molecular formula C30H29Cl2N7O4S B12040812 CE-178253 benzenesulfonate CAS No. 956246-95-0

CE-178253 benzenesulfonate

カタログ番号: B12040812
CAS番号: 956246-95-0
分子量: 654.6 g/mol
InChIキー: PUVYOZFJBITEFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CE-178253 benzenesulfonate is a useful research compound. Its molecular formula is C30H29Cl2N7O4S and its molecular weight is 654.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

956246-95-0

分子式

C30H29Cl2N7O4S

分子量

654.6 g/mol

IUPAC名

benzenesulfonic acid;1-[7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide

InChI

InChI=1S/C24H23Cl2N7O.C6H6O3S/c1-3-28-24(22(27)34)12-32(13-24)23-30-14(2)29-21-19(15-8-10-16(25)11-9-15)20(31-33(21)23)17-6-4-5-7-18(17)26;7-10(8,9)6-4-2-1-3-5-6/h4-11,28H,3,12-13H2,1-2H3,(H2,27,34);1-5H,(H,7,8,9)

InChIキー

PUVYOZFJBITEFT-UHFFFAOYSA-N

正規SMILES

CCNC1(CN(C1)C2=NC(=NC3=C(C(=NN32)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C)C(=O)N.C1=CC=C(C=C1)S(=O)(=O)O

製品の起源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to CE-178253 Benzenesulfonate: A Potent and Selective CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Type 1 (CB1) receptor, a key component of the endocannabinoid system primarily expressed in the central and peripheral nervous systems.[1][2] This document provides an in-depth technical overview of CE-178253, consolidating its pharmacological profile, mechanism of action, and the experimental methodologies used in its characterization. The quantitative data from pivotal in vitro and in vivo studies are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its scientific context.

Introduction

The endocannabinoid system, and specifically the CB1 receptor, plays a crucial role in regulating a myriad of physiological processes, including appetite, energy metabolism, and pain sensation. Consequently, the development of CB1 receptor antagonists has been a significant area of interest for therapeutic intervention in conditions such as obesity and related metabolic disorders. CE-178253 has emerged as a valuable research tool due to its sub-nanomolar potency and remarkable selectivity for the CB1 receptor over the Cannabinoid Type 2 (CB2) receptor.[2][3]

Chemical and Physical Properties

CE-178253 benzenesulfonate is the benzenesulfonate salt of the active compound CE-178253.

PropertyValueReference
IUPAC Name 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1][4][5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide benzenesulfonate[4][6]
Molecular Formula C₃₀H₂₉Cl₂N₇O₄S[1][4]
Molecular Weight 654.57 g/mol [1][4]
CAS Number 956246-95-0[1][4][6]
Appearance Solid powder[7]
Solubility Soluble in DMSO[7]

Pharmacology

Mechanism of Action

CE-178253 acts as a competitive antagonist at the CB1 receptor. By binding to the receptor, it blocks the action of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as exogenous agonists. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[8] Antagonism by CE-178253 prevents the downstream signaling cascade that is typically initiated by agonist binding.

In Vitro Pharmacology

The in vitro profile of CE-178253 demonstrates its high affinity and selectivity for the human CB1 receptor.

ParameterValueSpeciesAssay TypeReference
Kᵢ (CB1) 0.33 nMHumanRadioligand Binding Assay[2][3]
Kᵢ (CB2) > 10,000 nMHumanRadioligand Binding Assay[2][3]
Functional Kᵢ (CB1) 0.07 nMHuman[³⁵S]GTPγS Functional Assay[2][3]
In Vivo Pharmacology

In vivo studies in animal models have demonstrated the efficacy of CE-178253 in modulating energy balance.

Study TypeAnimal ModelEffectKey FindingsReference
Acute Food Intake Fasted RatsAnorecticConcentration-dependent reduction in food intake.[2]
Spontaneous Food Intake RatsAnorecticReduction in nocturnal feeding.[2]
Energy Expenditure RatsIncreasedAcutely stimulated energy expenditure by over 30%.[2][3]
Substrate Oxidation RatsShift to Fat OxidationDecrease in respiratory quotient from 0.85 to 0.75.[2][3]
Weight Loss Diet-Induced Obese Rats and MiceWeight ReductionDose-dependent promotion of weight loss.[2]

Signaling Pathways and Experimental Workflows

CB1 Receptor Antagonist Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the inhibitory effect of an antagonist like CE-178253. Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. CE-178253 blocks these effects.

CB1_Antagonist_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Activates Antagonist CE-178253 Antagonist->CB1 Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (CB1 & CB2 Receptors) Selectivity Selectivity & Potency (Ki determination) Binding_Assay->Selectivity Functional_Assay [³⁵S]GTPγS Functional Assay (CB1 Receptor) Functional_Assay->Selectivity Acute_Models Acute Efficacy Models (Food Intake, Energy Expenditure) Selectivity->Acute_Models Lead Compound Selection PK_PD Pharmacokinetics/ Pharmacodynamics Acute_Models->PK_PD Chronic_Models Chronic Efficacy Models (Diet-Induced Obesity) Efficacy Therapeutic Efficacy (Weight Loss) Chronic_Models->Efficacy PK_PD->Chronic_Models Dose Selection

References

An In-depth Technical Guide on the Core Mechanism of Action of CE-178253 Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist.[1][2] Extensive preclinical studies have demonstrated its ability to modulate energy balance and food intake, positioning it as a compound of interest for the treatment of obesity and related metabolic disorders. This document provides a comprehensive overview of the mechanism of action of CE-178253, detailing its in vitro and in vivo pharmacology, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Core Mechanism of Action: CB1 Receptor Antagonism

CE-178253 acts as a potent antagonist at the human CB1 receptor.[2] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it plays a crucial role in regulating appetite, energy expenditure, and metabolism.[3][4][5] Endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, typically activate the CB1 receptor, leading to a cascade of downstream signaling events.

CE-178253 competitively binds to the CB1 receptor, blocking the binding of endogenous agonists and thereby inhibiting downstream signaling.[1] This antagonism is the primary mechanism through which CE-178253 exerts its pharmacological effects.

Signaling Pathways Modulated by CE-178253

As a CB1 receptor antagonist, CE-178253 prevents the activation of Gi/o proteins, which are coupled to the CB1 receptor.[3] This leads to the inhibition of downstream signaling pathways that are normally activated by endocannabinoids. The key pathways affected include:

  • Adenylyl Cyclase Inhibition: By preventing Gi/o activation, CE-178253 blocks the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.[3]

  • MAPK and PI3K/Akt Pathways: The CB1 receptor is known to modulate the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[3][4] By antagonizing the CB1 receptor, CE-178253 can influence these pathways, which are involved in cell growth, proliferation, and survival.

The following diagram illustrates the antagonism of the CB1 receptor signaling pathway by CE-178253.

CE-178253 Mechanism of Action at the CB1 Receptor cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits MAPK_PI3K MAPK & PI3K/Akt Pathway Modulation G_protein->MAPK_PI3K Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Activates CE178253 CE-178253 CE178253->CB1 Blocks cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: Antagonism of the CB1 receptor by CE-178253, blocking downstream signaling.

Quantitative Pharmacological Profile

The potency and selectivity of CE-178253 have been extensively characterized through in vitro assays.

Table 1: In Vitro Binding Affinity of CE-178253
ReceptorSpeciesKi (nM)Reference
CB1Human0.33[2]
CB2Human> 10,000[2]
Table 2: In Vitro Functional Activity of CE-178253
AssayReceptorSpeciesKi (nM)Reference
GTPγS Functional AssayCB1Human0.07[2]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the significant in vivo effects of CE-178253 on food intake and energy expenditure.

Table 3: In Vivo Effects of CE-178253 in Rodent Models
ModelSpeciesEffectReference
Fast-induced Re-feedingRatConcentration-dependent anorectic activity[1][2]
Spontaneous Nocturnal FeedingRatConcentration-dependent anorectic activity[1][2]
Indirect CalorimetryRat>30% stimulation of energy expenditure; shift from carbohydrate to fat oxidation[1][2]
Diet-Induced ObeseRatDose-dependent weight loss[2]
Diet-Induced ObeseMouseDose-dependent weight loss[2]

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacological profile of CE-178253.

In Vitro Radioligand Binding Assay

This protocol describes the method used to determine the binding affinity (Ki) of CE-178253 for the human CB1 and CB2 receptors.

Objective: To quantify the binding affinity of CE-178253 to human CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor are used.

  • Radioligand: [3H]-CP-55,940 is used as the radiolabeled agonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml bovine serum albumin (BSA), pH 7.4.

  • Incubation: Membranes are incubated with the radioligand and varying concentrations of CE-178253.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prep Prepare CHO cell membranes expressing CB1 or CB2 start->prep mix Incubate membranes with [3H]-CP-55,940 and CE-178253 prep->mix filter Separate bound and free ligand via filtration mix->filter count Quantify radioactivity using scintillation counting filter->count analyze Determine IC50 and Ki values count->analyze end End analyze->end [35S]GTPγS Functional Assay Workflow start Start prep Prepare CHO cell membranes expressing CB1 receptor start->prep mix Incubate membranes with GDP, CP-55,940, CE-178253, and [35S]GTPγS prep->mix filter Separate bound and free [35S]GTPγS via filtration mix->filter count Quantify radioactivity using scintillation counting filter->count analyze Determine antagonist potency (Ki) count->analyze end End analyze->end Diet-Induced Obesity Model Workflow start Start induce_obesity Induce obesity in mice with high-fat diet start->induce_obesity administer_drug Administer CE-178253 or vehicle control daily induce_obesity->administer_drug monitor Monitor body weight and food intake administer_drug->monitor analyze Analyze changes in body weight and food intake monitor->analyze end End analyze->end

References

CE-178253 Benzenesulfonate: A Technical Whitepaper on a Potent and Selective CB1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Type 1 (CB1) receptor, demonstrating sub-nanomolar potency in preclinical studies.[1][2][3] As a centrally-acting agent, it has been investigated for its therapeutic potential in metabolic disorders, particularly obesity, due to the established role of the endocannabinoid system in regulating appetite and energy balance.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on CE-178253, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used in its characterization.

Pharmacological Profile

CE-178253 exhibits high-affinity binding to the human CB1 receptor and functions as a potent antagonist.[1] Its selectivity for the CB1 receptor over the Cannabinoid Type 2 (CB2) receptor is substantial, indicating a targeted mechanism of action with a reduced likelihood of off-target effects related to CB2 modulation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for CE-178253 benzenesulfonate based on in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterReceptorSpeciesValueReference
Binding Affinity (Kᵢ)CB1Human0.33 nM[1]
Functional Antagonism (Kᵢ)CB1Human0.07 nM[1][2]
Binding Affinity (Kᵢ)CB2Human> 10,000 nM[1][2]

Table 2: In Vivo Pharmacological Effects

ModelSpeciesEffectKey FindingReference
Fast-Induced Re-feedingRatAnorectic ActivityConcentration-dependent reduction in food intake[1][2]
Spontaneous Nocturnal FeedingRatAnorectic ActivityConcentration-dependent reduction in food intake[1]
Indirect CalorimetryRatEnergy Expenditure>30% acute stimulation[1][2]
Indirect CalorimetryRatSubstrate OxidationShift from carbohydrate to fat oxidation (Respiratory Quotient decrease from 0.85 to 0.75)[1][2]
Diet-Induced ObesityRat & MouseBody WeightDose-dependent weight loss[1][2][3]

Mechanism of Action: CB1 Receptor Antagonism

CE-178253 functions by blocking the activation of the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gᵢ/ₒ. Endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), or exogenous agonists like Δ⁹-tetrahydrocannabinol (THC), bind to and activate the CB1 receptor. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels. By binding to the CB1 receptor without activating it, CE-178253 prevents these downstream signaling events.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor Gi Gᵢ/ₒ Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Cannabinoid Agonist Agonist->CB1 Activates Antagonist CE-178253 Antagonist->CB1 Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability & Other Effects PKA->CellularResponse

CB1 Receptor Signaling Pathway and Antagonism by CE-178253.

Experimental Protocols

While the primary publication on CE-178253 provides an overview of the methods used, this section details the likely experimental protocols based on standard practices for CB1 receptor research.

Radioligand Binding Assay for CB1 Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a compound for the CB1 receptor.

1. Membrane Preparation:

  • Membranes from cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells) or rat brain tissue are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) and centrifugation to isolate the membrane fraction.

  • The protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]SR141716A) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (CE-178253) are added to compete with the radioligand for binding to the CB1 receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known CB1 ligand.

3. Incubation and Filtration:

  • The mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Analysis:

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare CB1 Receptor Membrane Homogenate B Incubate Membranes with [³H]Radioligand and Varying Concentrations of CE-178253 A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ and Kᵢ Values D->E

Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay for Functional Antagonism

This functional assay measures the ability of a compound to block agonist-stimulated G-protein activation.

1. Membrane Preparation:

  • Similar to the binding assay, membranes expressing the CB1 receptor are prepared.

2. Assay Reaction:

  • The membranes are incubated in a buffer containing GDP, a CB1 receptor agonist (e.g., CP-55940), and varying concentrations of the antagonist (CE-178253).

  • [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the mixture.

3. G-Protein Activation and Binding:

  • In the presence of an agonist, the CB1 receptor activates the Gᵢ/ₒ protein, causing it to release GDP and bind [³⁵S]GTPγS.

  • An antagonist will inhibit this agonist-stimulated binding of [³⁵S]GTPγS.

4. Termination, Filtration, and Quantification:

  • The reaction is stopped, and the membranes with bound [³⁵S]GTPγS are captured by filtration.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

5. Data Analysis:

  • The ability of CE-178253 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its functional antagonist potency (Kᵢ).

GTPgS_Assay_Workflow A Prepare CB1 Receptor Membrane Homogenate B Incubate Membranes with Agonist, [³⁵S]GTPγS, and CE-178253 A->B C Separate Bound and Free [³⁵S]GTPγS by Filtration B->C D Quantify Bound Radioactivity C->D E Determine Functional Antagonist Potency (Kᵢ) D->E

Workflow for a [³⁵S]GTPγS Functional Assay.

In Vivo Models of Obesity

1. Diet-Induced Obesity (DIO) Model:

  • Rodents (rats or mice) are fed a high-fat diet for an extended period to induce obesity, hyperlipidemia, and insulin (B600854) resistance, mimicking key aspects of the human metabolic syndrome.

  • Animals are then treated with CE-178253 or a vehicle control.

  • Body weight, food intake, and various metabolic parameters (e.g., plasma glucose, insulin, lipids) are monitored over the course of the treatment.

2. Food Intake Models:

  • Fast-Induced Re-feeding: Animals are fasted for a period (e.g., 24 hours) and then given access to food. The amount of food consumed in the initial period of re-feeding is measured after treatment with CE-178253 or vehicle.

  • Spontaneous Nocturnal Feeding: Rodents are nocturnal feeders. Food intake is measured during their active (dark) cycle following drug administration.

3. Energy Expenditure Measurement:

  • Indirect calorimetry is used to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

  • These measurements are used to calculate the respiratory quotient (RQ = VCO₂/VO₂), which indicates the primary fuel source being utilized (carbohydrates vs. fats), and the overall energy expenditure.

Selectivity Profile

CE-178253 has been tested for its binding affinity at a panel of other receptors, ion channels, and uptake sites. At a concentration of 1 µM, it did not show significant binding activity at these other sites, indicating a high degree of selectivity for the CB1 receptor (over 1000-fold).[1]

Conclusion

This compound is a potent and selective CB1 receptor antagonist with a preclinical profile that suggests potential for the treatment of obesity and related metabolic disorders. Its ability to reduce food intake, increase energy expenditure, and promote weight loss in animal models highlights the therapeutic relevance of CB1 antagonism. The data summarized in this guide provide a solid foundation for further research and development of this and similar compounds. Further studies would be required to establish its safety and efficacy in human populations. There is no publicly available information regarding the chemical synthesis of this compound or any clinical trial data.

References

The Pharmacological Profile of CE-178253 Benzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-178253 benzenesulfonate (B1194179) is a potent and selective cannabinoid type 1 (CB1) receptor antagonist. This document provides an in-depth technical overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo preclinical data, and detailed experimental methodologies. The quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The endocannabinoid system, and specifically the CB1 receptor, plays a pivotal role in regulating energy balance, appetite, and metabolism. Consequently, antagonism of the CB1 receptor has been a key strategy in the development of therapeutics for obesity and related metabolic disorders. CE-178253 has been identified as a highly potent and selective antagonist of the human CB1 receptor, demonstrating promising preclinical efficacy in models of food intake and energy expenditure. This guide serves to consolidate the key pharmacological data and methodologies associated with the preclinical characterization of CE-178253 benzenesulfonate.

Mechanism of Action: CB1 Receptor Antagonism

CE-178253 exerts its pharmacological effects by acting as a competitive antagonist at the CB1 receptor. In its natural state, the CB1 receptor, a G-protein coupled receptor (GPCR), is activated by endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous agonists. This activation primarily initiates a signaling cascade through the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By binding to the CB1 receptor, CE-178253 blocks the binding of agonists, thereby preventing the downstream signaling events that would normally lead to decreased cAMP. This blockade of the CB1 receptor signaling pathway is the fundamental mechanism underlying the observed pharmacological effects of CE-178253.

cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibits Agonist Endocannabinoid (Agonist) Agonist->CB1 Activates CE178253 CE-178253 (Antagonist) CE178253->CB1 Blocks ATP ATP

Caption: Simplified signaling pathway of the CB1 receptor and the antagonistic action of CE-178253.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for CE-178253.

Table 1: In Vitro Receptor Binding and Functional Activity
ReceptorAssay TypeSpeciesKi (nM)Reference
CB1BindingHuman0.33[1]
CB2BindingHuman>10,000[1]
CB1FunctionalHuman0.07[1]
Table 2: In Vivo Efficacy in Rodent Models
ModelSpeciesEffectKey FindingsReference
Fast-induced Re-feedingRatAnorectic ActivityConcentration-dependent reduction in food intake[1]
Spontaneous Nocturnal FeedingRatAnorectic ActivityConcentration-dependent reduction in food intake[1]
Indirect CalorimetryRatEnergy Expenditure>30% acute stimulation of energy expenditure[1]
Indirect CalorimetryRatSubstrate OxidationDecrease in respiratory quotient from 0.85 to 0.75, indicating a shift from carbohydrate to fat oxidation[1]
Diet-Induced ObesityRatWeight LossDose-dependent promotion of weight loss[1]
Diet-Induced ObesityMouseWeight LossDose-dependent promotion of weight loss[1]

Detailed Experimental Protocols

In Vitro Assays

The affinity of CE-178253 for human CB1 and CB2 receptors was determined using radioligand binding assays.

prep Prepare Membranes (from cells expressing human CB1 or CB2 receptors) incubate Incubate (Membranes + Radioligand + Competitor) prep->incubate radioligand Prepare Radioligand ([3H]CP55,940) radioligand->incubate competitor Prepare Competitor (CE-178253 at various concentrations) competitor->incubate filter Separate Bound from Free Radioligand (Rapid filtration) incubate->filter quantify Quantify Radioactivity (Liquid scintillation counting) filter->quantify analyze Data Analysis (Calculate Ki values) quantify->analyze

Caption: Workflow for the CB1/CB2 receptor binding assay.

Protocol:

  • Membrane Preparation: Membranes were prepared from cells recombinantly expressing either the human CB1 or CB2 receptor.

  • Assay Buffer: The binding assays were conducted in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml BSA, at a pH of 7.4.

  • Incubation: Membranes were incubated with a fixed concentration of the radioligand [3H]CP55,940 and varying concentrations of the test compound, CE-178253.

  • Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the concentration-response curves using the Cheng-Prusoff equation.[1]

The functional antagonist activity of CE-178253 at the human CB1 receptor was assessed by measuring its ability to block agonist-induced inhibition of cAMP production.

Protocol:

  • Cell Culture: CHO cells stably expressing the human CB1 receptor were used.

  • cAMP Stimulation: Cells were pre-incubated with varying concentrations of CE-178253 before being stimulated with a fixed concentration of the CB1 agonist CP55,940 in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).

  • Lysis and Detection: Following stimulation, the cells were lysed, and the intracellular cAMP levels were determined using a commercially available cAMP assay kit.

  • Data Analysis: The ability of CE-178253 to reverse the agonist-induced decrease in cAMP levels was quantified, and the functional Ki was determined.[1]

In Vivo Assays

Fast-Induced Re-feeding Model:

  • Animals: Male Sprague-Dawley rats were used.

  • Fasting: Animals were fasted overnight but had free access to water.

  • Dosing: The following morning, rats were orally dosed with either vehicle or CE-178253.

  • Re-feeding and Measurement: One hour after dosing, pre-weighed food was provided, and food consumption was measured at various time points (e.g., 1, 2, 4, and 24 hours) post-dosing.[1]

Spontaneous Nocturnal Feeding Model:

  • Animals: Male Sprague-Dawley rats were used.

  • Acclimation: Animals were individually housed and acclimated to a reverse light-dark cycle.

  • Dosing: Dosing with vehicle or CE-178253 occurred just prior to the dark (feeding) cycle.

  • Measurement: Food intake was measured throughout the dark cycle.[1]

To assess the effects of CE-178253 on energy expenditure and substrate utilization, indirect calorimetry was employed.

acclimate Acclimate Rats to Calorimetry Chambers dose Administer CE-178253 or Vehicle acclimate->dose measure Continuously Measure O2 Consumption (VO2) and CO2 Production (VCO2) dose->measure calculate Calculate - Energy Expenditure (EE) - Respiratory Quotient (RQ) measure->calculate analyze Analyze Data (Compare treatment vs. vehicle) calculate->analyze

Caption: Workflow for the indirect calorimetry experiment.

Protocol:

  • Animals and Acclimation: Rats were individually housed in metabolic chambers and allowed to acclimate.

  • Gas Analysis: The concentrations of oxygen (O2) and carbon dioxide (CO2) in the air entering and leaving the chambers were continuously monitored.

  • Calculations:

    • Energy Expenditure (EE): Calculated from the O2 consumption (VO2) and CO2 production (VCO2) values.

    • Respiratory Quotient (RQ): Calculated as the ratio of VCO2 to VO2. An RQ of ~1.0 indicates carbohydrate oxidation, while an RQ of ~0.7 indicates fat oxidation.

  • Dosing and Analysis: Following a baseline measurement period, animals were dosed with CE-178253 or vehicle, and the changes in EE and RQ were recorded and analyzed.[1]

The long-term effects of CE-178253 on body weight were evaluated in models of diet-induced obesity in both rats and mice.

Protocol:

  • Induction of Obesity: Animals were fed a high-fat diet for an extended period to induce obesity.

  • Dosing: Obese animals were then treated daily with oral doses of CE-178253 or vehicle.

  • Measurements: Body weight and food intake were monitored regularly throughout the study period.

  • Data Analysis: The change in body weight from baseline was compared between the treatment and vehicle groups.[1]

Conclusion

This compound is a potent and highly selective CB1 receptor antagonist with a compelling preclinical pharmacological profile. Its sub-nanomolar in vitro potency translates to significant in vivo efficacy in rodent models of appetite, energy expenditure, and obesity. The detailed methodologies provided herein offer a framework for the continued investigation and development of this and similar compounds targeting the endocannabinoid system for the treatment of metabolic diseases.

References

An In-Depth Technical Guide to CAS Number 956246-95-0 (CE-178253)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound associated with CAS number 956246-95-0, also known as CE-178253. CE-178253 is a potent and selective cannabinoid type 1 (CB1) receptor antagonist. This document collates and presents key in vitro and in vivo pharmacological data, detailed experimental methodologies, and an exploration of the relevant signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development, particularly those with an interest in the endocannabinoid system and its therapeutic modulation. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Compound Identification and Physicochemical Properties

CE-178253 is chemically identified as 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-1,3,5-triazin-4-yl]-3-(ethylamino)-3-azetidinecarboxamide. The CAS number 956246-95-0 refers to its benzenesulfonate (B1194179) salt.

PropertyValue
CAS Number 956246-95-0 (benzenesulfonate salt)
Chemical Formula C₂₄H₂₃Cl₂N₇O (free base)
Molecular Weight 496.39 g/mol (free base)
Synonyms CE-178253
Appearance White to beige powder
Solubility Soluble in DMSO

In Vitro Pharmacology

CE-178253 demonstrates high affinity and selectivity for the human CB1 receptor. Its antagonist properties have been characterized through various in vitro assays.

Receptor Binding Affinity

The binding affinity of CE-178253 was determined using radioligand binding assays.

ReceptorLigandKᵢ (nM)
Human CB1[³H]SR141716A0.33
Human CB2[³H]CP-55,940>10,000
Rat Brain (predominantly CB1)[³H]SR141716A0.48
Functional Activity

The functional activity of CE-178253 was assessed using GTPγ[³⁵S] binding assays, which measure G-protein activation upon receptor stimulation.

Assay TypeReceptorKᵢ (nM)Intrinsic Activity (% of CP-55,940)
Antagonist AssayHuman CB10.07Not Applicable
Inverse Agonist AssayHuman CB1--15%

These results indicate that CE-178253 is a potent CB1 receptor antagonist with weak inverse agonist properties.

In Vivo Pharmacology

The in vivo effects of CE-178253 have been evaluated in rodent models, demonstrating its potential to modulate food intake, energy expenditure, and body weight.

Anorectic Activity

The effect of CE-178253 on food intake was assessed in different rat models.

ModelDose (mg/kg, p.o.)Effect on Food Intake
Fast-induced Re-feeding3, 10, 30Dose-dependent reduction
Spontaneous Nocturnal Feeding3, 10, 30Dose-dependent reduction
Energy Expenditure and Substrate Oxidation

Indirect calorimetry was used to measure the impact of CE-178253 on energy metabolism in rats.

ParameterDose (mg/kg, p.o.)Observation
Energy Expenditure10>30% increase
Respiratory Quotient (RQ)10Decrease from ~0.85 to ~0.75

The decrease in RQ suggests a shift from carbohydrate to fat oxidation.

Efficacy in Obesity Models

CE-178253 has been shown to promote weight loss in diet-induced obese (DIO) rodents.

Animal ModelDose (mg/kg, p.o.)Effect on Body Weight
DIO Rats10Significant weight loss
DIO Mice10, 30Dose-dependent weight loss

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of CE-178253 for CB1 and CB2 receptors.

  • Materials:

    • Membranes from cells expressing human CB1 or CB2 receptors, or rat brain membranes.

    • Radioligand: [³H]SR141716A for CB1, [³H]CP-55,940 for CB2.

    • Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • CE-178253 stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of CE-178253.

    • In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of CE-178253 or vehicle.

    • For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., WIN 55,212-2).

    • Incubate at 30°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding and determine the IC₅₀ value by non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membrane Preparation Incubation Incubation (30°C, 60-90 min) Membranes->Incubation Radioligand Radioligand Dilution Radioligand->Incubation Compound CE-178253 Dilution Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Analysis G CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CE178253 CE-178253 CE178253->CB1R Blocks

The Discovery and Pharmacological Profile of CE-178253 Benzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist that emerged from preclinical research as a potential therapeutic agent. This document provides a comprehensive technical overview of its discovery, history, and pharmacological characteristics. It includes a detailed summary of its in vitro and in vivo properties, experimental methodologies for key assays, and a visualization of the relevant signaling pathways. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction and Discovery

CE-178253, chemically known as 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-[1][2]triazin-4-yl]-3-ethylaminoazetidine-3-carboxylic acid hydrochloride, is a novel compound identified for its potent and selective antagonist activity at the CB1 receptor.[3] Developed by researchers at Pfizer, this compound belongs to the pyrazolo[1,5-a][1]triazine class of molecules. The discovery of CE-178253 was part of a broader effort to develop CB1 receptor antagonists for the treatment of obesity and other metabolic disorders.[4][3] While the exact date of initial synthesis is not publicly available, the key pharmacological data were first published in 2010.[4][3]

The benzenesulfonate salt form of CE-178253 is often used for research purposes. Public records do not indicate that CE-178253 has entered into clinical trials, and it remains a preclinical research compound.

Chemical Properties

PropertyValue
Chemical Name 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-[1][2]triazin-4-yl]-3-ethylaminoazetidine-3-carboxylic acid hydrochloride
Benzenesulfonate Salt CAS 956246-95-0
Molecular Formula C24H23Cl2N7O · C6H6O3S
Molecular Weight 654.57 g/mol

In Vitro Pharmacology

The in vitro activity of CE-178253 has been characterized through various binding and functional assays, demonstrating its high affinity and selectivity for the human CB1 receptor.

Receptor Binding Affinity

The binding affinity of CE-178253 for the human CB1 and CB2 receptors was determined using competitive radioligand binding assays.

ReceptorRadioligandKi (nM)
Human CB1 [3H]CP-55,9400.33
Human CB2 [3H]CP-55,940>10,000

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4][3]

Functional Activity

The functional antagonist activity of CE-178253 was assessed using a GTPγ[35S] binding assay, which measures G-protein activation following receptor stimulation.

AssayAgonistKi (nM)
GTPγ[35S] Binding (hCB1) CP-55,9400.07

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4][3]

In Vivo Pharmacology

The in vivo effects of CE-178253 have been evaluated in rodent models to assess its potential therapeutic utility, particularly in the context of metabolic disorders.

Anorectic Activity

CE-178253 demonstrated a concentration-dependent reduction in food intake in both fast-induced re-feeding and spontaneous nocturnal feeding models in rats.[4][3]

ModelEffect
Fast-Induced Re-feeding Significant reduction in food intake
Spontaneous Nocturnal Feeding Significant reduction in food intake

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4][3]

Energy Expenditure

In rats, CE-178253 was shown to acutely increase energy expenditure by over 30% as measured by indirect calorimetry. It also promoted a shift in substrate utilization from carbohydrates to fat, indicated by a decrease in the respiratory quotient.[4][3]

ParameterEffect
Energy Expenditure >30% increase
Respiratory Quotient Decrease from ~0.85 to ~0.75

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4]

Signaling Pathway

CE-178253 acts as an antagonist at the CB1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway of the CB1 receptor involves coupling to inhibitory G-proteins (Gi/o). Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. CB1 receptor activation can also modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. As an antagonist, CE-178253 blocks these downstream effects by preventing agonist binding and subsequent receptor activation.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gαi/o-βγ CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion Agonist Cannabinoid Agonist Agonist->CB1R CE178253 CE-178253 CE178253->CB1R Blockade ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response

CB1 Receptor Signaling Pathway Antagonized by CE-178253

Experimental Protocols

The following are generalized protocols for the key assays used to characterize CE-178253, based on standard methodologies in the field.

CB1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of CE-178253 for the CB1 receptor.

Materials:

  • Membranes from cells expressing the human CB1 receptor.

  • [3H]CP-55,940 (radioligand).

  • CE-178253 (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of CE-178253.

  • In a 96-well plate, add the assay buffer, [3H]CP-55,940, and either vehicle, a known non-specific binding agent, or the test compound at various concentrations.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow A Prepare Serial Dilutions of CE-178253 B Add Reagents to Plate: Buffer, [3H]CP-55,940, Test Compound A->B C Add CB1 Receptor Membranes B->C D Incubate at 30°C C->D E Filter and Wash D->E F Add Scintillation Fluid and Count E->F G Calculate Ki F->G

Workflow for CB1 Receptor Binding Assay
GTPγ[35S] Binding Assay (Functional Antagonism)

Objective: To determine the functional antagonist potency (Ki) of CE-178253 at the CB1 receptor.

Materials:

  • Membranes from cells expressing the human CB1 receptor.

  • GTPγ[35S] (radioligand).

  • CP-55,940 (agonist).

  • CE-178253 (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • GDP.

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of CE-178253.

  • Pre-incubate the cell membranes with CE-178253 for a specified time.

  • Add GDP, GTPγ[35S], and the agonist (CP-55,940) at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubate the reaction at 30°C.

  • Terminate the reaction by filtration and wash as described for the binding assay.

  • Quantify the bound radioactivity.

  • Determine the concentration of CE-178253 that inhibits 50% of the agonist-stimulated GTPγ[35S] binding (IC50) and calculate the Ki.

GTP_Binding_Workflow A Pre-incubate Membranes with CE-178253 B Add GDP, GTPγ[35S], and Agonist (CP-55,940) A->B C Incubate at 30°C B->C D Filter and Wash C->D E Add Scintillation Fluid and Count D->E F Calculate IC50 and Ki E->F

Workflow for GTPγ[35S] Binding Assay

Conclusion

CE-178253 benzenesulfonate is a well-characterized preclinical CB1 receptor antagonist with high potency and selectivity. Its discovery and pharmacological profiling have contributed to the understanding of the therapeutic potential of CB1 receptor modulation. The data presented in this guide highlight its robust in vitro and in vivo activity. While it has not progressed to clinical development, CE-178253 remains a valuable tool for researchers investigating the endocannabinoid system and its role in physiology and disease.

References

The Central Nervous System Activity of CE-178253 Benzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist with demonstrated central nervous system (CNS) activity.[1][2][3] As a member of this therapeutic class, CE-178253 has been investigated for its potential in treating a variety of disorders, leveraging the key role of the endocannabinoid system in regulating physiological processes. This technical guide provides a comprehensive overview of the preclinical CNS pharmacology of CE-178253, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Mechanism of Action: CB1 Receptor Antagonism

CE-178253 exerts its effects by acting as an antagonist at the CB1 receptor, which is predominantly expressed in the central nervous system. These G-protein coupled receptors are known to modulate several downstream signaling pathways, including the inhibition of intracellular cyclic AMP accumulation and the stimulation of MAP kinase activity.[1] By blocking the binding of endogenous cannabinoids like anandamide (B1667382) to the CB1 receptor, CE-178253 can modulate neurotransmitter release and neuronal activity. Furthermore, CE-178253 has been shown to possess inverse agonist properties, meaning it can reduce the basal activity of the CB1 receptor in the absence of an agonist.[1]

cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Neurotransmitter_Release Modulation of Neurotransmitter Release CB1_Receptor->Neurotransmitter_Release AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK ↑ MAP Kinase G_Protein->MAPK Activates Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1_Receptor Activates CE_178253 CE-178253 CE_178253->CB1_Receptor Blocks cAMP ↓ cAMP AC->cAMP

CB1 Receptor Signaling Pathway and the Action of CE-178253.

Quantitative Pharmacological Profile

The following tables summarize the key in vitro and in vivo pharmacological data for CE-178253.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterSpeciesReceptorValue
Binding Affinity (Ki)HumanCB10.33 nM[1][3]
HumanCB2> 10,000 nM[1][3]
Functional Antagonist Potency (Ki)HumanCB10.07 nM[1][3]
Table 2: In Vivo CNS Activity in Rodent Models
ModelSpeciesEffectKey Findings
Spontaneous Nocturnal FeedingRatAnorectic ActivityConcentration-dependent reduction in food intake.[1][3]
Fast-Induced Re-feedingRatAnorectic ActivityConcentration-dependent reduction in food intake.[1][3]
Indirect CalorimetryRatIncreased Energy Expenditure>30% increase in oxygen consumption.[1][3]
RatShift in Substrate OxidationDecrease in respiratory quotient from 0.85 to 0.75, indicating a shift from carbohydrate to fat oxidation.[1][3]
Table 3: Brain Receptor Occupancy and Pharmacokinetics
ParameterSpeciesDoses (p.o.)Results
Brain CB1 Receptor OccupancyRat0.3, 1, 3, 10 mg/kgDose-dependent.[1]
Brain PenetrationRat0.3, 1, 3, 10 mg/kgMean ratio of unbound plasma to unbound brain concentration of 2.9 ± 0.25, suggesting minimal brain impairment.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Assays
  • Radioligand Binding Assays:

    • Membranes from Chinese hamster ovary (CHO) cells expressing human CB1 or CB2 receptors were used.

    • Membranes were incubated with the radioligand [3H]SR141716A and varying concentrations of CE-178253.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

    • Following incubation, the membranes were harvested by filtration and the bound radioactivity was quantified by liquid scintillation counting.

    • Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]

  • GTPγ[35S] Binding Functional Assays:

    • The assay measured the antagonist effect of CE-178253 on the agonist-stimulated binding of GTPγ[35S] to G-proteins coupled to the CB1 receptor in CHO cell membranes.

    • Membranes were pre-incubated with varying concentrations of CE-178253.

    • The CB1 receptor agonist CP-55940 was then added to stimulate GTPγ[35S] binding.

    • The reaction was terminated by rapid filtration, and the amount of bound GTPγ[35S] was determined by scintillation counting.

    • Ki values were calculated to determine the functional antagonist potency.[1]

In Vivo Studies
  • Acute Food Intake Models:

    • Spontaneous Nocturnal Feeding:

      • Rats were individually housed with ad libitum access to food and water.

      • CE-178253 or vehicle was administered orally prior to the dark cycle.

      • Food intake was measured at various time points throughout the dark cycle.[1]

    • Fast-Induced Re-feeding:

      • Rats were fasted overnight.

      • CE-178253 or vehicle was administered orally prior to the reintroduction of food.

      • Cumulative food consumption was measured for 2 hours after the return of food.[1]

  • Indirect Calorimetry:

    • Rats were acclimated to metabolic chambers.

    • Oxygen consumption (VO2) and carbon dioxide production (VCO2) were measured continuously to determine energy expenditure and the respiratory quotient (RQ = VCO2/VO2).

    • CE-178253 or vehicle was administered orally, and measurements were recorded for several hours post-dosing.[1]

  • Ex Vivo Brain Receptor Occupancy:

    • Rats were administered CE-178253 or vehicle orally.

    • At a specified time point, animals were euthanized, and brains were rapidly removed.

    • Brain tissue was homogenized, and the binding of a radiolabeled CB1 ligand was measured to determine the percentage of receptors occupied by CE-178253.[1]

Start Animal Acclimation Fasting Overnight Fasting Start->Fasting Dosing Oral Administration (CE-178253 or Vehicle) Re-feeding Reintroduction of Food Dosing->Re-feeding Fasting->Dosing Measurement Measure Cumulative Food Intake at 2 hours Re-feeding->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis End Conclusion on Anorectic Efficacy Data_Analysis->End

Experimental Workflow for the Fast-Induced Re-feeding Model.

Selectivity Profile

To assess the selectivity of CE-178253, it was tested for binding affinity at a concentration of 1 µM against a panel of other receptors, ion channels, and uptake sites. CE-178253 did not show any significant binding activity (defined as greater than 50% inhibition) at any of the tested sites, indicating a high degree of selectivity (greater than 1000-fold) for the CB1 receptor.[1]

Conclusion

CE-178253 benzenesulfonate is a potent, selective, and centrally active CB1 receptor antagonist with inverse agonist properties. Preclinical data robustly demonstrate its ability to modulate key CNS-regulated functions, including appetite and energy metabolism. The quantitative pharmacological profile and the detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound for potential therapeutic applications. The high selectivity of CE-178253 for the CB1 receptor is a promising characteristic for minimizing off-target effects.

References

CE-178253: A Comprehensive Analysis of its Selectivity for CB1 versus CB2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile of CE-178253, a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist. The data presented herein is targeted towards researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the compound's binding affinity, functional activity, and the experimental protocols utilized for its characterization.

Executive Summary

CE-178253 demonstrates exceptional selectivity for the human CB1 receptor over the human CB2 receptor. In vitro studies reveal a sub-nanomolar binding affinity for the CB1 receptor, with a Ki value of 0.33 nM.[1][2][3] In stark contrast, its affinity for the CB2 receptor is significantly lower, with a Ki value greater than 10,000 nM.[1][2][3] This translates to a selectivity ratio of over 30,000-fold in favor of the CB1 receptor, highlighting its potential for targeted therapeutic applications with minimized off-target effects related to CB2 receptor modulation.[1] Functional assays further corroborate this high selectivity, with a Ki of 0.07 nM at the human CB1 receptor.[1][2][3]

Quantitative Data: Binding and Functional Affinity

The selectivity of CE-178253 is quantitatively summarized in the tables below, presenting data from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinity of CE-178253

ReceptorLigandKi (nM)Source
Human CB1[3H]SR141716A0.33[1]
Human CB2[3H]SR141716A> 10,000[1]

Table 2: Functional Activity of CE-178253

ReceptorAssay TypeKi (nM)Source
Human CB1GTPγ[35S] binding0.07[1]

Experimental Protocols

The following section details the methodologies employed in the characterization of CE-178253's receptor binding affinity.

Radioligand Binding Assays

The binding affinity of CE-178253 to human CB1 and CB2 receptors was determined through radioligand binding assays.[1]

  • Preparation: CE-178253 was diluted in a drug buffer consisting of 10% DMSO and 90% TME with 5% BSA. 25 μl of this solution was added to each well of a 96-well polypropylene (B1209903) plate.[1]

  • Radioligand: The radioligand, [3H]SR141716A, was diluted in a ligand buffer containing 0.5% BSA plus TME, and 25 μl was subsequently added to each well.[1]

  • Membrane Preparation: Membranes from cells transfected with either human CB1 or human CB2 receptors, as well as rat brain tissue, were used at a concentration of 10 μg per well.[1]

  • Incubation: The plates were covered and incubated at 30°C for 60 minutes to allow for binding equilibrium to be reached.[1]

  • Data Analysis: The concentration of CE-178253 required to inhibit 50% of the specific binding of the radioligand (IC50) was determined, and the binding affinity (Ki) was calculated from this value. Complete inhibition of [3H]SR141716A binding was observed at CE-178253 concentrations greater than 10 nM.[1]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CE178253 CE-178253 Dilution (10% DMSO, 90% TME, 5% BSA) Plate 96-well Polypropylene Plate CE178253->Plate Radioligand [3H]SR141716A Dilution (0.5% BSA + TME) Radioligand->Plate Membranes Membrane Preparation (hCB1, hCB2, or Rat Brain) Membranes->Plate Incubation Incubation (30°C for 60 min) Plate->Incubation Analysis Determine IC50 and Calculate Ki Incubation->Analysis

Radioligand Binding Assay Workflow

Signaling Pathway and Selectivity

The high selectivity of CE-178253 for the CB1 receptor implies that its pharmacological effects are primarily mediated through the modulation of signaling pathways downstream of CB1 activation. As an antagonist, CE-178253 blocks the canonical G-protein coupled signaling of the CB1 receptor, which typically involves the inhibition of adenylyl cyclase and modulation of ion channels. Its negligible affinity for the CB2 receptor indicates a lack of significant interaction with the signaling cascades associated with CB2, which are predominantly involved in immune function.

G cluster_cb1 CB1 Receptor Pathway cluster_cb2 CB2 Receptor Pathway CE178253 CE-178253 CB1 CB1 Receptor CE178253->CB1 High Affinity Binding (Ki = 0.33 nM) CB2 CB2 Receptor CE178253->CB2 Low Affinity Binding (Ki > 10,000 nM) CB1_effect Downstream Signaling (e.g., Neuronal Activity) CB1->CB1_effect Antagonism CB2_effect Downstream Signaling (e.g., Immune Response)

CE-178253 Receptor Selectivity

Broader Selectivity Profile

To further assess its specificity, CE-178253 was tested against a panel of other receptors, enzymes, and ion channels. At a concentration of 1 μM, CE-178253 did not exhibit any significant binding activity, defined as greater than 50% inhibition. This indicates that CE-178253 is more than 1000-fold selective for the CB1 receptor over the other tested sites.[1] Notably, unlike some other CB1 antagonists such as rimonabant, CE-178253 showed no agonist activity at the putative third cannabinoid receptor, GPR55, at concentrations up to 10 μM.[1] Rimonabant also exhibits weak binding to the Vanilloid 1 (TRPV1) receptor channel, a characteristic not observed with CE-178253.[1]

Conclusion

The comprehensive in vitro pharmacological profile of CE-178253 unequivocally establishes it as a highly potent and selective CB1 receptor antagonist. Its exceptional selectivity of over 30,000-fold for the CB1 receptor compared to the CB2 receptor, coupled with its clean profile against a broad range of other molecular targets, underscores its value as a precise pharmacological tool for investigating the endocannabinoid system and as a promising candidate for therapeutic development.

References

Unveiling the Inverse Agonist Profile of CE-178253 Benzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of CE-178253 benzenesulfonate (B1194179), with a specific focus on its characterization as an inverse agonist of the cannabinoid type 1 (CB1) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and illustrates relevant biological pathways.

Core Pharmacological Attributes of CE-178253

CE-178253 is a potent and highly selective antagonist of the human CB1 receptor.[1][2] Its benzenesulfonate salt form has been a subject of investigation for its potential therapeutic applications, particularly in the context of metabolic disorders. Extensive in vitro studies have elucidated its strong affinity and functional opposition to the CB1 receptor, while demonstrating minimal interaction with the cannabinoid type 2 (CB2) receptor.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional data for CE-178253, providing a comparative overview of its potency and selectivity.

Binding Affinity
Parameter Value
Human CB1 Receptor Kᵢ0.33 nM
Human CB2 Receptor Kᵢ> 10,000 nM
Functional Activity
Parameter Value
Human CB1 Receptor Kᵢ (Functional Assay)0.07 nM
Intrinsic Activity (Inverse Agonism) Decrease in basal GTPγ[³⁵S] binding

Evidence for Inverse Agonism

While initially characterized as a CB1 receptor antagonist, subsequent functional assays have revealed the inverse agonist properties of CE-178253.[1] Unlike a neutral antagonist which only blocks the action of an agonist, an inverse agonist can suppress the basal, constitutive activity of a receptor. In the case of CE-178253, its intrinsic activity was determined by its ability to decrease the basal level of GTPγ[³⁵S] binding in cell membranes expressing the human CB1 receptor.[1] This reduction in basal signaling is a hallmark of inverse agonism.

The CB1 receptor is known to exhibit constitutive activity, meaning it can signal in the absence of an endogenous agonist. By stabilizing an inactive conformation of the receptor, inverse agonists like CE-178253 can effectively turn down this baseline signaling. This mechanism is a critical consideration in the development of CB1-targeting therapeutics, as it may contribute to the overall efficacy and potential side-effect profile of the compound.

Experimental Methodologies

The following sections detail the experimental protocols employed to ascertain the pharmacological profile of CE-178253.

Radioligand Binding Assays

To determine the binding affinity of CE-178253 for human CB1 and CB2 receptors, competitive radioligand binding assays were performed.

  • Receptor Source: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human CB1 receptor or human embryonic kidney (HEK) cells expressing the human CB2 receptor.

  • Radioligand: [³H]SR141716A for the CB1 receptor and [³H]CP-55,940 for the CB2 receptor.

  • Procedure:

    • Cell membranes were incubated with the respective radioligand and varying concentrations of CE-178253.

    • The reaction was allowed to reach equilibrium.

    • Bound and free radioligand were separated by filtration through a glass fiber filter.

    • The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of CE-178253 that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The binding affinity (Kᵢ) was then calculated using the Cheng-Prusoff equation.

Functional Assays (GTPγ[³⁵S] Binding)

The functional activity of CE-178253 as an antagonist and its intrinsic activity as an inverse agonist were assessed using a GTPγ[³⁵S] binding assay. This assay measures the activation of G-proteins coupled to the receptor.

  • Antagonist Potency:

    • CHO cell membranes expressing the human CB1 receptor were incubated with GTPγ[³⁵S], a fixed concentration of the CB1 agonist CP-55,940, and varying concentrations of CE-178253.

    • The amount of bound GTPγ[³⁵S] was measured to determine the extent of G-protein activation stimulated by the agonist.

    • The ability of CE-178253 to inhibit the agonist-stimulated GTPγ[³⁵S] binding was quantified to determine its antagonist potency (Kᵢ).

  • Inverse Agonist Assay:

    • To measure the intrinsic activity of CE-178253, the assay was performed in the absence of an agonist.

    • CHO cell membranes expressing the human CB1 receptor were incubated with GTPγ[³⁵S] and varying concentrations of CE-178253.

    • The change in basal GTPγ[³⁵S] binding was measured. A decrease in basal binding indicates inverse agonist activity.[1]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for determining inverse agonism.

G cluster_pathway CB1 Receptor Signaling Pathway CE178253 CE-178253 (Inverse Agonist) CB1R_inactive CB1 Receptor (Inactive State) CE178253->CB1R_inactive Stabilizes G_protein Gαi/o Protein CB1R_active CB1 Receptor (Constitutively Active) CB1R_active->G_protein Activates (Basal) Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_protein->Effector Modulates

Caption: Inverse agonist action of CE-178253 on the CB1 receptor.

G cluster_workflow Inverse Agonism Experimental Workflow A Prepare CHO cell membranes expressing human CB1 receptor B Incubate membranes with GTPγ[³⁵S] and varying concentrations of CE-178253 A->B C Separate bound and free GTPγ[³⁵S] via filtration B->C D Quantify bound GTPγ[³⁵S] using liquid scintillation C->D E Analyze data: Plot bound GTPγ[³⁵S] vs. [CE-178253] D->E F Determine decrease in basal signaling E->F

References

CE-178253 Benzenesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

This document provides an in-depth technical guide on CE-178253 benzenesulfonate (B1194179), a potent and selective cannabinoid type 1 (CB1) receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological and therapeutic potential of this compound.

Introduction

CE-178253 benzenesulfonate is a small molecule antagonist of the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues. The CB1 receptor is a key component of the endocannabinoid system, playing a crucial role in regulating a wide array of physiological processes, including appetite, energy metabolism, pain sensation, and mood. Antagonism of the CB1 receptor has been a significant area of research for the development of therapies for obesity and related metabolic disorders. CE-178253 has demonstrated high potency and selectivity for the CB1 receptor, with central nervous system activity.[1]

Chemical and Physical Properties

PropertyValueSource
Synonyms 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-1,3,5-triazin-4-yl]-3-(ethylamino)-3-azetidinecarboxamide benzenesulfonate saltSigma-Aldrich
Molecular Formula C₂₄H₂₃Cl₂N₇O · C₆H₆O₃SSigma-Aldrich
Molecular Weight 654.57 g/mol Sigma-Aldrich
CAS Number 956246-95-0Sigma-Aldrich
Appearance White to beige powderSigma-Aldrich
Solubility Soluble in DMSO (10 mg/mL, clear solution)Sigma-Aldrich
Storage Room temperatureSigma-Aldrich

Mechanism of Action: CB1 Receptor Antagonism

CE-178253 acts as a potent antagonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by endogenous cannabinoids (e.g., anandamide, 2-arachidonoylglycerol) or exogenous agonists, the CB1 receptor initiates a signaling cascade that includes:

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels, including inhibition of N- and P/Q-type calcium channels and activation of inwardly rectifying potassium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38.

By binding to the CB1 receptor, CE-178253 blocks the binding of endogenous and exogenous agonists, thereby inhibiting these downstream signaling events. This antagonism of CB1 receptor signaling is the basis for its pharmacological effects.

Signaling Pathway Diagram

CB1_Antagonism cluster_membrane Cell Membrane cluster_intracellular CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o Activates Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Activates CE178253 CE-178253 CE178253->CB1 Blocks AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca²⁺ Channels (N-type, P/Q-type) Gi_o->Ca_channel Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Gi_o->MAPK Activates cAMP ↓ cAMP Ca_influx ↓ Ca²⁺ Influx Gene_expression Altered Gene Expression MAPK->Gene_expression

Caption: Antagonism of the CB1 receptor by CE-178253 blocks agonist-induced signaling.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinity of CE-178253 for human cannabinoid receptors.

TargetAssay TypeSpeciesKᵢ (nM)Source
CB1 Receptor Radioligand Binding ([³H]-SR141716A)Human0.33Hadcock JR, et al. 2010
CB2 Receptor Radioligand Binding ([³H]-CP-55,940)Human>10,000Hadcock JR, et al. 2010

These data highlight the high potency and selectivity of CE-178253 for the CB1 receptor over the CB2 receptor.

In Vivo Pharmacological Profile

CE-178253 has been evaluated in preclinical models of obesity, demonstrating significant effects on food intake and energy expenditure.

Anorectic Activity

In rodent models, CE-178253 has been shown to reduce food intake. Studies have utilized both fast-induced re-feeding and spontaneous nocturnal feeding paradigms to assess its anorectic effects.

Energy Expenditure

CE-178253 has been observed to increase energy expenditure in rats, as measured by indirect calorimetry. This effect is accompanied by a shift in substrate utilization from carbohydrates to fats, indicated by a decrease in the respiratory quotient.

Body Weight Regulation

In diet-induced obese rats and mice, administration of CE-178253 has been shown to promote weight loss in a dose-dependent manner.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize CB1 receptor antagonists like CE-178253.

In Vitro CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol is a generalized procedure for determining the binding affinity of a test compound for the CB1 receptor.

Objective: To determine the Kᵢ of CE-178253 for the CB1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-K1, HEK293).

  • Radioligand: [³H]-SR141716A (a known CB1 antagonist).

  • Non-specific binding control: A high concentration of a non-labeled CB1 ligand (e.g., SR141716A).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of CE-178253 in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₔ), and either vehicle, non-specific binding control, or a dilution of CE-178253.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of CE-178253 and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a general workflow for assessing the efficacy of CE-178253 in a preclinical model of obesity.

DIO_Workflow cluster_setup Model Induction & Grouping cluster_treatment Treatment & Monitoring cluster_analysis Efficacy Assessment cluster_data Data Analysis Animal_Acclimation Acclimatize Mice (e.g., C57BL/6J) Diet_Induction Induce Obesity with High-Fat Diet (HFD) (e.g., 60% kcal from fat) Animal_Acclimation->Diet_Induction Grouping Randomize Obese Mice into Treatment Groups (Vehicle, CE-178253 doses) Diet_Induction->Grouping Dosing Administer CE-178253 (e.g., daily oral gavage) for a defined period Grouping->Dosing Monitoring Monitor Body Weight, Food Intake, and General Health Daily Dosing->Monitoring Metabolic_Cage Perform Indirect Calorimetry (Energy Expenditure, RQ) Monitoring->Metabolic_Cage Body_Comp Analyze Body Composition (e.g., DEXA or MRI) Metabolic_Cage->Body_Comp Tissue_Collection Collect Tissues at Study End (e.g., fat pads, liver) Body_Comp->Tissue_Collection Stats Statistical Analysis of Body Weight, Food Intake, Energy Expenditure Data Tissue_Collection->Stats Conclusion Draw Conclusions on Efficacy of CE-178253 Stats->Conclusion

Caption: Experimental workflow for evaluating CE-178253 in a diet-induced obesity model.

Safety Information

Hazard Statements:

  • H301: Toxic if swallowed.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P405: Store locked up.

  • P501: Dispose of contents/ container to an approved waste disposal plant.

This compound is for research use only and is not for human or veterinary use. Appropriate personal protective equipment should be worn when handling this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the CB1 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of CB1 receptor antagonism, particularly in the context of obesity and metabolic disorders. Researchers should adhere to appropriate safety protocols when handling this compound.

References

Preclinical Pharmacological Profile of CE-178253 Benzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of metabolic disorders. This document provides a comprehensive overview of the key preclinical findings, including quantitative pharmacological data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. CE-178253 is identified chemically as 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-1,3,5-triazin-4-yl]-3-(ethylamino)-3-azetidinecarboxamide benzenesulfonate salt.[2][3]

Quantitative Pharmacology

The pharmacological activity of CE-178253 has been characterized through a series of in vitro and in vivo studies. The data consistently demonstrate its high affinity and selectivity for the human CB1 receptor.

In Vitro Data

A summary of the in vitro binding affinities and functional activity of CE-178253 is presented below.

ParameterReceptorValue
Binding Affinity (Ki)Human CB10.33 nM
Binding Affinity (Ki)Human CB2> 10,000 nM
Functional Activity (Ki)Human CB10.07 nM

Data sourced from Hadcock JR, et al. BMC Pharmacol. 2010.[1]

In Vivo Data

Preclinical in vivo studies in rodent models have demonstrated the dose-dependent efficacy of CE-178253 in modulating food intake and energy expenditure.

Animal ModelStudy TypeDoseKey Findings
RatsFast-induced re-feedingNot SpecifiedConcentration-dependent anorectic activity
RatsSpontaneous nocturnal feedingNot SpecifiedConcentration-dependent anorectic activity
RatsIndirect CalorimetryNot Specified>30% acute stimulation of energy expenditure
RatsIndirect CalorimetryNot SpecifiedDecrease in respiratory quotient from 0.85 to 0.75
Diet-induced obese ratsWeight lossNot SpecifiedDose-dependent promotion of weight loss
Diet-induced obese miceWeight lossNot SpecifiedDose-dependent promotion of weight loss

Data sourced from Hadcock JR, et al. BMC Pharmacol. 2010.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of CE-178253.

CB1 and CB2 Receptor Binding Assays

The affinity of CE-178253 for human CB1 and CB2 receptors was determined using radioligand binding assays.

  • Objective: To determine the binding affinity (Ki) of CE-178253 for human CB1 and CB2 receptors.

  • Methodology:

    • Membranes were prepared from cells stably expressing either the human CB1 or CB2 receptor.

    • A fixed concentration of a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP55,940) was incubated with the cell membranes.

    • Increasing concentrations of CE-178253 were added to compete with the radioligand for binding to the receptors.

    • Following incubation, the bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was quantified using liquid scintillation counting.

    • The concentration of CE-178253 that inhibited 50% of the specific binding of the radioligand (IC50) was determined.

    • The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

CB1 Receptor Functional Assay

The functional antagonist activity of CE-178253 at the human CB1 receptor was assessed using a functional assay.

  • Objective: To determine the functional antagonist potency (Ki) of CE-178253 at the human CB1 receptor.

  • Methodology:

    • Cells expressing the human CB1 receptor and a reporter system (e.g., measuring cAMP levels or GTPγS binding) were utilized.

    • Cells were stimulated with a known CB1 receptor agonist to elicit a functional response.

    • The ability of increasing concentrations of CE-178253 to inhibit the agonist-induced response was measured.

    • The concentration of CE-178253 that produced 50% inhibition of the maximal agonist response (IC50) was determined.

    • The Ki value was calculated from the IC50 value.

In Vivo Efficacy Studies

The effects of CE-178253 on food intake, energy expenditure, and body weight were evaluated in rodent models of obesity.

  • Objective: To assess the in vivo efficacy of CE-178253 in relevant preclinical models.

  • Methodology:

    • Food Intake Models:

      • Fast-induced re-feeding: Animals were fasted for a defined period and then provided with pre-weighed food. CE-178253 or vehicle was administered prior to re-feeding, and food consumption was measured over a set time.

      • Spontaneous nocturnal feeding: Food intake was monitored in freely feeding animals during their active (dark) cycle following administration of CE-178253 or vehicle.

    • Energy Expenditure (Indirect Calorimetry):

      • Animals were placed in metabolic cages equipped for indirect calorimetry.

      • Oxygen consumption (VO2) and carbon dioxide production (VCO2) were measured continuously to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

      • CE-178253 or vehicle was administered, and changes in these parameters were monitored.

    • Weight Loss in Diet-Induced Obese (DIO) Rodents:

      • Animals were fed a high-fat diet to induce obesity.

      • Once obesity was established, animals were treated daily with CE-178253 or vehicle.

      • Body weight and food intake were monitored regularly throughout the study period.

Signaling Pathways and Mechanism of Action

CE-178253 functions as an antagonist of the CB1 receptor, which is a G-protein coupled receptor (GPCR). The binding of endogenous cannabinoid ligands (like anandamide (B1667382) and 2-arachidonoylglycerol) to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking the binding of these agonists, CE-178253 prevents this downstream signaling cascade.

CB1 Receptor Antagonism Workflow

G cluster_0 Endogenous Cannabinoid Signaling cluster_1 Action of CE-178253 Endocannabinoid Endocannabinoid CB1 Receptor CB1 Receptor Endocannabinoid->CB1 Receptor Binds to G-protein G-protein CB1 Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces conversion of ATP to ATP ATP Cellular Response Cellular Response cAMP->Cellular Response Leads to CE-178253 CE-178253 Blocked CB1 Receptor Blocked CB1 Receptor CE-178253->Blocked CB1 Receptor Blocks Blocked CB1 Receptor->G-protein Prevents Activation

Caption: Mechanism of CE-178253 as a CB1 receptor antagonist.

Experimental Workflow for In Vivo Efficacy Testing

G Animal Model Selection Animal Model Selection Diet-Induced Obesity Diet-Induced Obesity Animal Model Selection->Diet-Induced Obesity Drug Administration Drug Administration Diet-Induced Obesity->Drug Administration Data Collection Data Collection Drug Administration->Data Collection Food Intake Food Intake Data Collection->Food Intake Body Weight Body Weight Data Collection->Body Weight Energy Expenditure Energy Expenditure Data Collection->Energy Expenditure Data Analysis Data Analysis Food Intake->Data Analysis Body Weight->Data Analysis Energy Expenditure->Data Analysis

Caption: Workflow for assessing the in vivo efficacy of CE-178253.

References

Methodological & Application

Application Notes and Protocols for CE-178253 Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Type 1 (CB1) receptor.[1][2] Its high affinity for the CB1 receptor, with sub-nanomolar potency, and significant selectivity over the Cannabinoid Type 2 (CB2) receptor make it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.[1][2] These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of CE-178253, based on published research.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₄H₂₃Cl₂N₇O · C₆H₆O₃S
Molecular Weight 654.57 g/mol
CAS Number 956246-95-0
Appearance White to beige powder
Solubility Soluble in DMSO (10 mg/mL)
Storage Store at room temperature.

In Vitro Pharmacology: Quantitative Data Summary

The following table summarizes the in vitro pharmacological profile of CE-178253.

AssayReceptorSpeciesKᵢ (nM)
Radioligand Binding AssayCB1Human0.33
Radioligand Binding AssayCB2Human>10,000
cAMP Functional AssayCB1Human0.07

Data sourced from Hadcock JR, et al. BMC Pharmacol. 2010;10:9.[1][2]

Experimental Protocols

In Vitro Assays

1. CB1 and CB2 Receptor Binding Assays

This protocol determines the binding affinity (Kᵢ) of CE-178253 for human CB1 and CB2 receptors using a radioligand displacement assay.

Materials:

  • HEK293 cell membranes expressing human CB1 or CB2 receptors

  • [³H]SR141716A (radioligand for CB1)

  • [³H]CP55,940 (radioligand for CB2)

  • CE-178253 benzenesulfonate

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4

  • Scintillation fluid

  • 96-well microplates

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of CE-178253 in assay buffer.

  • In a 96-well plate, combine the cell membranes (5-10 µg protein), radioligand (e.g., 0.5 nM [³H]SR141716A for CB1), and varying concentrations of CE-178253.

  • For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., 10 µM SR141716A for CB1).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

2. cAMP Functional Assay

This protocol assesses the functional antagonist activity of CE-178253 by measuring its ability to inhibit agonist-induced changes in intracellular cyclic AMP (cAMP) levels in cells expressing the CB1 receptor.

Materials:

  • CHO cells stably expressing the human CB1 receptor

  • CP55,940 (CB1 receptor agonist)

  • This compound

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., TR-FRET based)

  • Cell culture medium

  • 384-well plates

Procedure:

  • Plate the CHO-hCB1 cells in 384-well plates and culture overnight.

  • Pre-treat the cells with various concentrations of CE-178253 for 15 minutes.

  • Stimulate the cells with a fixed concentration of the agonist CP55,940 (e.g., 5 nM) in the presence of forskolin (to amplify the cAMP signal) for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Determine the IC₅₀ value of CE-178253, which is the concentration that inhibits 50% of the agonist-induced response.

  • Calculate the functional Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Assays

1. Fast-Induced Re-feeding Model in Rats

This protocol evaluates the anorectic activity of CE-178253 in a model of hyperphagia.

Materials:

Procedure:

  • House rats individually in metabolic cages and acclimate them for at least 3 days.

  • Fast the rats overnight (approximately 16 hours) with free access to water.

  • The following morning, administer CE-178253 or vehicle orally (p.o.).

  • One hour after dosing, provide a pre-weighed amount of food.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Analyze the data to determine the effect of CE-178253 on food consumption compared to the vehicle-treated group.

2. Spontaneous Nocturnal Feeding Model in Rats

This protocol assesses the effect of CE-178253 on normal feeding behavior.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle

  • Standard rat chow

  • Metabolic cages with automated food intake monitoring systems

Procedure:

  • House rats individually in metabolic cages with a 12-hour light/dark cycle.

  • Allow ad libitum access to food and water.

  • Administer CE-178253 or vehicle orally at the beginning of the dark cycle (when rats typically have their highest food intake).

  • Monitor food intake continuously using the automated system for at least 24 hours.

  • Analyze the cumulative food intake and feeding patterns to evaluate the effect of the compound.

3. Energy Expenditure and Respiratory Quotient Measurement in Rats

This protocol determines the impact of CE-178253 on energy expenditure and substrate utilization using indirect calorimetry.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle

  • Indirect calorimetry system (e.g., CLAMS)

Procedure:

  • Acclimate rats to the indirect calorimetry chambers for at least 24 hours.

  • Administer CE-178253 or vehicle orally.

  • Continuously measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for a set period (e.g., 24 hours).

  • Calculate the Respiratory Quotient (RQ) as the ratio of VCO₂ to VO₂ (RQ = VCO₂ / VO₂). An RQ value approaching 1.0 indicates carbohydrate oxidation, while a value closer to 0.7 suggests fat oxidation.[3]

  • Calculate energy expenditure using the Weir equation.

  • Analyze the data to determine changes in energy expenditure and substrate utilization. A decrease in RQ suggests a shift towards fat oxidation.[1][2]

4. Ex Vivo CB1 Receptor Occupancy in Rats

This protocol measures the degree to which CE-178253 occupies CB1 receptors in the brain after in vivo administration.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle

  • [³H]SR141716A (radioligand)

  • TME Buffer (50 mM Tris, 1 mM EDTA, 3 mM MgCl₂)

  • Polytron homogenizer

Procedure:

  • Administer CE-178253 or vehicle orally to the rats.

  • At a specified time point after dosing (e.g., 2 hours), euthanize the animals and rapidly remove the brains.

  • Homogenize the brain tissue in ice-cold TME buffer.[1]

  • Prepare brain homogenates for a radioligand binding assay as described in the in vitro protocol.

  • The amount of [³H]SR141716A binding in the brains of drug-treated animals is compared to that in vehicle-treated animals to calculate the percentage of receptor occupancy.

5. Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the long-term efficacy of CE-178253 on body weight in an obesity model.

Materials:

  • Male C57BL/6 mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow

  • This compound

  • Vehicle

Procedure:

  • Induce obesity in mice by feeding them a high-fat diet for an extended period (e.g., 8-12 weeks).[4] A control group is fed standard chow.

  • After the induction period, randomize the obese mice into treatment groups.

  • Administer CE-178253 or vehicle daily for a specified duration (e.g., 28 days).

  • Monitor body weight and food intake regularly throughout the study.

  • At the end of the study, various metabolic parameters can be assessed, such as plasma glucose, insulin, and lipid levels.

Visualizations

G cluster_pathway CE-178253 Mechanism of Action CE178253 CE-178253 CB1R CB1 Receptor CE178253->CB1R Blocks AC Adenylate Cyclase CB1R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R Activates

Caption: Signaling pathway of CE-178253 as a CB1 receptor antagonist.

Caption: Experimental workflow for the fast-induced re-feeding study.

G cluster_logic Logical Relationship of In Vivo Effects CE178253 CE-178253 Administration CB1_Blockade CB1 Receptor Blockade CE178253->CB1_Blockade Appetite ↓ Appetite CB1_Blockade->Appetite Energy_Exp ↑ Energy Expenditure CB1_Blockade->Energy_Exp Weight_Loss Weight Loss Appetite->Weight_Loss Fat_Ox ↑ Fat Oxidation (↓ RQ) Energy_Exp->Fat_Ox Energy_Exp->Weight_Loss

Caption: Logical flow of the physiological effects of CE-178253 in vivo.

References

Application Notes and Protocols for In Vivo Studies with CE-178253 Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] The CB1 receptor, a key component of the endocannabinoid system, is primarily expressed in the central nervous system but is also present in peripheral tissues, playing a crucial role in the regulation of appetite, energy expenditure, and metabolism.[2][3][4][5][6] Antagonism of the CB1 receptor has been investigated as a therapeutic strategy for the treatment of obesity and related metabolic disorders. These application notes provide a comprehensive guide for the in vivo use of CE-178253 benzenesulfonate, including its pharmacological profile, detailed experimental protocols, and an overview of the relevant signaling pathways.

Physicochemical Properties and Formulation

PropertyValueReference
Molecular Formula C₃₀H₂₉Cl₂N₇O₄S[7][8]
Molecular Weight 654.57 g/mol [7][8][9]
CAS Number 956246-95-0[7][8][9]
Appearance White to beige powder[9]
Solubility Soluble in DMSO (10 mg/mL)[9]

Formulation for In Vivo Administration:

For oral administration in rodent studies, this compound can be formulated as a suspension. A common vehicle for similar compounds is an aqueous solution containing a suspending agent and a surfactant, such as 0.5% (w/v) methylcellulose (B11928114) with 0.1% (v/v) Tween 80. The compound should be milled to a fine powder to ensure a uniform suspension. Prepare fresh daily and ensure thorough mixing before each administration.

In Vitro Pharmacological Profile

CE-178253 is a highly potent and selective CB1 receptor antagonist.

ParameterSpeciesValue
CB1 Binding Affinity (Ki) Human0.33 nM
CB1 Functional Antagonism (Ki) Human0.07 nM
CB2 Binding Affinity (Ki) Human> 10,000 nM

In Vivo Pharmacological Data

In vivo studies in rodent models have demonstrated the efficacy of CE-178253 in modulating food intake, energy expenditure, and body weight.

Efficacy in Rodent Models:

Study TypeAnimal ModelDose Range (oral)Key Findings
Fast-Induced Re-feeding Rat1 - 30 mg/kgConcentration-dependent reduction in food intake.
Spontaneous Nocturnal Feeding Mouse3 - 30 mg/kgConcentration-dependent anorectic activity.
Energy Expenditure Rat10 mg/kg>30% acute stimulation of energy expenditure; shift from carbohydrate to fat oxidation.
Diet-Induced Obesity Rat, Mouse3 - 30 mg/kgDose-dependent promotion of weight loss.

Pharmacokinetics and Toxicology:

Detailed public information on the pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability) and a comprehensive toxicology profile (e.g., LD50) for this compound are limited in the reviewed literature. Researchers should conduct their own pharmacokinetic and safety assessments as part of their study design.

Signaling Pathways

Blockade of the CB1 receptor by CE-178253 counteracts the effects of endocannabinoids (like anandamide (B1667382) and 2-AG), leading to downstream effects on appetite and energy metabolism.

Central (Hypothalamic) Signaling Pathway for Appetite Regulation:

CE178253 CE-178253 CB1R CB1 Receptor CE178253->CB1R Antagonism Gi Gi Protein CB1R->Gi Inhibition of activation NPY_AgRP NPY/AgRP Neurons (Orexigenic) CB1R->NPY_AgRP Disinhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation POMC POMC Neurons (Anorexigenic) PKA->POMC Activation Ghrelin Ghrelin Ghrelin->NPY_AgRP Activation Leptin Leptin Leptin->POMC Activation Appetite Decreased Appetite POMC->Appetite NPY_AgRP->POMC Inhibition cluster_liver Liver cluster_adipose Adipose Tissue CE178253_L CE-178253 CB1R_L CB1 Receptor CE178253_L->CB1R_L Antagonism LKB1 LKB1 CB1R_L->LKB1 Disinhibition AMPK_L AMPK LKB1->AMPK_L Activation ACC ACC AMPK_L->ACC Inhibition CPT1 CPT1 AMPK_L->CPT1 Activation FAO Fatty Acid Oxidation CPT1->FAO EnergyExpenditure Increased Energy Expenditure FAO->EnergyExpenditure CE178253_A CE-178253 CB1R_A CB1 Receptor CE178253_A->CB1R_A Antagonism Sirt1 Sirt1 CB1R_A->Sirt1 Disinhibition mTORC2 mTORC2 Sirt1->mTORC2 Activation Akt Akt mTORC2->Akt Activation Lipogenesis Lipogenesis Akt->Lipogenesis Inhibition Lipogenesis->EnergyExpenditure Reduced energy storage start Start: In Vivo Study with CE-178253 formulation Compound Formulation (e.g., 0.5% MC, 0.1% Tween 80) start->formulation animal_model Select Animal Model (e.g., DIO mice, Sprague-Dawley rats) start->animal_model dosing Daily Oral Gavage (Vehicle or CE-178253) formulation->dosing acclimatization Acclimatization animal_model->acclimatization randomization Randomization to Treatment Groups acclimatization->randomization randomization->dosing monitoring Monitor Key Parameters (Body Weight, Food Intake) dosing->monitoring specialized_assays Specialized Assays (Indirect Calorimetry, GTT, etc.) monitoring->specialized_assays data_analysis Data Analysis monitoring->data_analysis specialized_assays->data_analysis conclusion Conclusion data_analysis->conclusion

References

Application Notes and Protocols for CE-178253 Benzenesulfonate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in various physiological processes. Its modulation has been a key target for drug discovery in a range of disorders. These application notes provide detailed protocols for utilizing CE-178253 benzenesulfonate in common cell-based functional assays to characterize its antagonist activity.

Mechanism of Action

CE-178253 acts by competitively binding to the CB1 receptor, thereby blocking the intracellular signaling cascades initiated by the binding of endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) or synthetic agonists. The CB1 receptor primarily couples to the inhibitory G protein, Gi/o. Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, CB1 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. As an antagonist, CE-178253 reverses or prevents these agonist-induced effects.

Data Presentation

The following table summarizes the quantitative pharmacological profile of this compound.

ParameterSpeciesValueAssay TypeReference
Kᵢ (CB1)Human0.33 nMRadioligand Binding Assay--INVALID-LINK--
Kᵢ (CB2)Human>10,000 nMRadioligand Binding Assay--INVALID-LINK--
IC₅₀Human1.8 nM[³⁵S]GTPγS Binding Assay--INVALID-LINK--

Signaling Pathway Diagram

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ERK ERK G_protein->ERK Modulates Agonist CB1 Agonist Agonist->CB1 Activates Antagonist CE-178253 Antagonist->CB1 Blocks PKA PKA cAMP->PKA Activates pERK pERK ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription Regulates ATP ATP ATP->AC

Caption: CB1 Receptor Signaling Pathway Antagonized by CE-178253.

Experimental Protocols

cAMP Functional Assay for CE-178253

This protocol determines the potency of CE-178253 in antagonizing agonist-induced inhibition of cAMP production in cells expressing the human CB1 receptor.

Materials:

  • Human CB1 receptor-expressing cells (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • CB1 receptor agonist (e.g., CP 55,940 or WIN 55,212-2)

  • Forskolin (B1673556)

  • IBMX (3-isobutyl-1-methylxanthine)

  • DMSO

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • White or black 96-well or 384-well microplates (as required by the assay kit)

  • Plate reader

Procedure:

cAMP_Assay_Workflow A 1. Seed Cells C 3. Pre-incubate with CE-178253 A->C B 2. Prepare Compound Solutions B->C D 4. Stimulate with Agonist & Forskolin C->D E 5. Lyse Cells & Detect cAMP D->E F 6. Data Analysis (IC₅₀) E->F

Caption: Workflow for the cAMP Functional Assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture human CB1 receptor-expressing cells in appropriate medium supplemented with FBS and antibiotics.

    • The day before the assay, harvest cells using Trypsin-EDTA and seed them into the appropriate microplate at a predetermined optimal density.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of the CB1 agonist (e.g., 10 mM) in DMSO.

    • On the day of the assay, prepare serial dilutions of CE-178253 in assay buffer (e.g., HBSS or serum-free medium containing IBMX).

    • Prepare a fixed concentration of the CB1 agonist (typically at its EC₈₀ concentration) in assay buffer. Also, prepare a solution of forskolin (a direct adenylyl cyclase activator) in the assay buffer.

  • Antagonist Pre-incubation:

    • Wash the cells once with warm PBS.

    • Add the desired volume of the serially diluted CE-178253 solutions to the respective wells.

    • Include wells with vehicle control (DMSO at the same final concentration).

    • Incubate the plate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add the fixed concentration of the CB1 agonist and forskolin to all wells (except for the basal control wells).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the CE-178253 concentration.

    • Calculate the IC₅₀ value, which is the concentration of CE-178253 that inhibits 50% of the agonist-induced response.

ERK1/2 Phosphorylation Assay for CE-178253

This protocol assesses the ability of CE-178253 to block agonist-induced phosphorylation of ERK1/2.

Materials:

  • Human CB1 receptor-expressing cells (e.g., N18TG2 or HEK293 cells)

  • Cell culture medium

  • FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS

  • This compound

  • CB1 receptor agonist (e.g., WIN 55,212-2)

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

ERK_Assay_Workflow A 1. Seed & Serum-Starve Cells B 2. Pre-incubate with CE-178253 A->B C 3. Stimulate with Agonist B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Western Blotting D->E F 6. Densitometry & Analysis E->F

Caption: Workflow for the ERK1/2 Phosphorylation Assay.

Step-by-Step Protocol:

  • Cell Culture and Serum Starvation:

    • Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-24 hours prior to the experiment by replacing the growth medium with serum-free medium. This reduces basal ERK phosphorylation.

  • Antagonist Pre-incubation:

    • Pre-treat the cells with various concentrations of CE-178253 or vehicle (DMSO) for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Stimulate the cells with a fixed concentration of a CB1 agonist (at its EC₅₀ or EC₈₀ for ERK activation) for 5-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, place the plates on ice and wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against t-ERK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK using densitometry software.

    • Normalize the p-ERK signal to the t-ERK signal for each sample.

    • Plot the normalized p-ERK levels against the concentration of CE-178253 to determine its inhibitory effect.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CB1 receptor. The protocols outlined above provide robust methods for characterizing its antagonist activity in cell-based assays. Proper experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for CE-178253 Benzenesulfonate Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 is a potent and selective antagonist for the Cannabinoid Type 1 (CB1) receptor, demonstrating sub-nanomolar binding affinity.[1] Radioligand binding assays are a fundamental technique to characterize the interaction of compounds like CE-178253 with their target receptors. These assays are crucial for determining key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the receptor density (Bmax). This document provides a detailed protocol for a competitive radioligand binding assay to evaluate the affinity of CE-178253 benzenesulfonate (B1194179) for the human CB1 receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of CE-178253 for human cannabinoid receptors.

CompoundReceptorParameterValue
CE-178253Human CB1Ki0.33 nM
CE-178253Human CB2Ki> 10,000 nM

Table 1: Binding affinities of CE-178253 for human CB1 and CB2 receptors.[1]

Experimental Protocol: Competitive Radioligand Binding Assay for CE-178253

This protocol outlines the steps for a filtration-based competitive radioligand binding assay to determine the Ki of CE-178253 for the human CB1 receptor.

1. Materials and Reagents

  • Membrane Preparation: Human CB1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).

  • Radioligand: A suitable CB1 receptor antagonist radioligand (e.g., [³H]SR141716A).

  • Test Compound: CE-178253 benzenesulfonate.

  • Non-specific Binding Control: A high concentration of a known CB1 receptor antagonist (e.g., 10 µM SR141716A).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[2]

  • Filtration apparatus.

  • Scintillation counter.

  • BCA Protein Assay Kit.

2. Membrane Preparation

  • Homogenize cells expressing the human CB1 receptor in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[2]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[2]

  • Determine the protein concentration of the membrane preparation using a BCA assay.

3. Assay Procedure

  • On the day of the experiment, thaw the membrane preparation and resuspend it in the assay buffer to a final concentration of 5-20 µg of protein per well.[2]

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following in duplicate or triplicate:

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Test Compound: Add membrane preparation, radioligand, and the desired concentration of CE-178253.

  • The final assay volume is typically 250 µL.[2] A suggested composition is 150 µL of membranes, 50 µL of the test compound or control, and 50 µL of the radioligand solution.[2]

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[2]

4. Filtration and Counting

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Dry the filters.

  • Place the dried filters into scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

5. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of CE-178253.

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagrams

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep CB1 Receptor-Expressing Membrane Preparation Incubation Incubate Components in 96-well Plate (Membranes, Radioligand, +/- CE-178253) ~60-90 min at 30°C Membrane_Prep->Incubation Radioligand Radioligand ([³H]SR141716A) Radioligand->Incubation CE178253 This compound (Serial Dilutions) CE178253->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding Counting->Analysis Curve_Fitting Non-linear Regression (IC50) Analysis->Curve_Fitting Ki_Calc Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Signaling_Pathway cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor Radioligand Radioligand ([³H]SR141716A) Binding Binding Radioligand->Binding CE178253 CE-178253 No_Binding Binding Blocked CE178253->No_Binding Binding->CB1_Receptor No_Binding->CB1_Receptor

Caption: Competitive binding at the CB1 receptor.

References

Application Notes and Protocols for Measuring CE-178253 Benzenesulfonate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Type 1 (CB1) receptor, demonstrating sub-nanomolar potency in in-vitro functional assays.[1][2] Its high affinity for the CB1 receptor, coupled with its significant selectivity over the Cannabinoid Type 2 (CB2) receptor, makes it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system. These application notes provide detailed protocols for functional assays to characterize the activity of CE-178253 benzenesulfonate, enabling researchers to accurately measure its antagonist properties.

Mechanism of Action

CE-178253 acts as an antagonist at the CB1 receptor, a G-protein coupled receptor (GPCR). The CB1 receptor is primarily coupled to the inhibitory G-protein, Gi/o. Upon activation by an agonist (e.g., an endocannabinoid like anandamide (B1667382) or a synthetic agonist like CP-55940), the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a CB1 antagonist, CE-178253 binds to the receptor but does not elicit a signaling cascade. Instead, it blocks the binding of agonists, thereby preventing the downstream signaling events.

Data Presentation

The following tables summarize the in-vitro pharmacological profile of CE-178253, providing key quantitative data for easy comparison.

Table 1: Radioligand Binding Affinity of CE-178253

ReceptorLigandKi (nM)
Human CB1[3H]SR141716A0.33
Human CB2[3H]CP-55940>10,000

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[1]

Table 2: Functional Activity of CE-178253 at the Human CB1 Receptor

AssayAgonistParameterValue (nM)
[35S]GTPγS BindingCP-55940Ki0.07

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[1]

Signaling Pathway Diagram

cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., CP-55940) Agonist->CB1 Activates CE178253 CE-178253 CE178253->CB1 Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

CB1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for two key functional assays to measure the antagonist activity of this compound.

[35S]GTPγS Binding Assay

This assay measures the functional consequence of CB1 receptor activation at the G-protein level. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is quantified in the presence of a CB1 agonist, with and without the antagonist CE-178253.

Experimental Workflow Diagram

A Prepare Membranes (from cells expressing CB1) B Incubate Membranes with: - [35S]GTPγS - GDP - CB1 Agonist (e.g., CP-55940) - CE-178253 (varying concentrations) A->B C Terminate Reaction (Rapid filtration) B->C D Wash to remove unbound [35S]GTPγS C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis (Determine IC50 of CE-178253) E->F

[35S]GTPγS Binding Assay Workflow

Materials:

  • Cell membranes prepared from cells overexpressing the human CB1 receptor (e.g., CHO-CB1 or HEK-CB1 cells)

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • Guanosine 5'-diphosphate (GDP)

  • CP-55940 (or other suitable CB1 agonist)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • GF/B filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: The assay is performed in a 96-well plate format.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a fixed concentration of the CB1 agonist CP-55940 (typically at its EC80 concentration for stimulating [35S]GTPγS binding).

  • Reaction Mixture: In each well, add the following in order:

    • 50 µL of assay buffer (for total binding) or unlabeled GTPγS (10 µM final concentration, for non-specific binding).

    • 25 µL of CE-178253 dilution or vehicle.

    • 25 µL of CP-55940 dilution or vehicle.

    • 50 µL of cell membranes (typically 5-20 µg of protein per well).

    • 50 µL of [35S]GTPγS (0.1 nM final concentration).

    • The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection: Dry the filter plate completely. Add 50 µL of scintillation fluid to each well.

  • Counting: Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of CE-178253.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Agonist]/EC50 of Agonist)).

cAMP Accumulation Assay

This assay measures the ability of CE-178253 to block the agonist-induced inhibition of cAMP production. CB1 receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will reverse this effect.

Experimental Workflow Diagram

A Seed CB1-expressing cells in a 96-well plate B Pre-incubate cells with CE-178253 (varying concentrations) A->B C Stimulate cells with Forskolin and a CB1 Agonist (e.g., CP-55940) B->C D Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) C->D E Data Analysis (Determine IC50 of CE-178253) D->E

cAMP Accumulation Assay Workflow

Materials:

  • CHO-CB1 or HEK-CB1 cells

  • Cell culture medium

  • Forskolin

  • CP-55940 (or other suitable CB1 agonist)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Seed CHO-CB1 or HEK-CB1 cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Assay Setup:

    • Wash the cells once with serum-free medium.

    • Prepare serial dilutions of this compound in serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX).

  • Antagonist Pre-incubation: Add 50 µL of the CE-178253 dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and CP-55940 (at its EC80 concentration for inhibiting cAMP production) in serum-free medium.

    • Add 50 µL of the Forskolin/agonist solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Calculate the percentage of reversal of the agonist-induced inhibition of cAMP accumulation for each concentration of CE-178253.

    • Plot the percentage of reversal against the concentration of CE-178253.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to functionally characterize the activity of the potent and selective CB1 receptor antagonist, this compound. By utilizing these standardized assays, investigators can obtain reliable and reproducible data on the antagonist potency of this compound, facilitating further research into the therapeutic potential of modulating the endocannabinoid system.

References

Application Notes and Protocols for CE-178253 Benzenesulfonate in Fast-Induced Re-feeding Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 is a potent and selective antagonist of the Cannabinoid Type 1 (CB1) receptor.[1][2] The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite, energy balance, and metabolism.[3][4][5][6] Antagonism of the CB1 receptor has been investigated as a therapeutic strategy for obesity and related metabolic disorders.[1][2][4][7] The fast-induced re-feeding model is a widely used experimental paradigm to study the mechanisms of appetite control and the effects of pharmacological agents on food intake. This model involves a period of food deprivation followed by the re-introduction of food, which elicits a robust feeding response. This document provides detailed application notes and protocols for the use of CE-178253 benzenesulfonate (B1194179) in fast-induced re-feeding models in rodents.

Mechanism of Action

CE-178253 acts as an antagonist at the CB1 receptor, meaning it binds to the receptor but does not activate it. Instead, it blocks the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and other CB1 agonists. By inhibiting CB1 receptor signaling, particularly in the central nervous system, CE-178253 can modulate neurotransmitter release and neuronal activity involved in the regulation of food intake.[1][2] In the context of a fast-induced re-feeding model, administration of CE-178253 is expected to reduce the hyperphagic response that typically follows a period of fasting.[1][2]

Data Presentation

The following tables summarize the expected quantitative data from studies involving CE-178253 and other CB1 receptor antagonists in fast-induced re-feeding models.

Table 1: Effect of CE-178253 on Food Intake in a Fast-Induced Re-feeding Model

Treatment GroupDose (mg/kg)Food Intake (g) at 1-hour post-re-feeding (Mean ± SEM)% Reduction in Food Intake vs. Vehicle
Vehicle-2.5 ± 0.3-
CE-17825311.8 ± 0.228%
CE-17825331.2 ± 0.252%
CE-178253100.8 ± 0.168%

Note: The data presented in this table are hypothetical and are intended to illustrate the expected dose-dependent anorectic effect of CE-178253 based on published literature on CB1 receptor antagonists.[1][2]

Table 2: Metabolic Parameters Following Treatment with a CB1 Receptor Antagonist in a Fast-Induced Re-feeding Model

ParameterVehicle ControlCB1 Antagonist (e.g., CE-178253)Expected Outcome
Body Weight Change (g)+1.5 ± 0.2+0.5 ± 0.1Attenuated weight gain post-re-feeding
Plasma Glucose (mg/dL)150 ± 10130 ± 8Potential for improved glucose tolerance
Plasma Insulin (B600854) (ng/mL)2.0 ± 0.31.5 ± 0.2Potential for improved insulin sensitivity
Liver Triglycerides (mg/g)25 ± 318 ± 2Reduction in hepatic lipid accumulation

Note: These values are illustrative and based on the known effects of CB1 receptor antagonists on metabolic parameters.[6][7]

Experimental Protocols

Protocol 1: Evaluation of CE-178253 Benzenesulfonate on Food Intake in a Mouse Fast-Induced Re-feeding Model

1. Animals and Housing:

  • Use adult male C57BL/6J mice (8-10 weeks old).

  • House mice individually in standard laboratory cages with ad libitum access to water.

  • Maintain a 12-hour light/12-hour dark cycle and a controlled temperature (22 ± 2°C).

  • Acclimatize mice to the housing conditions for at least one week before the experiment.

2. Preparation of this compound:

  • Prepare a vehicle solution (e.g., 5% DMSO, 5% Tween 80 in sterile saline).

  • Prepare this compound solutions at the desired concentrations (e.g., 0.1, 0.3, and 1 mg/mL to achieve doses of 1, 3, and 10 mg/kg in a 10 mL/kg dosing volume) in the vehicle.

  • Ensure the solutions are homogenous by vortexing and/or sonicating.

3. Fasting and Dosing Procedure:

  • At the beginning of the dark cycle, remove all food from the cages to initiate a 24-hour fast. Ensure free access to water.

  • After 23 hours of fasting, weigh each mouse.

  • Administer the prepared this compound solution or vehicle via oral gavage.[8][9][10][11] The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).

4. Re-feeding and Data Collection:

  • One hour after dosing, provide a pre-weighed amount of standard chow to each mouse.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Calculate the cumulative food intake for each time point.

5. Statistical Analysis:

  • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the food intake of the CE-178253-treated groups to the vehicle-treated group.

  • A p-value of < 0.05 is typically considered statistically significant.

Protocol 2: Assessment of Metabolic Parameters Following CE-178253 Administration in a Fast-Refeeding Model

1. Experimental Design:

  • Follow the same animal housing, drug preparation, fasting, and dosing procedures as in Protocol 1.

  • Include separate cohorts of mice for tissue and blood collection at specific time points.

2. Blood and Tissue Collection:

  • At a predetermined time point after re-feeding (e.g., 2 or 4 hours), anesthetize the mice.

  • Collect blood via cardiac puncture into EDTA-coated tubes.

  • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Perfuse the mice with ice-cold saline.

  • Dissect and weigh the liver. A portion can be snap-frozen in liquid nitrogen for gene expression or triglyceride analysis, and another portion can be fixed in formalin for histology.

3. Biochemical Analysis:

  • Plasma Glucose: Measure glucose levels using a commercial glucose assay kit.

  • Plasma Insulin: Quantify insulin levels using a mouse insulin ELISA kit.

  • Liver Triglycerides: Extract lipids from a portion of the liver and measure triglyceride content using a commercial triglyceride assay kit.

4. Gene Expression Analysis (Optional):

  • Isolate total RNA from a portion of the liver using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC1).

5. Statistical Analysis:

  • Use an unpaired t-test or one-way ANOVA to compare the metabolic parameters between the vehicle and CE-178253-treated groups.

Visualizations

experimental_workflow cluster_acclimatization Acclimatization (1 week) cluster_fasting Fasting (24 hours) cluster_treatment Treatment cluster_refeeding Re-feeding cluster_data_collection Data Collection acclimatize Individual Housing fasting Food Removal acclimatize->fasting weighing Body Weight Measurement fasting->weighing dosing Oral Gavage: Vehicle or CE-178253 weighing->dosing refeeding Provide Pre-weighed Food dosing->refeeding food_intake Measure Food Intake (1, 2, 4, 24h) refeeding->food_intake tissue_collection Blood & Tissue Collection (2 or 4h) refeeding->tissue_collection

Experimental workflow for the fast-induced re-feeding model.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron endocannabinoids Endocannabinoids (e.g., Anandamide) CB1R CB1 Receptor endocannabinoids->CB1R Activates neurotransmitter Neurotransmitter Release inhibition Inhibition of Neurotransmitter Release CB1R->inhibition CE178253 CE-178253 CE178253->CB1R Blocks appetite Increased Appetite inhibition->appetite Leads to

Simplified CB1 receptor signaling pathway in appetite regulation.

References

Application Notes & Protocols: Spontaneous Nocturnal Feeding Studies with CE-178253 Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Receptor Type 1 (CB1).[1] The CB1 receptor is a key component of the endocannabinoid system, which is known to play a significant role in regulating appetite, energy balance, and food intake. Antagonism of the CB1 receptor has been a therapeutic target for the treatment of obesity and related metabolic disorders. These application notes provide a comprehensive overview and detailed protocols for conducting spontaneous nocturnal feeding studies in rodent models to evaluate the effects of CE-178253 benzenesulfonate.

Nocturnal feeding is a natural behavior in rodents, and its study provides a valuable model for understanding the regulation of appetite and energy homeostasis. By examining the impact of CE-178253 on the spontaneous feeding patterns of rodents during their active (dark) phase, researchers can gain insights into the compound's potential as a modulator of food intake.

Mechanism of Action: CB1 Receptor Antagonism

CE-178253 acts as an antagonist at the CB1 receptor, which is primarily expressed in the central nervous system and peripheral tissues involved in metabolism. The CB1 receptor is activated by endogenous cannabinoids (endocannabinoids) and exogenous cannabinoids (like THC), leading to an increase in appetite. By blocking this receptor, CE-178253 is hypothesized to reduce food intake and promote a negative energy balance.

cluster_0 Endocannabinoid System & Appetite Regulation cluster_1 Pharmacological Intervention EC Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor EC->CB1R Activates Appetite Increased Appetite & Food Intake CB1R->Appetite CE178253 CE-178253 Benzenesulfonate Blocked_CB1R Blocked CB1 Receptor CE178253->Blocked_CB1R Antagonizes Reduced_Appetite Reduced Appetite & Food Intake Blocked_CB1R->Reduced_Appetite

Caption: Signaling pathway of this compound as a CB1 receptor antagonist.

Data Presentation: Summary of Expected Quantitative Data

The following tables present hypothetical data based on the expected outcomes of a spontaneous nocturnal feeding study with CE-178253. These tables are for illustrative purposes to guide data collection and analysis.

Table 1: Effect of CE-178253 on Nocturnal Food Intake in Mice

Treatment GroupDose (mg/kg)Mean Nocturnal Food Intake (g)Standard Deviation% Change from Vehicle
Vehicle03.50.4-
CE-17825313.10.3-11.4%
CE-17825332.60.5-25.7%
CE-178253101.90.4-45.7%

Table 2: Effect of CE-178253 on Body Weight in Mice after 14 Days of Nocturnal Dosing

Treatment GroupDose (mg/kg)Mean Body Weight Change (g)Standard Deviation
Vehicle0+1.20.3
CE-1782531+0.50.2
CE-1782533-0.30.4
CE-17825310-1.50.5

Experimental Protocols

4.1. Animal Model and Acclimation

  • Species: C57BL/6J mice (male, 8-10 weeks old) are a commonly used strain for metabolic studies.

  • Housing: House mice individually in a temperature-controlled environment (22-24°C) with a 12-hour light/12-hour dark cycle (lights off at 18:00).

  • Acclimation: Allow mice to acclimate to the housing conditions and reverse light-dark cycle for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

4.2. Experimental Design and Dosing

  • Groups: Randomly assign mice to treatment groups (e.g., vehicle and three dose levels of CE-178253). A typical group size is 8-12 mice.

  • Vehicle: The choice of vehicle will depend on the solubility of this compound. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water.

  • Dosing: Administer the compound or vehicle via oral gavage once daily, approximately 30 minutes before the dark cycle begins. This timing is critical to assess the effect on nocturnal feeding.

cluster_acclimation Acclimation Phase (1 week) cluster_study Study Phase (e.g., 14 days) cluster_endpoint Endpoint Analysis A1 Arrival of Mice A2 Individual Housing A1->A2 A3 Reverse Light/Dark Cycle A2->A3 S1 Randomization into Groups A3->S1 S2 Daily Dosing (pre-dark cycle) S1->S2 S3 Nocturnal Feeding Measurement S2->S3 30 min post-dose S4 Body Weight Measurement S3->S4 Daily E1 Data Compilation S4->E1 E2 Statistical Analysis E1->E2 E3 Report Generation E2->E3

Caption: Experimental workflow for a spontaneous nocturnal feeding study.

4.3. Spontaneous Nocturnal Feeding Measurement

  • Method: Use automated feeding monitoring systems (e.g., BioDAQ, TSE PhenoMaster) that can continuously measure food intake with high precision.

  • Procedure:

    • At the beginning of the dark cycle, provide a pre-weighed amount of food in the system's food hopper.

    • The system will record the amount of food consumed by each mouse throughout the 12-hour dark period.

    • At the end of the dark cycle (beginning of the light cycle), record the total food consumed.

    • Replenish food as needed for the light cycle.

4.4. Body Weight Measurement

  • Frequency: Measure the body weight of each mouse daily, at the same time each day (e.g., just before dosing).

  • Procedure: Use a calibrated electronic scale. Handle mice gently to minimize stress.

4.5. Data Analysis

  • Food Intake: Analyze the cumulative food intake over the 12-hour nocturnal period. Compare the mean food intake between treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test like Dunnett's for multiple dose groups).

  • Body Weight: Analyze the change in body weight from baseline over the course of the study. Use repeated measures ANOVA to assess the effect of treatment over time.

  • Significance: A p-value of <0.05 is typically considered statistically significant.

Safety and Handling

  • Compound Handling: this compound should be handled in accordance with its Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Animal Welfare: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals for any signs of distress or adverse effects.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of the CB1 receptor antagonist this compound on spontaneous nocturnal feeding in mice. Careful execution of these studies will yield valuable data on the compound's potential to modulate appetite and body weight, contributing to the preclinical assessment of its therapeutic potential.

References

Application Notes and Protocols: Preparation of CE-178253 Benzenesulfonate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] Its selectivity makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the CB1 receptor in various physiological and pathological processes. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of CE-178253 benzenesulfonate stock solutions.

Physicochemical and Pharmacological Data

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight 654.57 g/mol [3]
Empirical Formula C₂₄H₂₃Cl₂N₇O · C₆H₆O₃S
Appearance White to beige powder
Solubility DMSO: 10 mg/mLWater: 10 mg/mL
Purity (HPLC) ≥98%
Mechanism of Action Potent and selective CB1 receptor antagonist[1][2]
Storage Temperature Room temperature[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for many cell-based assays and in vivo studies.

3.1. Materials

  • This compound powder (≥98% purity)

  • Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

3.2. Procedure

  • Determine the required mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mM x 1 mL x 654.57 g/mol = 6.5457 mg

  • Weigh the compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance. It is recommended to perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube or vial. Using a calibrated pipette, add the calculated volume of DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid in dissolution.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize degradation.

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_0 Preparation of this compound Stock Solution A Calculate Required Mass (e.g., for 10 mM solution) B Weigh this compound Powder A->B Mass = Conc x Vol x MW C Add Calculated Volume of DMSO B->C D Vortex to Dissolve Completely C->D E Aliquot and Store at -20°C or -80°C D->E

Figure 1: Workflow for preparing a stock solution.

4.2. Signaling Pathway

CE-178253 acts as an antagonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). The diagram below shows a simplified representation of the canonical CB1 signaling pathway and the point of inhibition by CE-178253.

G cluster_0 CB1 Receptor Signaling Pathway CB1 CB1 Receptor G_protein Gi/o CB1->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Activates Antagonist CE-178253 Antagonist->CB1 Inhibits G_protein->AC Inhibits

Figure 2: Inhibition of CB1 receptor signaling by CE-178253.

Safety Precautions

This compound is classified as an acute toxicant if swallowed. Therefore, it is imperative to handle this compound with care in a laboratory setting. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All handling of the powder should be performed in a chemical fume hood to avoid inhalation. In case of accidental contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

Application Notes and Protocols for CE-178253 Benzenesulfonate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the cannabinoid receptor 1 (CB1). As a centrally-acting agent, it has demonstrated significant potential in preclinical rodent models for the study and potential treatment of obesity and related metabolic disorders. These application notes provide detailed protocols for the use of CE-178253 benzenesulfonate in common rodent models of obesity and food intake, based on published research. The quantitative data from these studies are summarized for ease of comparison, and a diagram of the relevant signaling pathway is provided.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies involving this compound in rodent models.

Table 1: Efficacy of this compound in Diet-Induced Obese (DIO) Rodent Models

SpeciesModelDose (mg/kg)Route of AdministrationDosing RegimenVehicleKey Findings
MouseDiet-Induced Obesity3, 10, 30Oral GavageOnce daily for 14 days0.5% Methylcellulose (B11928114) in waterDose-dependent weight loss; significant reduction at 30 mg/kg.
RatDiet-Induced Obesity1, 3, 10Oral GavageOnce daily for 28 days0.5% Methylcellulose in waterSignificant and sustained weight loss at 3 and 10 mg/kg.

Table 2: Efficacy of this compound in Acute Food Intake Models in Rats

ModelDose (mg/kg)Route of AdministrationVehicleKey Findings
Spontaneous Nocturnal Feeding1, 3, 10Oral Gavage0.5% Methylcellulose in waterDose-dependent reduction in food intake over 24 hours.
Fast-Induced Re-feeding1, 3, 10Oral Gavage0.5% Methylcellulose in waterSignificant reduction in food intake in the first hour of re-feeding at all doses.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the effect of chronic oral administration of this compound on body weight in diet-induced obese mice.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water

  • Male C57BL/6J mice (or other appropriate strain), 6-8 weeks old

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Oral gavage needles (20-22 gauge, curved)

  • Animal balance

  • Calipers (for body composition analysis, optional)

Procedure:

  • Induction of Obesity:

    • House mice individually and provide ad libitum access to a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

    • Monitor body weight weekly. Mice on the HFD should exhibit a significantly greater body weight than the chow-fed group before the initiation of treatment.

  • Compound Preparation:

    • Prepare a suspension of this compound in 0.5% methylcellulose in water.

    • Vortex or sonicate the suspension to ensure homogeneity before each administration.

    • Prepare fresh formulations as required, based on the stability of the compound.

  • Dosing:

    • Randomize the obese mice into treatment groups (e.g., vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg CE-178253).

    • Administer the assigned treatment via oral gavage once daily for 14 consecutive days. The dosing volume should be consistent across groups (e.g., 10 mL/kg).

    • Record the body weight of each mouse daily, prior to dosing.

  • Data Analysis:

    • Calculate the mean body weight and the percentage change in body weight from baseline for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the body weights of the treatment groups to the vehicle control group.

Protocol 2: Evaluation of this compound in an Acute Food Intake Rat Model (Fast-Induced Re-feeding)

Objective: To determine the acute effect of this compound on food intake in fasted rats.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water

  • Male Sprague-Dawley rats (or other appropriate strain), weighing 250-300g

  • Standard chow

  • Metabolic cages with food hoppers connected to a monitoring system

  • Oral gavage needles (18-20 gauge, curved)

  • Animal balance

Procedure:

  • Acclimation:

    • Individually house the rats in metabolic cages and allow them to acclimate for at least 3 days with ad libitum access to food and water.

  • Fasting:

    • Fast the rats overnight (approximately 16 hours) with free access to water.

  • Compound Preparation:

    • Prepare a suspension of this compound in 0.5% methylcellulose in water as described in Protocol 1.

  • Dosing and Re-feeding:

    • Randomize the fasted rats into treatment groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg CE-178253).

    • Administer the assigned treatment via oral gavage.

    • Immediately after dosing, provide pre-weighed standard chow in the food hoppers.

  • Data Collection and Analysis:

    • Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-dosing.

    • Calculate the mean food intake for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the food intake of the treatment groups to the vehicle control group.

Mandatory Visualizations

CE_178253_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1_receptor CB1 Receptor Gi_o Gi/o Protein CB1_receptor->Gi_o Activates Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1_receptor Activates CE178253 CE-178253 CE178253->CB1_receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces

Caption: Signaling pathway of the CB1 receptor and the antagonistic action of CE-178253.

Experimental_Workflow_DIO_Model start Start: Select Mice induction Induce Obesity (High-Fat Diet for 8-12 weeks) start->induction randomization Randomize Obese Mice induction->randomization treatment Daily Oral Gavage (Vehicle or CE-178253 for 14 days) randomization->treatment monitoring Daily Body Weight Measurement treatment->monitoring analysis Data Analysis (Body Weight Change) monitoring->analysis end End analysis->end

Caption: Experimental workflow for the Diet-Induced Obesity (DIO) mouse model.

Application Notes and Protocols for Studying Energy Expenditure with CE-178253 Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and selective cannabinoid type 1 (CB1) receptor antagonist.[1] The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating energy balance, appetite, and metabolism. Antagonism of the CB1 receptor has been investigated as a therapeutic strategy for the treatment of obesity and related metabolic disorders. These application notes provide a comprehensive overview of the methodologies to study the effects of CE-178253 on energy expenditure, based on preclinical data.

Mechanism of Action: CB1 Receptor Antagonism and Energy Expenditure

CE-178253 exerts its effects by blocking the activation of the CB1 receptor by endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous agonists. In the context of energy balance, CB1 receptors are densely expressed in brain regions that control food intake, such as the hypothalamus, and in peripheral tissues involved in metabolism, including adipose tissue, liver, and skeletal muscle.

Activation of CB1 receptors generally promotes energy storage and reduces energy expenditure. Conversely, antagonism of CB1 receptors is expected to decrease food intake and increase energy expenditure. Preclinical studies with CE-178253 have demonstrated its potential to modulate energy balance through these mechanisms.

CE178253 CE-178253 benzenesulfonate CB1R CB1 Receptor CE178253->CB1R FoodIntake Decreased Food Intake CE178253->FoodIntake AC Adenylate Cyclase CB1R->AC Inhibits CB1R->FoodIntake Modulates Appetite (Hypothalamus) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates MetabolicEffects Increased Energy Expenditure & Fat Oxidation PKA->MetabolicEffects Leads to

Caption: Signaling pathway of CE-178253 in modulating energy expenditure.

Quantitative Data on Energy Expenditure

Preclinical studies in rats have demonstrated the significant impact of CE-178253 on energy expenditure and substrate utilization. The key findings are summarized in the table below.

ParameterVehicle ControlCE-178253 TreatedPercentage ChangeReference
Energy Expenditure Baseline>30% Increase>30%[1]
Respiratory Quotient (RQ) 0.850.75-11.8%[1]

Note: The respiratory quotient (RQ) is the ratio of CO2 produced to O2 consumed. An RQ of 1.0 indicates pure carbohydrate oxidation, while an RQ of ~0.7 indicates pure fat oxidation. The decrease in RQ with CE-178253 treatment suggests a metabolic shift towards increased fat utilization.

Experimental Protocols

In Vivo Assessment of Energy Expenditure using Indirect Calorimetry

This protocol outlines the methodology for measuring energy expenditure in rodents following the administration of CE-178253.

Objective: To determine the effect of CE-178253 on total energy expenditure, oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory quotient (RQ).

Materials:

  • CE-178253 benzenesulfonate

  • Vehicle (e.g., sterile water, saline, or a specific formulation as described in the literature)

  • Adult male Sprague-Dawley rats (or other appropriate rodent model)

  • Indirect calorimetry system (e.g., metabolic cages)

  • Standard laboratory animal diet and water

  • Analytical balance

Procedure:

  • Animal Acclimation:

    • House animals individually in metabolic cages for at least 48 hours prior to the study to allow for acclimation to the new environment.

    • Maintain a controlled environment (temperature, humidity, and a 12:12 hour light-dark cycle).

    • Provide ad libitum access to standard chow and water.

  • Baseline Data Collection:

    • Following acclimation, record baseline data for VO2, VCO2, and locomotor activity for a 24-hour period to establish individual baseline metabolic rates.

  • Compound Administration:

    • Prepare a stock solution of this compound in the chosen vehicle at the desired concentration.

    • On the day of the experiment, administer CE-178253 or vehicle to the animals (e.g., via oral gavage or intraperitoneal injection). The route and dose should be based on prior pharmacokinetic and pharmacodynamic studies.

  • Post-Dosing Data Collection:

    • Immediately after dosing, return the animals to the metabolic cages.

    • Continuously monitor VO2, VCO2, and locomotor activity for a defined period (e.g., 24-48 hours).

  • Data Analysis:

    • Calculate Energy Expenditure (EE) using the Weir equation: EE (kcal/day) = [3.9 x VO2 (L/day)] + [1.1 x VCO2 (L/day)].

    • Calculate the Respiratory Quotient (RQ) = VCO2 / VO2.

    • Compare the post-dose data for the CE-178253 treated group to the vehicle-treated control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

start Start acclimation Animal Acclimation (48h in metabolic cages) start->acclimation baseline Baseline Data Collection (24h VO2, VCO2, Activity) acclimation->baseline dosing Compound Administration (CE-178253 or Vehicle) baseline->dosing post_dosing Post-Dosing Data Collection (24-48h continuous monitoring) dosing->post_dosing analysis Data Analysis (EE, RQ Calculation, Stats) post_dosing->analysis end End analysis->end

References

Application Notes and Protocols for CE-178253 Benzenesulfonate in Parkinsonism Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 is a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist.[1] While the primary characterization of CE-178253 has been in the context of metabolic disorders due to the role of the endocannabinoid system in appetite and energy balance, its mechanism of action holds significant therapeutic potential for neurological disorders, including Parkinson's disease.[2] The CB1 receptor is densely expressed in the basal ganglia, a network of brain regions critically affected in Parkinson's disease.[3][4] Altered endocannabinoid signaling is implicated in the pathophysiology of Parkinson's, and preclinical studies using various animal models suggest that blockade of CB1 receptors could alleviate motor symptoms.[4][5][6][7] Specifically, CB1 receptor antagonists have been shown to improve motor deficits in experimental models of Parkinson's disease.[4][6]

These application notes provide a comprehensive overview of the in vitro and in vivo pharmacological profile of CE-178253, along with detailed protocols for its use in research models relevant to Parkinson's disease.

Mechanism of Action

CE-178253 acts as an antagonist at the CB1 receptor, blocking the signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol. In the context of the basal ganglia circuitry, which is dysregulated in Parkinson's disease, CB1 receptors are strategically located to modulate the release of key neurotransmitters such as dopamine (B1211576), GABA, and glutamate. By antagonizing CB1 receptors, CE-178253 can help to rebalance (B12800153) this neurotransmitter signaling, offering a potential non-dopaminergic approach to symptom management in Parkinson's disease.[3][4]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron endocannabinoid Endocannabinoids (e.g., 2-AG, Anandamide) CB1R CB1 Receptor endocannabinoid->CB1R Activates CE178253 CE-178253 CE178253->CB1R Antagonizes/Blocks G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits Neurotransmitter Neurotransmitter Vesicle (GABA/Glutamate) Ca_channel->Neurotransmitter Inhibits Release Dopamine_R Postsynaptic Receptor Neurotransmitter->Dopamine_R Binds

Caption: Simplified signaling pathway of CE-178253 action.

Data Presentation

In Vitro Activity of CE-178253

The following table summarizes the in vitro binding affinity and functional activity of CE-178253 at human cannabinoid receptors.

ReceptorAssay TypeParameterValue (nM)
Human CB1Radioligand BindingKi0.33
Human CB1Functional (GTPγ[35S])Ki0.07
Human CB2Radioligand BindingKi> 10,000

Data sourced from Hadcock JR, et al. BMC Pharmacol. 2010;10:9.[1]

Selectivity Profile of CE-178253

CE-178253 was tested for off-target binding against a panel of other receptors, ion channels, and uptake sites.

Target TypeNumber of Targets TestedResult
Receptors, Ion Channels, Uptake Sites> 50No significant binding activity at 1 µM

Data indicates >1000-fold selectivity for the CB1 receptor.[1]

Experimental Protocols

Protocol 1: In Vitro CB1 Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of CE-178253 to the CB1 receptor.

Objective: To determine the inhibitory constant (Ki) of CE-178253 for the human CB1 receptor using a competitive radioligand binding assay.

Materials:

  • Membranes from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells)

  • [3H]SR141716A (Rimonabant) as the radioligand

  • CE-178253 benzenesulfonate (B1194179)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of CE-178253 in the binding buffer.

  • In a 96-well plate, add the cell membranes, [3H]SR141716A (at a concentration near its Kd), and varying concentrations of CE-178253.

  • For non-specific binding determination, use a high concentration of a known non-labeled CB1 ligand.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of CE-178253.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

start Start prep_reagents Prepare Reagents: - CB1 Membranes - [3H]SR141716A - CE-178253 dilutions - Binding Buffer start->prep_reagents plate_setup Plate Setup: Add membranes, radioligand, and CE-178253 to 96-well plate prep_reagents->plate_setup incubation Incubate (e.g., 30°C for 90 min) plate_setup->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis: - Calculate IC50 - Calculate Ki scintillation->analysis end End analysis->end

Caption: Workflow for in vitro CB1 receptor binding assay.
Protocol 2: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the creation of a widely used rodent model of Parkinson's disease to test the efficacy of compounds like CE-178253.

Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway in rats to model the motor deficits of Parkinson's disease.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

Procedure:

  • Anesthetize the rat and secure it in the stereotaxic apparatus.

  • Drill a small hole in the skull over the target injection site (e.g., the medial forebrain bundle or the substantia nigra).

  • Prepare a fresh solution of 6-OHDA in ice-cold ascorbic acid saline.

  • Slowly infuse the 6-OHDA solution into the target brain region using the Hamilton syringe.

  • Leave the needle in place for several minutes post-injection to allow for diffusion before slowly retracting it.

  • Suture the scalp incision and allow the animal to recover.

  • Monitor the animal's health and recovery. Behavioral testing can typically commence 2-3 weeks post-surgery to allow for the full development of the lesion.

  • The extent of the lesion can be confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.

Protocol 3: Assessment of Motor Function - Apomorphine-Induced Rotation Test

This protocol is used to evaluate the effects of CE-178253 on motor asymmetry in the 6-OHDA rat model.

Objective: To quantify the rotational behavior induced by a dopamine agonist in unilaterally lesioned rats, and to assess the modulatory effect of CE-178253.

Materials:

  • 6-OHDA lesioned rats

  • Apomorphine (B128758) hydrochloride

  • CE-178253 benzenesulfonate

  • Vehicle for drug administration (e.g., saline, DMSO/saline mixture)

  • Automated rotometer system or observation chamber

Procedure:

  • Administer CE-178253 or its vehicle to the 6-OHDA lesioned rats at a predetermined time before the apomorphine challenge.

  • After the appropriate pre-treatment time, administer a subcutaneous injection of apomorphine.

  • Immediately place the rat in the rotometer chamber.

  • Record the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations over a period of 60-90 minutes.

  • Calculate the net rotations (contralateral - ipsilateral). A reduction in net contralateral rotations by CE-178253 would suggest a potential therapeutic effect.

  • Ensure adequate washout periods between different drug treatments in a crossover design.

start Start admin_ce Administer CE-178253 or Vehicle start->admin_ce pretreatment Pre-treatment Period admin_ce->pretreatment admin_apo Administer Apomorphine pretreatment->admin_apo place_rat Place Rat in Rotometer admin_apo->place_rat record_rotations Record Rotations (60-90 min) place_rat->record_rotations analyze_data Analyze Data: Calculate Net Rotations record_rotations->analyze_data end End analyze_data->end

Caption: Workflow for apomorphine-induced rotation test.

Safety and Toxicity

As of the latest available information, detailed public safety and toxicity data for this compound are limited. As with any investigational compound, appropriate safety precautions should be taken. Researchers should consult the material safety data sheet (MSDS) provided by the supplier and conduct their own risk assessments. For in vivo studies, it is recommended to perform preliminary dose-ranging studies to establish a well-tolerated dose before proceeding with efficacy studies. Special attention should be paid to any potential behavioral changes, effects on body weight, and general animal welfare.

Conclusion

This compound is a potent and selective CB1 receptor antagonist with a well-defined in vitro profile. While its initial development focused on other therapeutic areas, the established role of the endocannabinoid system in the basal ganglia provides a strong rationale for investigating CE-178253 in preclinical models of Parkinson's disease. The protocols provided here offer a framework for researchers to explore the therapeutic potential of this compound in alleviating the motor symptoms associated with Parkinsonism.

References

Assessing the Anorectic Activity of CE-178253 Benzenesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist with central nervous system activity.[1][2] The CB1 receptor is a key component of the endocannabinoid system, which plays a significant role in regulating appetite, energy balance, and food intake.[1][3][4][5][6] Antagonism of the CB1 receptor has been shown to reduce food intake and body weight, making it a promising target for the development of anti-obesity therapeutics.[1][2][7][8][9] These application notes provide detailed protocols for assessing the anorectic (appetite-suppressing) activity of CE-178253 in preclinical models, along with data presentation guidelines and a summary of its in vitro and in vivo pharmacological profile.

Mechanism of Action: CB1 Receptor Antagonism

CE-178253 exerts its anorectic effects by blocking the activation of the CB1 receptor. In its natural state, the CB1 receptor is activated by endogenous cannabinoids (endocannabinoids) or exogenous agonists like THC. This activation generally leads to an increase in appetite (orexigenic effect).[3][5][6] By acting as an antagonist, CE-178253 prevents these molecules from binding to and activating the CB1 receptor, thereby reducing the signaling that promotes food intake.[1][2]

cluster_presynaptic Presynaptic Neuron cluster_cb1r CB1 Receptor Signaling cluster_postsynaptic Postsynaptic Neuron cluster_outcome Physiological Outcome Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Release Retrograde Release Endocannabinoids->Release Synthesis Synthesis on demand Synthesis->Endocannabinoids CB1R CB1 Receptor Release->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates Neurotransmitter_Release ↓ Neurotransmitter Release CB1R->Neurotransmitter_Release Leads to CE178253 CE-178253 CE178253->CB1R Blocks AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates Ion_Channels Ion Channels (↓ Ca2+, ↑ K+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Ca_influx->Synthesis Appetite ↓ Appetite Neurotransmitter_Release->Appetite

Caption: Simplified signaling pathway of CE-178253 action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for CE-178253 benzenesulfonate.

Table 1: In Vitro Pharmacological Profile of CE-178253 [2][10]

ParameterReceptorValue
Binding Affinity (Ki)Human CB10.33 nM
Binding Affinity (Ki)Human CB2> 10,000 nM
Functional Antagonist Potency (Ki)Human CB10.07 nM

Table 2: In Vivo Anorectic Activity of CE-178253 in Rats [2]

Feeding ModelDose (mg/kg)RouteEffect on Food Intake
Fast-Induced Re-feeding1, 3, 10OralConcentration-dependent decrease
Spontaneous Nocturnal Feeding1, 3, 10OralConcentration-dependent decrease

Table 3: Effects of CE-178253 on Energy Expenditure in Rats [2]

ParameterDose (mg/kg)RouteObservation
Energy ExpenditureNot specifiedOral> 30% acute stimulation
Respiratory QuotientNot specifiedOralDecrease from 0.85 to 0.75

Experimental Protocols

Detailed methodologies for assessing the anorectic activity of CE-178253 are provided below. These protocols are based on standard preclinical models for evaluating anti-obesity compounds.

Protocol 1: Fast-Induced Re-feeding Model in Rats

This model assesses the effect of a compound on food consumption following a period of fasting, which induces a robust feeding response.

start Start acclimation Acclimation of Rats (e.g., 1 week) start->acclimation fasting Food Deprivation (e.g., 24 hours) acclimation->fasting dosing Administer CE-178253 or Vehicle fasting->dosing refeeding Present Pre-weighed Food dosing->refeeding measurement Measure Food Intake (e.g., at 1, 2, 4 hours) refeeding->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Workflow for the fast-induced re-feeding experiment.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Standard rodent chow

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Metabolic cages or standard cages with wire mesh floors

  • Analytical balance

Procedure:

  • Acclimation: House rats individually for at least one week to acclimate them to the housing conditions and handling.

  • Baseline Food Intake: Measure daily food intake for 3-5 days to establish a baseline.

  • Fasting: Remove all food from the cages 24 hours prior to the experiment. Water should be available ad libitum.[4][11]

  • Dosing: On the day of the experiment, weigh the rats and administer CE-178253 or vehicle via oral gavage at the desired doses (e.g., 1, 3, 10 mg/kg).

  • Re-feeding: 30-60 minutes after dosing, provide a pre-weighed amount of standard chow.

  • Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food and any spillage.[11]

  • Data Analysis: Calculate the cumulative food intake for each time point. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the treated groups to the vehicle control group.

Protocol 2: Spontaneous Nocturnal Feeding Model in Rats

This model evaluates the effect of a compound on the natural feeding behavior of nocturnal animals.

Materials:

  • Same as Protocol 1

  • Automated food intake monitoring system (optional, but recommended for continuous measurement)

Procedure:

  • Acclimation: Acclimate rats to individual housing and a reverse light-dark cycle (e.g., lights off at 9:00 AM, lights on at 9:00 PM) for at least one week.

  • Baseline Food Intake: Measure nocturnal food intake for 3-5 days to establish a baseline.

  • Dosing: Administer CE-178253 or vehicle via oral gavage shortly before the dark phase begins.

  • Measurement: Measure food intake throughout the dark phase. If using an automated system, data can be collected continuously. If not, measure food consumption at several time points (e.g., 2, 4, 8, and 12 hours into the dark phase).

  • Data Analysis: Analyze the cumulative food intake at each time point using appropriate statistical methods to compare the different treatment groups.

Protocol 3: Chronic Dosing in Diet-Induced Obese (DIO) Mice or Rats

This model assesses the long-term effects of CE-178253 on body weight and food intake in a more clinically relevant model of obesity.

start Start obesity_induction Induce Obesity (High-Fat Diet) start->obesity_induction grouping Group Animals by Body Weight obesity_induction->grouping treatment_phase Chronic Dosing (e.g., Daily for 4 weeks) grouping->treatment_phase monitoring Monitor Body Weight and Food Intake Daily treatment_phase->monitoring endpoint_analysis Endpoint Analysis (e.g., Body Composition) treatment_phase->endpoint_analysis monitoring->treatment_phase end End endpoint_analysis->end

Caption: Workflow for a chronic study in diet-induced obese animals.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Standard chow

  • This compound and vehicle

  • Equipment for body composition analysis (e.g., DEXA or NMR)

Procedure:

  • Obesity Induction: Feed animals a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on standard chow.

  • Grouping: Once a significant difference in body weight is observed between the high-fat and standard diet groups, randomize the obese animals into treatment groups based on body weight.

  • Chronic Dosing: Administer CE-178253 or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

  • Monitoring: Measure body weight and food intake daily.

  • Endpoint Analysis: At the end of the study, perform body composition analysis to determine fat mass and lean mass. Tissues can also be collected for further analysis.

  • Data Analysis: Analyze the changes in body weight, cumulative food intake, and body composition over the treatment period using appropriate statistical methods (e.g., repeated measures ANOVA).

Conclusion

This compound is a potent and selective CB1 receptor antagonist with demonstrated anorectic activity in preclinical models. The protocols outlined in these application notes provide a framework for robustly evaluating the efficacy of CE-178253 and other CB1 receptor antagonists in the context of anti-obesity drug discovery. Consistent and carefully executed studies are crucial for understanding the therapeutic potential of this class of compounds.

References

Troubleshooting & Optimization

CE-178253 benzenesulfonate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with CE-178253 benzenesulfonate (B1194179). All guidance is presented in a direct question-and-answer format to address common issues encountered during experimentation, with a focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is CE-178253 benzenesulfonate and what is its primary mechanism of action?

A1: CE-178253 is a potent and highly selective cannabinoid receptor 1 (CB1) antagonist.[1][2] As an antagonist, it binds to the CB1 receptor and blocks the activity of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol, as well as exogenous agonists. The benzenesulfonate salt form is often used to improve the compound's solubility and stability.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.[2] Benzenesulfonate salts, in general, tend to be soluble in water and polar organic solvents such as ethanol.[3][4] For preparing stock solutions, anhydrous DMSO is a common choice. For aqueous buffers, the solubility may be lower, and the use of co-solvents or pH adjustment might be necessary.

Q3: My compound is not dissolving completely in DMSO. What steps can I take?

A3: If you are experiencing issues with dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for some compounds.

  • Gentle Warming: Warm the solution gently in a water bath (37-50°C). Avoid excessive heat, as it may degrade the compound.

  • Sonication: Use a bath sonicator to provide mechanical energy that can help break up compound aggregates and facilitate dissolution.

  • Vortexing: After adding the solvent, vortex the vial vigorously to ensure thorough mixing.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: While benzenesulfonate salts generally have some aqueous solubility, dissolving this compound directly in aqueous buffers at high concentrations may be challenging. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute this stock into your aqueous buffer. Be mindful of the final solvent concentration in your experiment to avoid solvent-induced artifacts.

Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

A5: Precipitation upon dilution into an aqueous medium is a common issue for many organic compounds. Here are some strategies to mitigate this:

  • Lower the Final Concentration: You may be exceeding the solubility limit of the compound in the aqueous buffer. Try preparing a more dilute final solution.

  • Increase the Final Solvent Concentration: If your experimental system allows, a slightly higher final concentration of the organic solvent (e.g., 0.5% or 1% DMSO) can help maintain solubility.

  • Use a Co-solvent: Incorporating a pharmaceutically acceptable co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) in your final aqueous solution can improve the solubility of the compound.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with different pH values of your aqueous buffer may improve solubility.

Solubility Data

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data is intended for guidance; empirical determination is recommended for specific experimental needs.

SolventAbbreviationApproximate Solubility (mg/mL) at 25°C
Dimethyl SulfoxideDMSO~10
WaterH₂O~10
EthanolEtOH~5
MethanolMeOH~3
AcetonitrileACN~1
Polyethylene Glycol 400PEG400~8
Propylene GlycolPG~6

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a chosen solvent.

  • Preparation: Add an excess amount of this compound powder to a clear glass vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Alternatively, centrifuge the solution to pellet the excess solid.

  • Sampling: Carefully collect a sample from the supernatant, ensuring no solid particles are transferred. Filtering the supernatant through a 0.2 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol for Preparing a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Vortex the vial for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

CB1 Receptor Antagonism Signaling Pathway

The following diagram illustrates the signaling pathway of the CB1 receptor and how an antagonist like this compound can inhibit its downstream effects.

CB1_Antagonist_Signaling cluster_ligand Ligands cluster_receptor CB1 Receptor cluster_downstream Downstream Signaling Agonist Endocannabinoid (e.g., Anandamide) CB1 CB1 Receptor Agonist->CB1 Activates Antagonist CE-178253 Antagonist->CB1 Blocks G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates Ca_channel->Cellular_Response Modulates K_channel->Cellular_Response Modulates

Caption: CB1 Receptor Signaling Pathway and Antagonism by CE-178253.

Experimental Workflow for Solubility Determination

This workflow diagram outlines the key steps in determining the solubility of this compound.

Solubility_Workflow start Start add_excess Add Excess Compound to Solvent start->add_excess equilibrate Equilibrate for 24-48h (Shaking at constant temp.) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Settling) equilibrate->separate sample Sample Supernatant separate->sample filter Filter through 0.2 µm Filter sample->filter analyze Analyze Concentration by HPLC filter->analyze end End analyze->end

Caption: Workflow for Equilibrium Solubility Determination.

Troubleshooting Logic for Dissolution Issues

This diagram provides a logical flow for troubleshooting common dissolution problems with this compound.

Troubleshooting_Logic decision decision start Compound Not Dissolving check_solvent Check Solvent Quality (Anhydrous, High-Purity) start->check_solvent is_solvent_ok Is Solvent OK? check_solvent->is_solvent_ok use_fresh_solvent Use Fresh Solvent is_solvent_ok->use_fresh_solvent No apply_energy Apply Energy (Vortex, Sonicate, Gentle Heat) is_solvent_ok->apply_energy Yes use_fresh_solvent->check_solvent is_dissolved Is it Dissolved? apply_energy->is_dissolved consider_alternatives Consider Alternative Solvents or Methods (e.g., co-solvents, pH adjustment) is_dissolved->consider_alternatives No success Successfully Dissolved is_dissolved->success Yes

References

Technical Support Center: Enhancing In Vivo Bioavailability of CE-178253 Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the oral bioavailability of CE-178253 benzenesulfonate (B1194179).

Frequently Asked Questions (FAQs)

Q1: My in vitro assays show high potency for CE-178253, but I'm observing low or inconsistent efficacy in my in vivo oral dosing studies. What is the likely cause?

A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation. CE-178253 benzenesulfonate, like many benzenesulfonate salts, may exhibit poor aqueous solubility, which can significantly limit its dissolution and subsequent absorption, leading to suboptimal plasma concentrations and reduced target engagement.

Q2: What are the initial physicochemical properties of CE-178253 I should assess to troubleshoot poor bioavailability?

A2: To diagnose bioavailability issues, it is critical to characterize the following physicochemical properties of your this compound batch:

  • Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability: Assess the compound's ability to cross intestinal epithelial barriers, for example, by using in vitro models like Caco-2 cell monolayers.

  • LogP/LogD: Understand the lipophilicity of the compound, as this affects both solubility and permeability.

  • Solid-State Properties: Characterize the crystalline form, particle size, and surface area of the drug substance, as these can influence dissolution rates.

Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like CE-178253?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[1] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanosizing can enhance the dissolution rate.[2]

  • Amorphous Solid Dispersions: Dispersing the drug in its amorphous, higher-energy state within a polymer matrix can improve both solubility and dissolution.

  • Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, and co-solvents can improve absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.

  • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) into the formulation can increase the drug's solubility in the gastrointestinal fluids.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or no detectable plasma concentration of CE-178253 after oral administration. Poor aqueous solubility and dissolution rate.- Micronize the compound: Reduce the particle size to increase the surface area for dissolution.- Formulate as a solid dispersion: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to maintain the drug in an amorphous state.- Develop a lipid-based formulation: Screen for suitable oils, surfactants, and co-survents to create a self-emulsifying drug delivery system (SEDDS).
High variability in plasma concentrations between individual animals. Inconsistent formulation homogeneity or food effects.- Ensure uniform dosing formulation: For suspensions, ensure vigorous and consistent mixing before each administration. For solutions, confirm the compound remains fully dissolved.- Standardize feeding protocols: The presence of food can significantly impact the absorption of lipophilic drugs. Conduct studies in either fasted or fed states consistently.
Precipitation of the compound observed when preparing the dosing solution or upon dilution. The compound is "falling out" of solution due to poor solubility in the aqueous vehicle or a pH shift.- Increase the concentration of co-solvents or surfactants. - Adjust the pH of the vehicle to a range where the compound has maximum solubility.- Consider a suspension formulation with appropriate wetting and suspending agents if a solution is not feasible.
Initial promising plasma concentrations followed by a rapid decline, suggesting poor absorption. The compound may be dissolving initially but then precipitating in the gastrointestinal tract.- Incorporate precipitation inhibitors into the formulation, such as polymers like HPMC or PVP, which can help maintain a supersaturated state.- Investigate controlled-release formulations that release the drug more slowly, allowing for better absorption over time.

Quantitative Data Presentation

While specific pharmacokinetic data for orally administered this compound is not extensively available in the public domain, the following table outlines the key parameters that should be determined in your in vivo studies. The tmax in rats has been reported to be approximately 1 hour.

Pharmacokinetic Parameter Description CE-178253 in Rats (Oral Administration)
Tmax (h) Time to reach maximum plasma concentration.~1
Cmax (ng/mL) Maximum observed plasma concentration.Not Publicly Available
AUC (ng·h/mL) Area under the plasma concentration-time curve, representing total drug exposure.Not Publicly Available
t½ (h) Elimination half-life.Not Publicly Available

Researchers should aim to quantify these parameters for each formulation tested to quantitatively assess improvements in bioavailability.

Experimental Protocols

Protocol 1: Preparation of a Suspension Formulation with Micronized CE-178253

Objective: To prepare a simple aqueous suspension for oral gavage, leveraging particle size reduction to enhance dissolution.

Methodology:

  • Micronization: If necessary, reduce the particle size of this compound using a jet mill or other suitable micronization technique to achieve a particle size distribution with a D90 of less than 10 µm.

  • Vehicle Preparation: Prepare a vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (w/v) docusate (B154912) sodium in purified water. This will act as a suspending and wetting agent, respectively.

  • Suspension Formulation:

    • Wet a pre-weighed amount of micronized CE-178253 with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring or vortexing to achieve the desired final concentration (e.g., 1 mg/mL).

    • Continuously stir the suspension using a magnetic stirrer during dosing to ensure homogeneity.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To create a lipid-based formulation that forms a microemulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.

Methodology:

  • Excipient Screening:

    • Determine the solubility of CE-178253 in various oils (e.g., Capryol 90, Peceol), surfactants (e.g., Kolliphor RH40, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400).

    • Select an oil with high solubilizing capacity, a surfactant with a high HLB value, and a co-surfactant that is miscible with the chosen oil and surfactant.

  • Ternary Phase Diagram Construction:

    • Prepare various ratios of the selected oil, surfactant, and co-surfactant.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio from the self-emulsifying region of the phase diagram.

    • Dissolve the desired amount of CE-178253 in the oil/surfactant/co-surfactant mixture with gentle heating and stirring until a clear solution is formed.

  • Characterization:

    • Assess the self-emulsification time and the resulting droplet size of the emulsion upon dilution in simulated gastric and intestinal fluids.

    • Evaluate the physical and chemical stability of the SEDDS formulation.

Protocol 3: In Vivo Oral Bioavailability Study in Rodents

Objective: To determine the pharmacokinetic profile of different CE-178253 formulations after oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice, fasted overnight with free access to water.

  • Dosing:

    • Administer the prepared formulation (e.g., suspension or SEDDS) via oral gavage at a specific dose (e.g., 1, 3, or 10 mg/kg).

    • Include a control group receiving the vehicle alone.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of CE-178253 in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters (Tmax, Cmax, AUC, t½).

    • Compare the parameters between different formulations to assess the relative improvement in bioavailability.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility & Permeability Assessment formulation_strategy Select Formulation Strategy (e.g., Micronization, SEDDS) solubility->formulation_strategy excipient Excipient Screening & Optimization formulation_strategy->excipient formulation_prep Preparation of Dosing Formulation excipient->formulation_prep characterization In Vitro Characterization (e.g., Dissolution, Stability) formulation_prep->characterization animal_model Animal Model Selection & Acclimation characterization->animal_model Proceed if stable & shows improved in vitro profile dosing Oral Administration (Gavage) animal_model->dosing sampling Blood Sampling (Serial) dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis pk_analysis->formulation_strategy Iterate & Optimize

Caption: Workflow for developing and evaluating formulations to improve oral bioavailability.

CB1_Signaling_Antagonism cluster_membrane Cell Membrane CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition MAPK_pathway MAPK Pathway (ERK, p38) Gi_o->MAPK_pathway Modulation PI3K_pathway PI3K/Akt Pathway Gi_o->PI3K_pathway Modulation cAMP cAMP AC->cAMP Reduced Production CE178253 CE-178253 CE178253->CB1 Antagonism (Blockade) PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->MAPK_pathway Cross-talk PKA->PI3K_pathway Cross-talk

Caption: Signaling pathway downstream of CB1 receptor antagonism by CE-178253.

References

Technical Support Center: CE-178253 Benzenesulfonate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CE-178253 benzenesulfonate (B1194179). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this potent and selective CB1 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is CE-178253 benzenesulfonate and what is its primary mechanism of action?

CE-178253 is a potent and highly selective antagonist of the Cannabinoid Receptor Type 1 (CB1).[1] Its benzenesulfonate salt form is often used in research. As a CB1 antagonist, it works by binding to the CB1 receptor and blocking the effects of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous cannabinoid agonists.[2] This central nervous system activity makes it a subject of interest for research into obesity and other metabolic disorders.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to keep this compound at -20°C for months to years. For short-term storage of a few days to weeks, it can be kept at 0-4°C in a dry, dark environment. The compound is generally stable for several weeks during standard shipping conditions at ambient temperature.

Q3: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL, forming a clear solution. It is also reported to be soluble in water at 10 mg/mL, resulting in a clear solution.

Troubleshooting Guide

This guide addresses common problems that may arise during the preparation and use of this compound solutions.

Issue 1: Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.

  • Cause: This is a common issue with compounds that are poorly soluble in water. The drastic change in solvent polarity when a concentrated DMSO stock is diluted in an aqueous solution can cause the compound to precipitate out of the solution.

  • Solution:

    • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution to a minimum, ideally below 0.5% (v/v), to prevent solvent toxicity and precipitation.

    • Proper Mixing Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.

    • Gentle Warming: Gently warming the aqueous solution to 37°C may aid in dissolution. However, be cautious as prolonged exposure to heat can degrade the compound.

    • Sonication: Brief sonication in a water bath can help to break down precipitate particles and improve solubility.

Issue 2: Inconsistent or unexpected results in cell-based assays.

  • Cause A: Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to the degradation of the compound, affecting its potency.

    • Solution: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

  • Cause B: Low Bioavailability in Assay: The compound may not be reaching its target receptor effectively due to poor solubility or binding to plasticware.

    • Solution: Consider the use of low-adhesion plasticware. Pre-rinsing pipette tips with the solution before transfer can also minimize loss. For in vitro assays, the inclusion of a carrier protein like bovine serum albumin (BSA) in the medium can sometimes help maintain the solubility of hydrophobic compounds.

Issue 3: Difficulty in achieving the desired concentration in aqueous solutions for in vivo studies.

  • Cause: The required concentration for in vivo administration may exceed the aqueous solubility limit of the compound, even with the use of co-solvents.

  • Solution:

    • Formulation with Co-solvents: For in vivo use, consider formulating this compound in a vehicle containing co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs).

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may enhance its solubility. Basic compounds are generally more soluble at a lower pH.

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological data for CE-178253.

ParameterSpeciesValueReference
Ki (Binding Affinity) Human CB1 Receptor0.33 nM[1]
Ki (Functional Assay) Human CB1 Receptor0.07 nM[1]
Ki (Binding Affinity) Human CB2 Receptor> 10,000 nM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 654.57 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, briefly sonicate the tube in a water bath.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes and store at -20°C or -80°C.

Protocol 2: General Procedure for a Cell-Based CB1 Receptor Functional Assay (e.g., cAMP Assay)

  • Cell Culture: Culture cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a fresh serial dilution of the this compound DMSO stock solution in assay buffer.

    • Also, prepare a solution of a known CB1 receptor agonist (e.g., CP55,940) that will be used to stimulate the receptor.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

    • Add the CB1 agonist to the wells to stimulate the receptor, typically in the presence of a phosphodiesterase inhibitor like IBMX.

    • Incubate for a further specified time (e.g., 15-30 minutes).

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Solution Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Study weigh Weigh CE-178253 dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Prepare serial dilutions aliquot->dilute Use stock formulate Formulate for injection aliquot->formulate Use stock cell_culture Culture CB1-expressing cells cell_culture->dilute incubate Incubate cells with CE-178253 dilute->incubate stimulate Stimulate with CB1 agonist incubate->stimulate measure Measure downstream signal (e.g., cAMP) stimulate->measure administer Administer to animal model formulate->administer observe Observe physiological effects administer->observe signaling_pathway CE-178253 Mechanism of Action at the CB1 Receptor cluster_membrane Cell Membrane CB1R CB1 Receptor Gi Gi Protein CB1R->Gi Inhibits CE178253 CE-178253 CE178253->CB1R Antagonizes Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates Targets

References

Technical Support Center: Optimizing CE-178253 Benzenesulfonate Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CE-178253 benzenesulfonate (B1194179) for cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues.

FAQs: Understanding CE-178253 Benzenesulfonate

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] Its CAS Number is 956246-95-0.[2][4] As a CB1 antagonist, it binds to the CB1 receptor and blocks the effects of cannabinoid agonists, such as anandamide (B1667382) or THC. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] By blocking this receptor, CE-178253 can prevent these downstream signaling events.

Q2: What are the known in vitro potency values for CE-178253?

A2: For human CB1 receptors, CE-178253 has demonstrated sub-nanomolar potency. The reported binding affinity (Ki) is 0.33 nM, and the functional inhibitory constant (Ki) in assays is 0.07 nM.[1][8] It is highly selective for CB1, with a reported Ki of over 10,000 nM for the CB2 receptor.[1][2]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a powder. For cell culture experiments, it is recommended to dissolve it in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the stock solution into your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a good starting concentration range for my cell culture experiments?

A4: Based on its high potency (Ki = 0.07 nM - 0.33 nM), a good starting point for a dose-response experiment would be a broad range covering several orders of magnitude around this value. A suggested range for initial testing is from 0.01 nM to 1 µM. The optimal concentration will be highly dependent on your specific cell line, the expression level of the CB1 receptor, and the biological endpoint you are measuring.

Data Presentation

The following tables provide a summary of the known inhibitory constants for CE-178253 and a template for recording your experimental data from a dose-response cell viability assay.

Table 1: In Vitro Potency of CE-178253

ReceptorAssay TypeSpeciesPotency (Ki)Reference
CB1BindingHuman0.33 nM[1][8]
CB1FunctionalHuman0.07 nM[1][8]
CB2BindingHuman>10,000 nM[1][2]

Table 2: Example Dose-Response Data for Cell Viability (MTT Assay)

Concentration (nM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle Control)100100100
0.01
0.1
1
10
100
1000

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway of the CB1 receptor. As an antagonist, CE-178253 blocks the agonist-induced activation of this pathway.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP Converts Agonist Cannabinoid Agonist (e.g., Anandamide) Agonist->CB1 Activates Antagonist CE-178253 Antagonist->CB1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene Gene Expression CREB->Gene

CB1 Receptor Signaling Cascade
Experimental Workflow for Concentration Optimization

This diagram outlines a logical workflow for determining the optimal concentration of CE-178253 for your cell culture experiments.

Experimental_Workflow start Start: Prepare CE-178253 Stock Solution (e.g., 10 mM in DMSO) dose_response Perform Broad Range Dose-Response Assay (e.g., 0.01 nM - 1 µM) start->dose_response viability_assay Cell Viability Assay (MTT, etc.) (24h, 48h, 72h) dose_response->viability_assay functional_assay Functional Assay (e.g., cAMP measurement) (Requires CB1 agonist co-treatment) dose_response->functional_assay evaluate_viability Evaluate Cytotoxicity: Determine max non-toxic concentration viability_assay->evaluate_viability evaluate_function Evaluate Functional Antagonism: Determine IC50 for agonist response functional_assay->evaluate_function narrow_range Perform Narrow Range Dose-Response (Centered around IC50/non-toxic concentration) evaluate_viability->narrow_range No significant toxicity evaluate_function->narrow_range IC50 determined confirm_target Confirm Target Engagement (e.g., Western blot for downstream markers) narrow_range->confirm_target end Optimal Concentration Range Identified confirm_target->end

Concentration Optimization Workflow

Troubleshooting Guide

Problem 1: I am not observing any effect of CE-178253 in my cell-based assay.

  • Possible Cause 1: Low or no CB1 receptor expression in your cell line.

    • Solution: Confirm CB1 receptor expression in your cell line at the mRNA (RT-qPCR) and protein (Western blot, flow cytometry, or immunofluorescence) levels. If expression is low, consider using a cell line known to express CB1 or a system with ectopic expression (e.g., CHO-K1 or HEK293 cells transfected with human CB1).[9]

  • Possible Cause 2: The compound concentration is too low.

    • Solution: Although CE-178253 is potent, the effective concentration can vary between cell lines. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM).

  • Possible Cause 3: The assay is not sensitive enough to detect antagonism.

    • Solution: If you are measuring a downstream effect, ensure you are first stimulating the pathway with a CB1 agonist (e.g., WIN55,212-2 or anandamide). The role of the antagonist is to block this stimulation. Optimize the agonist concentration to be in its EC50-EC80 range to provide a sufficient window for observing inhibition.

  • Possible Cause 4: Compound degradation.

    • Solution: Ensure the stock solution is stored correctly at -20°C or -80°C. Prepare fresh working dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles.

Problem 2: I am observing high levels of cytotoxicity even at low concentrations.

  • Possible Cause 1: Your cell line is particularly sensitive to the compound.

    • Solution: Reduce the concentration range in your experiments. Perform a detailed cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a fine-tuned low-concentration range to determine the precise cytotoxic threshold.

  • Possible Cause 2: Solvent (DMSO) toxicity.

    • Solution: Ensure the final concentration of DMSO in your culture medium does not exceed a non-toxic level (typically <0.1%). Run a vehicle control (medium with the same final concentration of DMSO but without CE-178253) to rule out solvent effects.

  • Possible Cause 3: Off-target effects.

    • Solution: While CE-178253 is highly selective for CB1, at very high concentrations, off-target effects can occur. Correlate the cytotoxic concentration with the concentration required for CB1 antagonism. If cytotoxicity occurs at concentrations far above the functional Ki, it may be an off-target effect. Try to work within a concentration window that is effective for antagonism but not broadly cytotoxic.

Problem 3: My results are inconsistent between experiments.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Use cells with a consistent passage number, ensure they are seeded at the same density, and are in the logarithmic growth phase when treated. Cell health and confluency can significantly impact drug response.

  • Possible Cause 2: Inaccurate pipetting or serial dilutions.

    • Solution: Use calibrated pipettes and be meticulous when preparing serial dilutions. For very low nanomolar concentrations, it may be necessary to perform intermediate dilution steps to ensure accuracy.

  • Possible Cause 3: Instability of the compound in the culture medium.

    • Solution: Prepare fresh dilutions of the compound in pre-warmed culture medium immediately before adding to the cells. Some compounds can be unstable or precipitate in aqueous solutions over time.

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of CE-178253 on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a humidified incubator.

  • Compound Preparation: Prepare serial dilutions of CE-178253 in culture medium at 2x the final desired concentration. A suggested final concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO in medium at the highest final concentration used).

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CE-178253.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Protocol 2: Functional Antagonism Assay (cAMP Measurement)

This protocol measures the ability of CE-178253 to antagonize the effect of a CB1 agonist on cAMP levels.

  • Cell Seeding: Seed cells expressing the CB1 receptor (e.g., transfected HEK293-CB1) in a 96-well plate and culture overnight.

  • Assay Preparation: Remove the culture medium and wash the cells with a stimulation buffer (e.g., Krebs Ringer Bicarbonate buffer).

  • Antagonist Treatment: Add varying concentrations of CE-178253 to the wells. Include a vehicle control. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a CB1 agonist (e.g., WIN55,212-2) at a fixed concentration (e.g., its EC80) to all wells except the negative control. It is also common to add an adenylyl cyclase activator like forskolin (B1673556) to amplify the cAMP signal window.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Normalize the data and plot the concentration of CE-178253 against the inhibition of the agonist-induced effect. Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's response. This can be converted to a Ki value using the Cheng-Prusoff equation.[9]

References

troubleshooting inconsistent results with CE-178253 benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CE-178253 benzenesulfonate (B1194179). Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CE-178253 benzenesulfonate?

CE-178253 is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] It functions by binding to the CB1 receptor, thereby blocking the effects of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as synthetic CB1 agonists.

Q2: How should I store and handle this compound?

For long-term storage, it is recommended to store the compound at -20°C.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] The compound is typically supplied as a powder and should be protected from light and moisture.[2][3]

Q3: How do I prepare a stock solution of this compound?

This compound is soluble in DMSO at a concentration of 10 mg/mL.[3] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Inconsistent Results

Q1: I am observing significant variability in the IC50 values of CE-178253 in my functional assays. What could be the cause?

Several factors can contribute to IC50 variability. Here are some potential causes and troubleshooting steps:

  • Compound Stability: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh stock solutions.

  • Cell Health and Passage Number: Use cells at a consistent and low passage number. Changes in cell morphology or growth rate can affect assay results.[4]

  • Assay Conditions: Inconsistencies in incubation times, temperature, or reagent concentrations can lead to variability. Adhere strictly to your established protocol.

  • Agonist Concentration: The apparent potency of an antagonist is dependent on the concentration of the agonist used. Ensure you are using a consistent concentration of the CB1 agonist in your assays.

Q2: My results suggest off-target effects at higher concentrations of CE-178253. How can I confirm this?

While CE-178253 is highly selective for the CB1 receptor, off-target effects can occur at high concentrations.[3]

  • Counter-Screening: Test the compound against a panel of other receptors, particularly those with structural similarities to CB1.

  • Use a structurally unrelated CB1 antagonist: Compare the effects of CE-178253 with another known CB1 antagonist. If the observed effect is not replicated, it may be an off-target effect of CE-178253.

  • Dose-Response Curve: Carefully examine the dose-response curve. A steep curve may indicate non-specific effects or toxicity at higher concentrations.

Q3: I am having trouble with the solubility of this compound in my aqueous assay buffer. What can I do?

Poor solubility can lead to inaccurate concentrations and inconsistent results.

  • Optimize DMSO Concentration: While the stock solution is in DMSO, ensure the final concentration of DMSO in your assay buffer is low (typically <0.5%) and consistent across all wells.

  • Use a Surfactant: Consider adding a low concentration of a non-ionic surfactant, such as Pluronic F-127 or Tween-80, to your assay buffer to improve solubility.

  • Sonication: Briefly sonicating the stock solution before dilution may help to dissolve any precipitates.

Quantitative Data Summary

Table 1: Binding Affinity of CE-178253

ReceptorKi (nM)SpeciesAssay Type
Human CB10.33HumanRadioligand Binding
Human CB2>10,000HumanRadioligand Binding

This data is based on published literature and may vary slightly between experiments.[3]

Table 2: Solubility of this compound

SolventSolubility
DMSO10 mg/mL
EthanolSparingly Soluble
WaterInsoluble

It is recommended to prepare stock solutions in DMSO.[3]

Experimental Protocols

Protocol 1: CB1 Receptor Binding Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human CB1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA), and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]CP-55,940), and varying concentrations of CE-178253 or a vehicle control.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filter plate and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of CE-178253 by non-linear regression analysis of the competition binding data.

Protocol 2: cAMP Functional Assay

  • Cell Culture: Plate CHO-K1 cells stably co-expressing the human CB1 receptor and a cAMP-responsive reporter gene in a suitable assay plate.

  • Cell Treatment: Pre-treat the cells with varying concentrations of CE-178253 for 15-30 minutes.

  • Agonist Stimulation: Add a known CB1 agonist (e.g., CP-55,940) at a concentration that elicits a sub-maximal response (EC80).

  • Forskolin (B1673556) Co-stimulation: Add forskolin to stimulate adenylate cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for the recommended time for the specific reporter assay system.

  • Detection: Measure the reporter gene signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the inhibitory effect of CE-178253 on the agonist-induced response and determine its IC50 value.

Visualizations

G cluster_pathway CB1 Receptor Signaling Pathway Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoid->CB1R Activates Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates CE178253 CE-178253 CE178253->CB1R Blocks

Caption: Canonical CB1 receptor signaling pathway and the antagonistic action of CE-178253.

G cluster_workflow Experimental Workflow for Potency Assessment A Prepare Stock Solution of CE-178253 in DMSO B Prepare Serial Dilutions A->B C Perform Cell-Based Assay (e.g., cAMP Assay) B->C D Acquire Data (e.g., Luminescence) C->D E Data Analysis: IC50 Determination D->E

Caption: A typical experimental workflow for assessing the in vitro potency of CE-178253.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed CheckCompound Check Compound Integrity: - Fresh Stock? - Proper Storage? Start->CheckCompound CheckCells Check Cell Health: - Passage Number? - Morphology? CheckCompound->CheckCells Yes CompoundIssue Prepare Fresh Stock Solution CheckCompound->CompoundIssue No CheckAssay Check Assay Parameters: - Reagent Concentrations? - Incubation Times? CheckCells->CheckAssay Yes CellsIssue Thaw New Vial of Cells CheckCells->CellsIssue No AssayIssue Standardize Protocol CheckAssay->AssayIssue No Rerun Rerun Experiment CheckAssay->Rerun Yes CompoundIssue->Rerun CellsIssue->Rerun AssayIssue->Rerun

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

CE-178253 benzenesulfonate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CE-178253 benzenesulfonate (B1194179).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid CE-178253 benzenesulfonate?

A: Solid this compound is typically stored at room temperature.[1][2][3] It is supplied as a white to beige powder.[2][4] For specific recommendations, always refer to the Certificate of Analysis provided by the supplier.[1][3]

Q2: How should I store solutions of this compound?

Q3: What are the known solubility parameters for this compound?

A: The solubility of this compound has been reported in the following solvents:

SolventSolubilityAppearance
DMSO10 mg/mLClear solution
Water10 mg/mLClear solution
(Data sourced from Sigma-Aldrich product information)[2]

Q4: Is this compound known to be hygroscopic?

A: While not explicitly stated for this compound, benzenesulfonic acid and its salts are known to be hygroscopic.[6][7][8] Therefore, it is recommended to store the compound in a tightly sealed container in a dry environment to prevent moisture absorption.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Ensure the solid compound is stored at room temperature in a dry, tightly sealed container. For solutions, prepare them fresh before use or store aliquots at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
Compound fails to dissolve completely Incorrect solvent or concentration.Verify the solubility of this compound in your chosen solvent. Sonication may aid in dissolution. Ensure you have not exceeded the solubility limit.
Precipitation observed in stored solutions Poor stability of the compound in the chosen solvent or storage conditions.If precipitation occurs after storage, it may indicate compound degradation or insolubility at that temperature. Try preparing fresh solutions. Consider the general advice of storing aqueous solutions at a slightly acidic pH to potentially improve stability.[5]

Experimental Protocols

General Protocol for Assessing Small Molecule Stability in Solution

This protocol provides a general workflow for determining the stability of a compound like this compound in solution.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_interpretation Interpretation prep_solution Prepare stock solution (e.g., in DMSO) aliquot Aliquot into multiple vials for each condition prep_solution->aliquot cond_rt Room Temperature aliquot->cond_rt cond_4c 4°C aliquot->cond_4c cond_20c -20°C aliquot->cond_20c time_points Analyze at time points (e.g., 0, 24, 48, 72h) cond_rt->time_points cond_4c->time_points cond_20c->time_points hplc HPLC or LC-MS analysis time_points->hplc compare Compare peak area to T0 hplc->compare degradation Calculate % degradation compare->degradation conclusion Determine stability under each condition degradation->conclusion

A general workflow for assessing the stability of a small molecule in solution.

Signaling Pathway

CE-178253 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][3][4] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins.[1][9][10] Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels.[1][9][10] As an antagonist, CE-178253 blocks these effects. The CB1 receptor can also be involved in the activation of mitogen-activated protein kinase (MAPK) pathways.[1][9]

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1 Receptor G_protein Gi/o CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Modulates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits CE178253 CE-178253 (Antagonist) CE178253->CB1R Blocks Agonist Agonist (e.g., Anandamide) Agonist->CB1R Activates

Simplified signaling pathway of the CB1 receptor and the antagonistic action of CE-178253.

References

Technical Support Center: Minimizing Off-Target Effects of CE-178253 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of CE-178253, a CB1 receptor antagonist, particularly when used at high concentrations in experimental settings.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is CE-178253 and what are its known on-target effects?

A1: CE-178253 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] Its primary on-target effect is the inhibition of CB1 receptor signaling. It is often used in research to investigate the role of the endocannabinoid system in various physiological and pathological processes.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like CE-178253, especially at high concentrations?

A2: Off-target effects occur when a compound interacts with unintended molecular targets, leading to unforeseen biological responses.[3] These are particularly problematic at high concentrations because the inhibitor can bind to lower-affinity sites that it would not significantly occupy at lower, more specific concentrations.[3][4] This can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translational potential from preclinical to clinical studies.[3]

Q3: I am observing unexpected cellular toxicity or a phenotype that is inconsistent with CB1 receptor antagonism. Could this be due to off-target effects of CE-178253?

A3: It is possible. Unexpected cellular toxicity or phenotypes that do not align with the known function of the intended target are common indicators of off-target effects.[4] It is crucial to perform experiments to verify that the observed effects are indeed due to the inhibition of the CB1 receptor.

Q4: What are the initial steps to troubleshoot potential off-target effects of CE-178253?

A4: The first step is to perform a dose-response experiment to determine the minimal effective concentration of CE-178253 that elicits the desired on-target effect.[4] Using the lowest effective concentration can help minimize off-target binding.[3] Additionally, including proper negative and positive controls in your experiments is essential.

Troubleshooting Guides

Issue 1: High Cellular Toxicity at Effective Concentrations

If you observe significant cell death or morphological changes at concentrations intended to inhibit the CB1 receptor, consider the following troubleshooting steps:

Experimental Workflow for Investigating High Toxicity

A Start: High Toxicity Observed B Perform Dose-Response Curve (Toxicity vs. On-Target Activity) A->B C Determine Lowest Effective Concentration with Minimal Toxicity B->C D Is toxicity still high at the lowest effective concentration? C->D E YES D->E F NO D->F H Investigate Off-Target Effects E->H G Proceed with Optimized Concentration F->G I Orthogonal Validation (e.g., another CB1 antagonist, siRNA) H->I J Proteomic Profiling (e.g., Kinase Screen, CETSA) H->J K Identify Potential Off-Targets I->K J->K

Caption: Workflow for troubleshooting high toxicity observed with CE-178253.

Table 1: Hypothetical Dose-Response Data for CE-178253

Concentration (µM)CB1 Receptor Occupancy (%)Cell Viability (%)
0.011598
0.15595
19285
109950
10099.515

This data is for illustrative purposes only and does not represent actual experimental results.

Issue 2: Phenotype Does Not Match Known Target Biology

If the observed biological effect is not consistent with the known consequences of CB1 receptor blockade, it is crucial to validate that the effect is on-target.

Experimental Protocol: Target Validation using Genetic Knockdown

  • Cell Preparation: Culture cells that endogenously express the CB1 receptor.

  • Genetic Knockdown: Transfect cells with either a validated siRNA or a CRISPR-Cas9 construct targeting the CB1 receptor (CNR1 gene). Include a non-targeting control.

  • Verification of Knockdown: After 48-72 hours, confirm the reduction of CB1 receptor expression via qPCR or Western blot.

  • Compound Treatment: Treat the knockdown cells and control cells with CE-178253 at the concentration that previously produced the unexpected phenotype.

  • Phenotypic Analysis: Assess the phenotype of interest in all cell populations.

  • Interpretation:

    • If the phenotype is lost or significantly reduced in the CB1 knockdown cells treated with CE-178253, the effect is likely on-target.

    • If the phenotype persists in the CB1 knockdown cells treated with CE-178253, the effect is likely off-target.[3]

Signaling Pathway: Simplified CB1 Receptor Signaling

cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces CE178253 CE-178253 CE178253->CB1 Inhibits PKA PKA cAMP->PKA Inhibits Downstream Downstream Cellular Effects PKA->Downstream Regulates A Perform CETSA with CE-178253 B Observe Thermal Shift for Protein X A->B C Conclusion: CE-178253 binds to Protein X in cells B->C D Is Protein X the intended target (CB1)? C->D E YES D->E F NO D->F G On-Target Engagement Confirmed E->G H Potential Off-Target Identified F->H

References

adjusting protocols for CE-178253 benzenesulfonate with low solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting experimental protocols for CE-178253 benzenesulfonate (B1194179), a compound that can present solubility challenges.

Physicochemical Properties and Solubility Data

CE-178253 benzenesulfonate is a potent and selective CB1 antagonist.[1][2] While initial data suggests solubility in common solvents, its hydrophobic nature can lead to precipitation upon dilution into aqueous buffers, a common issue for many discovery compounds.[3]

PropertyDataSource
Molecular Formula C₂₄H₂₃Cl₂N₇O · C₆H₆O₃S[1]
Molecular Weight 654.57 g/mol [1][4]
Appearance White to beige powder[1]
Solubility in DMSO 10 mg/mL (clear solution)[1]
Solubility in H₂O 10 mg/mL (clear solution)[1]
Storage Room temperature[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on supplier data, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution, with a reported solubility of 10 mg/mL.[1] For best practices, use anhydrous, high-purity DMSO and store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Q2: My compound precipitated when I diluted the DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture medium). What should I do?

A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with compounds that are highly soluble in organic solvents but poorly soluble in aqueous environments.[6] Here are several strategies to mitigate this issue:

  • Optimize Dilution Protocol: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[6] Vigorous mixing or vortexing immediately after adding the DMSO stock to the aqueous buffer is crucial for rapid and uniform dispersion.[5]

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤0.5%) and consistent across all experimental conditions, including a vehicle control.[3][5]

  • Gentle Warming and Sonication: Gently warming the aqueous buffer to 37°C before adding the compound stock can help maintain solubility.[5][7] Brief sonication in a water bath sonicator can also help break up precipitate particles and aid in redissolution.[5]

  • Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Pluronic F-68 or Tween 80 (typically at a final concentration of 0.01-0.1%), to your aqueous buffer can help stabilize the compound and prevent precipitation.[6][8]

Q3: I am observing inconsistent results or lower-than-expected potency in my cell-based assays. Could this be a solubility issue?

A3: Yes, this is a classic sign of a solubility problem. If the compound precipitates in the cell culture medium, the actual concentration of the dissolved (and therefore active) compound is lower than the nominal concentration you intended to test.[3][6] This leads to underestimated potency (e.g., an artificially high IC₅₀ value) and high variability in your results.[3] It is critical to ensure your compound is fully solubilized at the concentrations used in your assays.[6]

Q4: How can I confirm if my compound is precipitating at the tested concentrations?

A4: You can use several methods to check for precipitation:

  • Visual Inspection: Carefully inspect your assay wells or prepared solutions against a light source for any signs of cloudiness, turbidity, or visible particles.[6]

  • Centrifugation Test: Prepare a sample of the compound at the highest concentration used in your assay in the final assay buffer. Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes). A visible pellet at the bottom of the tube is a clear indication of precipitation.[6]

  • Kinetic Solubility Assay: For a more quantitative measure, perform a kinetic solubility assay to determine the precise concentration at which the compound begins to precipitate in your specific experimental medium.[6]

Q5: What are some alternative formulation strategies for in vivo studies if simple co-solvents are insufficient?

A5: For in vivo administration, where maintaining solubility and achieving adequate bioavailability is critical, more advanced formulation strategies may be necessary.[8] Common approaches for poorly soluble compounds include:

  • Suspensions: The compound is dispersed as fine particles in a liquid vehicle using suspending and wetting agents. Particle size reduction (micronization) can improve the dissolution rate.[9]

  • Lipid-Based Formulations: Dissolving or suspending the compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can significantly enhance absorption and bioavailability.[10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming a complex that is more water-soluble.[8][11]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh a precise amount of this compound (MW: 654.57) using an analytical balance.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / 654.57 ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If needed, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be applied to facilitate dissolution.[5]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Recommended Dilution Method into Aqueous Buffer

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous medium (e.g., cell culture medium, PBS).

  • Pre-warm Buffer: Warm your aqueous buffer to the experimental temperature (e.g., 37°C). This can help keep the compound in solution.

  • Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of your 10 mM stock solution in pure DMSO if a wide range of final concentrations is needed.

  • Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[5] This prevents localized high concentrations that can trigger precipitation.

  • Final DMSO Check: Ensure the final concentration of DMSO is low (e.g., ≤0.5%) and consistent across all samples, including a vehicle control.

Visualized Workflows and Pathways

G cluster_0 Troubleshooting Precipitation Upon Aqueous Dilution start Compound precipitates in aqueous buffer decision1 Is final DMSO concentration >0.5%? start->decision1 action1 Reduce final DMSO % by adjusting dilution decision1->action1 Yes decision2 Was dilution performed by adding buffer to DMSO? decision1->decision2 No action1->decision2 action2 Reverse the process: Add DMSO stock to buffer with rapid mixing decision2->action2 Yes decision3 Still precipitating? decision2->decision3 No action2->decision3 action3 Try advanced methods: 1. Warm buffer to 37°C 2. Add surfactant (e.g., 0.05% Tween) 3. Use sonication decision3->action3 Yes end Solution remains clear decision3->end No action3->end fail Consider alternative formulation strategy (e.g., cyclodextrin) action3->fail

Caption: A troubleshooting workflow for resolving compound precipitation.

G cluster_1 Simplified CB1 Receptor Signaling CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Ligand Endocannabinoid (e.g., Anandamide) Ligand->CB1R Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to CE178253 CE-178253 (Antagonist) CE178253->CB1R Blocks

Caption: Signaling pathway showing CE-178253 as a CB1 receptor antagonist.

G cluster_2 General In Vitro Experimental Workflow prep_stock 1. Prepare 10 mM Stock in DMSO prep_working 2. Dilute Stock into Aqueous Buffer (with rapid mixing) prep_stock->prep_working solubility_check 3. Confirm Solubility (Visual/Centrifuge) prep_working->solubility_check solubility_check->prep_working Precipitate cell_treat 4. Treat Cells with Working Solution solubility_check->cell_treat Clear assay 5. Perform Assay (e.g., Viability, Signaling) cell_treat->assay data_analysis 6. Analyze Data assay->data_analysis

Caption: A typical workflow for using CE-178253 in cell-based assays.

References

Technical Support Center: Vehicle Selection for In Vivo Administration of CE-178253 Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting an appropriate vehicle for the in vivo administration of CE-178253 benzenesulfonate (B1194179). The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is CE-178253 benzenesulfonate and what are its known solubility properties?

A1: this compound is a potent and selective CB1 receptor antagonist.[1] It is the benzenesulfonate salt of the active pharmaceutical ingredient CE-178253. Understanding its solubility is the first critical step in vehicle selection. Available data indicates that this compound has a solubility of 10 mg/mL in both Dimethyl Sulfoxide (DMSO) and water.[1]

Q2: What are the primary considerations when selecting a vehicle for in vivo studies?

A2: The ideal vehicle should dissolve the compound at the desired concentration, be non-toxic and well-tolerated by the animal species at the required volume, and not interfere with the biological activity of the compound or the experimental assay. Key factors to consider include the compound's physicochemical properties (solubility, stability), the intended route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the vehicle's biocompatibility.

Q3: Given its solubility, what are some potential starting points for vehicle selection for this compound?

A3: Since this compound is soluble in water at 10 mg/mL, an aqueous-based vehicle is a logical starting point.[1] For many preclinical studies, a simple saline solution may be sufficient if the desired concentration falls within this solubility limit. However, for higher concentrations or to improve stability and bioavailability, more complex formulations may be necessary.

Q4: What are common strategies if my required dose for this compound exceeds its aqueous solubility?

A4: If the required dose necessitates a concentration higher than 10 mg/mL in water, several formulation strategies can be employed to enhance solubility. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[2][3][4][5] A systematic approach to screen various GRAS (Generally Recognized As Safe) excipients is recommended.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution upon preparation or during storage.

  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, or the compound is unstable in that vehicle over time.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure your target concentration is below the known solubility limit of 10 mg/mL in aqueous solutions.[1]

    • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experiment with adjusting the pH of the vehicle to a range where the compound is most stable and soluble. For benzenesulfonate salts, the solution will be acidic.[6]

    • Co-solvents: Introduce a water-miscible organic co-solvent such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol. These can significantly increase the solubility of poorly soluble compounds.[7][8] It is crucial to keep the percentage of the co-solvent low enough to avoid toxicity in the animal model.

    • Temperature: Gently warming the vehicle during dissolution can sometimes help, but be cautious as this can also accelerate degradation. Ensure the compound remains in solution upon cooling to the administration temperature.

    • Fresh Preparation: Prepare the formulation fresh before each administration to minimize stability-related precipitation.

Issue 2: Observed toxicity or adverse effects in the vehicle control group.

  • Possible Cause: The chosen vehicle or one of its components is causing an adverse reaction in the animal model at the administered volume and concentration.

  • Troubleshooting Steps:

    • Reduce Excipient Concentration: If using co-solvents or surfactants, try to reduce their concentration to the lowest effective level.

    • Alternative Vehicle: Consider switching to a more biocompatible vehicle. For example, if using a high percentage of DMSO, explore aqueous cyclodextrin (B1172386) solutions or lipid-based formulations which can be better tolerated.

    • Dosing Volume: Ensure the administered volume is within the recommended limits for the chosen route and animal species.

    • Literature Review: Consult literature for the tolerability of the specific vehicle in your animal model and for the specific route of administration.

Issue 3: Poor or inconsistent bioavailability of this compound in vivo.

  • Possible Cause: The compound may have poor absorption from the site of administration, be rapidly metabolized, or precipitate in vivo.

  • Troubleshooting Steps:

    • Formulation Enhancement: Move beyond simple solutions to formulations designed to improve absorption.

      • Surfactants: Incorporate a low concentration of a non-ionic surfactant like Tween® 80 or Polysorbate 80 to improve wetting and dissolution.[2][3]

      • Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) to form inclusion complexes, which can enhance the aqueous solubility and absorption of the drug.[3]

      • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[4][9]

    • Route of Administration: If feasible, consider a different route of administration that may offer better bioavailability (e.g., intravenous vs. oral).

    • Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies with different formulations to determine which provides the most consistent and optimal exposure.

Data Presentation: Vehicle Component Properties

Vehicle ComponentPropertiesCommon Use & Considerations
Saline (0.9% NaCl) Isotonic, aqueous.Ideal for water-soluble compounds. Limited solubilizing power for hydrophobic molecules.
Phosphate-Buffered Saline (PBS) Buffered aqueous solution.Maintains physiological pH. Suitable for compounds stable at neutral pH.
Dimethyl Sulfoxide (DMSO) Aprotic, highly polar solvent.Excellent solubilizing power for many compounds. Can be toxic at higher concentrations.
Polyethylene Glycol (PEG 300/400) Water-miscible polymer.Good co-solvent for increasing solubility. Generally well-tolerated at low concentrations.
Propylene Glycol (PG) Water-miscible alcohol.Another effective co-solvent. Similar properties to PEG.
Ethanol Polar protic solvent.Often used in combination with other solvents. Must be used with caution due to potential toxicity.
Tween® 80 (Polysorbate 80) Non-ionic surfactant.Used at low concentrations (0.1-5%) to improve wetting and as an emulsifier.
Hydroxypropyl-β-cyclodextrin (HPβCD) Cyclic oligosaccharide.Forms inclusion complexes to increase aqueous solubility. A common choice for parenteral and oral formulations.
Corn Oil / Sesame Oil Natural triglycerides.Used for highly lipophilic compounds for oral or subcutaneous administration.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

  • Objective: To prepare a 10 mg/mL solution of this compound in a vehicle containing PEG 400, Tween® 80, and saline.

  • Materials:

    • This compound powder

    • Polyethylene Glycol 400 (PEG 400)

    • Tween® 80

    • Sterile 0.9% Saline

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile conical tube.

    • Prepare the vehicle by first mixing the PEG 400 and Tween® 80. A common starting ratio is 10% PEG 400 and 5% Tween® 80.

    • Add the PEG 400 and Tween® 80 mixture to the compound powder.

    • Vortex the mixture thoroughly for 1-2 minutes until the powder is well-wetted.

    • Slowly add the sterile saline to the final desired volume while continuously vortexing.

    • If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the final solution to ensure it is clear and free of any particulates.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

  • Objective: To prepare a solution of this compound using an aqueous solution of Hydroxypropyl-β-cyclodextrin (HPβCD).

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HPβCD)

    • Sterile water for injection or saline

    • Sterile conical tubes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare the HPβCD solution. A common starting concentration is 20-40% (w/v) in sterile water or saline.

    • Place the HPβCD solution in a sterile container with a magnetic stir bar and begin stirring.

    • Slowly add the pre-weighed this compound powder to the stirring HPβCD solution.

    • Allow the mixture to stir at room temperature for several hours (or overnight for poorly soluble compounds) to facilitate the formation of the inclusion complex.

    • After stirring, visually inspect the solution for complete dissolution. If needed, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles.

Mandatory Visualization

VehicleSelectionWorkflow start Start: Define In Vivo Study Requirements (Dose, Route, Species) solubility_check Is Required Concentration <= 10 mg/mL in Water? start->solubility_check aqueous_vehicle Select Simple Aqueous Vehicle (e.g., Saline, PBS) solubility_check->aqueous_vehicle Yes complex_formulation Explore Complex Formulations solubility_check->complex_formulation No formulation_testing Prepare and Test Formulation (Clarity, Stability) aqueous_vehicle->formulation_testing co_solvent Co-solvent Approach (e.g., PEG, PG) complex_formulation->co_solvent cyclodextrin Cyclodextrin Approach (e.g., HPβCD) complex_formulation->cyclodextrin lipid_based Lipid-Based Approach (e.g., SEDDS for oral) complex_formulation->lipid_based co_solvent->formulation_testing cyclodextrin->formulation_testing lipid_based->formulation_testing in_vivo_testing Proceed to In Vivo Study formulation_testing->in_vivo_testing Pass troubleshoot Troubleshoot Formulation (Precipitation, Toxicity) formulation_testing->troubleshoot Fail troubleshoot->complex_formulation

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

TroubleshootingPathway issue Observed Issue During Experiment precipitation Precipitation of Compound issue->precipitation toxicity Vehicle-Related Toxicity issue->toxicity bioavailability Poor Bioavailability issue->bioavailability sol_action1 Verify Concentration & Solubility precipitation->sol_action1 sol_action2 Adjust pH / Use Co-solvents precipitation->sol_action2 tox_action1 Reduce Excipient Concentration toxicity->tox_action1 tox_action2 Switch to a More Biocompatible Vehicle toxicity->tox_action2 bio_action1 Add Surfactants or Cyclodextrins bioavailability->bio_action1 bio_action2 Consider Lipid-Based Formulations bioavailability->bio_action2

Caption: Troubleshooting guide for common in vivo formulation issues.

References

Validation & Comparative

Unveiling the Selectivity of CE-178253 for Cannabinoid Receptor 1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise targeting of cannabinoid receptor 1 (CB1) is paramount for therapeutic efficacy and minimizing off-target effects. This guide provides a detailed comparison of CE-178253, a potent and selective CB1 receptor antagonist, with other notable compounds in its class. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and laboratory workflows to offer a comprehensive validation of CE-178253's selectivity.

Quantitative Comparison of CB1 Receptor Antagonists

The selectivity of a compound for its target receptor over other related receptors is a critical determinant of its therapeutic window. The data presented below summarizes the binding affinities (Ki) of CE-178253 and other well-characterized CB1 receptor antagonists for both human CB1 and CB2 receptors. A higher CB2/CB1 Ki ratio indicates greater selectivity for the CB1 receptor.

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity Ratio (CB2 Ki / CB1 Ki)Functional Activity
CE-178253 0.33 [1]>10,000 [1][2]>30,303 Antagonist/Inverse Agonist [1]
Rimonabant1.8[3]514[3]285Inverse Agonist[4][5]
AM2517.5[1]2,290[1]305Inverse Agonist[5][6]
Taranabant (B1681927)0.13[7]170[7]1308Inverse Agonist[8][9][10][11]

Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

In addition to binding affinity, the functional activity of these compounds at the CB1 receptor was assessed using a GTPγ[³⁵S] binding assay, which measures the level of G-protein activation.

CompoundFunctional Potency (Ki in GTPγ[³⁵S] assay, nM)
CE-178253 0.07 [1]

This functional data demonstrates that CE-178253 is a potent antagonist of the CB1 receptor, effectively blocking agonist-stimulated activity.[1]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of CE-178253 and other compounds for human CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]SR141716A for CB1 and [³H]CP-55940 for CB2.

  • Test compounds (CE-178253, rimonabant, AM251, taranabant).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • A constant concentration of the radioligand is incubated with the receptor-containing membranes in the assay buffer.

  • Increasing concentrations of the unlabeled test compound are added to competitively displace the radioligand from the receptor.

  • The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • The reaction is terminated by rapid filtration through the filter plates, separating the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to remove non-specific binding.

  • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγ[³⁵S] Functional Assays

This functional assay measures the ability of a compound to modulate G-protein activation following receptor stimulation, thus characterizing it as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional potency (Ki) of CE-178253 as a CB1 receptor antagonist.

Materials:

  • Membrane preparations from cells expressing human CB1 receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • CB1 receptor agonist (e.g., CP-55940).

  • Test compound (CE-178253).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA, pH 7.4).

  • GDP.

  • 96-well filter plates or scintillation proximity assay (SPA) beads.

  • Scintillation counter.

Procedure:

  • Cell membranes are pre-incubated with the test compound (antagonist) at various concentrations.

  • A fixed concentration of a CB1 receptor agonist is then added to stimulate the receptor.

  • [³⁵S]GTPγS is added to the mixture. Upon receptor activation by the agonist, the G-protein releases GDP and binds [³⁵S]GTPγS.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured. This can be done either by filtering the membranes and counting the radioactivity or by using SPA technology where the signal is detected without a separation step.

  • The ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency as an antagonist.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand CB1 Agonist (e.g., Anandamide) Ligand->CB1R Activates CE178253 CE-178253 (Antagonist) CE178253->CB1R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes CB1/CB2 Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand [3H]Radioligand Radioligand->Incubation Compound Test Compound (e.g., CE-178253) Compound->Incubation Filtration Separate Bound from Free (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes CB1 Membranes Preincubation Pre-incubate Membranes with Antagonist Membranes->Preincubation Agonist CB1 Agonist Stimulation Add Agonist to Stimulate Receptor Agonist->Stimulation Antagonist Test Antagonist (CE-178253) Antagonist->Preincubation GTPgS [35S]GTPγS Binding Add [35S]GTPγS for G-protein Binding GTPgS->Binding Preincubation->Stimulation Stimulation->Binding Measurement Measure Bound [35S]GTPγS Binding->Measurement Inhibition Determine Inhibition of Agonist-stimulated Binding Measurement->Inhibition Potency Calculate Antagonist Potency (Ki) Inhibition->Potency

References

A Head-to-Head Comparison of CE-178253 Benzenesulfonate and Rimonabant as CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of two prominent cannabinoid type 1 (CB1) receptor antagonists: CE-178253 benzenesulfonate (B1194179) and the first-in-class compound, rimonabant (B1662492). This analysis is based on available preclinical data and focuses on their pharmacological profiles, experimental methodologies, and underlying signaling pathways.

Introduction

The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, plays a crucial role in regulating appetite, energy metabolism, and reward pathways. Antagonism of the CB1 receptor has been a significant area of research for the development of therapies targeting obesity and related metabolic disorders. Rimonabant, the first selective CB1 receptor antagonist to be approved for clinical use, showed efficacy in weight reduction but was later withdrawn from the market due to severe psychiatric side effects.[1] This has spurred the development of new generations of CB1 antagonists, such as CE-178253, with potentially improved safety profiles. This guide offers an objective comparison of the preclinical data available for these two compounds.

Quantitative Pharmacological Profile

Parameter CE-178253 benzenesulfonate Rimonabant Reference
Binding Affinity (Ki) for human CB1 Receptor 0.33 nM~1.8 - 6.9 nM[2],[3]
Functional Antagonism (Ki) at human CB1 Receptor 0.07 nMNot explicitly reported in the same format[2]
Selectivity for CB1 over CB2 Receptor (Ki) >30,000-fold (Ki > 10,000 nM for CB2)High (Ki for CB2 > 1000 nM)[2]
Mechanism of Action CB1 Receptor AntagonistCB1 Receptor Inverse Agonist[2],[4]

Table 1: In Vitro Pharmacological Comparison. This table presents the binding and functional activities of CE-178253 and rimonabant at the CB1 receptor.

Parameter This compound Rimonabant Reference
Effect on Food Intake Concentration-dependent anorectic activity in fast-induced re-feeding and spontaneous nocturnal feeding models.Transiently reduced food intake. In one study, a nearly 60% decrease in energy intake was observed in the first nine days.[2],[5]
Effect on Energy Expenditure Acutely stimulates energy expenditure by >30% in rats.Dose-dependent increase in O2 consumption: 18% at 3 mg/kg and 49% at 10 mg/kg in rats.[2],[6]
Effect on Body Weight Dose-dependently promotes weight loss in diet-induced obese rats and mice.Induces a sustained reduction of body weight in diet-induced obese mice.[2],[7]
Effect on Substrate Oxidation Shifts substrate oxidation from carbohydrate to fat (decreased respiratory quotient).Increased fat oxidation contributed significantly to body weight reduction.[2],[8]

Table 2: In Vivo Preclinical Efficacy Comparison. This table summarizes the effects of CE-178253 and rimonabant on key metabolic parameters in animal models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to characterize CB1 receptor antagonists, based on the available literature.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to the CB1 receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing CB1 receptors prep2 Centrifuge to isolate cell membranes prep1->prep2 assay1 Incubate membranes with radiolabeled CB1 ligand (e.g., [3H]CP55,940) prep2->assay1 assay2 Add varying concentrations of test compound (CE-178253 or Rimonabant) assay1->assay2 assay3 Allow to reach equilibrium assay2->assay3 analysis1 Separate bound from unbound radioligand via filtration assay3->analysis1 analysis2 Quantify radioactivity analysis1->analysis2 analysis3 Determine IC50 and calculate Ki analysis2->analysis3

Caption: Workflow for a CB1 Receptor Radioligand Binding Assay.

Protocol Details:

  • Membrane Preparation: Cell membranes from tissues or cells overexpressing the human CB1 receptor are prepared through homogenization and centrifugation.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CB1 ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound.

  • Equilibration: The reaction is allowed to reach equilibrium, typically for 60-90 minutes at a controlled temperature.

  • Separation: The bound and free radioligands are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This functional assay measures the ability of a compound to antagonize G-protein activation following agonist stimulation of the CB1 receptor.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep1 Prepare cell membranes expressing CB1 receptors assay1 Incubate membranes with test compound (antagonist) prep1->assay1 assay2 Add a CB1 receptor agonist (e.g., CP-55940) assay1->assay2 assay3 Add [35S]GTPγS assay2->assay3 assay4 Incubate to allow for G-protein activation assay3->assay4 analysis1 Separate bound and free [35S]GTPγS assay4->analysis1 analysis2 Measure radioactivity analysis1->analysis2 analysis3 Determine the inhibitory effect of the antagonist analysis2->analysis3

Caption: Workflow for a [35S]GTPγS Functional Assay.

Protocol Details:

  • Membrane Preparation: Similar to the binding assay, cell membranes containing the CB1 receptor are prepared.

  • Pre-incubation: Membranes are pre-incubated with various concentrations of the antagonist (CE-178253 or rimonabant).

  • Stimulation: A CB1 receptor agonist (e.g., CP-55940) is added to stimulate the receptor.

  • G-protein Activation: [35S]GTPγS is added, which binds to the activated G-proteins.

  • Termination and Separation: The reaction is stopped, and the bound [35S]GTPγS is separated from the free form by filtration.

  • Quantification and Analysis: The amount of bound [35S]GTPγS is quantified, and the inhibitory potency of the antagonist is determined.

CB1 Receptor Signaling Pathway and Antagonism

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[4] Activation of the CB1 receptor by endocannabinoids (like anandamide (B1667382) and 2-AG) or synthetic agonists leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP).[9] This signaling cascade ultimately modulates neurotransmitter release and various physiological processes.

CB1 receptor antagonists, such as CE-178253 and rimonabant, block this pathway by binding to the receptor and preventing its activation by agonists. Rimonabant has been characterized as an inverse agonist, meaning it can also reduce the basal, constitutive activity of the CB1 receptor in the absence of an agonist.[4]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Couples AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Activates Antagonist CE-178253 or Rimonabant Antagonist->CB1 Blocks ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: CB1 Receptor Signaling Pathway and Blockade by Antagonists.

Conclusion

Both this compound and rimonabant are potent and selective CB1 receptor antagonists. Based on the available preclinical data from separate studies, CE-178253 exhibits sub-nanomolar potency at the human CB1 receptor. In vivo, both compounds have demonstrated efficacy in reducing food intake, increasing energy expenditure, and promoting weight loss in animal models.

A key differentiator is their mechanism of action at a molecular level, with rimonabant acting as an inverse agonist, while the available data for CE-178253 primarily characterizes it as an antagonist. The clinical development of rimonabant was halted due to centrally-mediated psychiatric adverse effects. The development of newer CB1 antagonists like CE-178253 is focused on achieving the desired metabolic benefits while potentially avoiding the adverse effects associated with the first-generation compounds. Further research, ideally including direct comparative studies, is necessary to fully elucidate the relative therapeutic potential and safety profiles of these two CB1 receptor antagonists.

References

A Comparative Analysis of CE-178253 and Other CB1 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of the cannabinoid type 1 (CB1) receptor antagonist CE-178253 with other prominent antagonists. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological and experimental pathways to facilitate informed decision-making in drug discovery and development.

The cannabinoid CB1 receptor, a key component of the endocannabinoid system, is a well-established therapeutic target for a range of disorders, including obesity, metabolic syndrome, and substance abuse. The development of antagonists that can selectively modulate this receptor is of significant interest. This guide focuses on CE-178253, a potent and selective CB1 receptor antagonist, and compares its in vitro potency against other well-characterized antagonists such as rimonabant, AM251, AM4113, taranabant, and CP-945,598.

Quantitative Comparison of CB1 Antagonist Potency

The potency of a CB1 receptor antagonist is a critical determinant of its therapeutic potential. This is typically quantified through binding and functional assays, which measure the affinity of the compound for the receptor and its ability to inhibit receptor signaling, respectively. The following tables summarize the key potency metrics for CE-178253 and other selected CB1 antagonists.

Table 1: In Vitro Binding Affinity (Ki) at Human CB1 Receptors

The inhibition constant (Ki) represents the affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity. The data below is derived from radioligand displacement assays, a standard method for determining binding affinity.

CompoundKi (nM) at human CB1 ReceptorReference
CE-178253 0.33 [1][2]
Rimonabant (SR141716A)2.0[3]
AM251Not explicitly found in direct comparison
AM4113Not explicitly found in direct comparison
Taranabant (MK-0364)0.13[4]
CP-945,598 (Otenabant)0.7[1][2][5]

Note: Direct comparative studies under identical experimental conditions are limited. Variations in reported Ki values can arise from differences in assay conditions, radioligands used, and cell systems.

Table 2: In Vitro Functional Antagonism (IC50/Ki) at Human CB1 Receptors

Functional assays, such as the GTPγS binding assay, measure the ability of an antagonist to inhibit the signaling initiated by a CB1 receptor agonist. The half-maximal inhibitory concentration (IC50) or the functional inhibition constant (Ki) is determined in these assays.

CompoundFunctional Potency (IC50/Ki in nM)Assay TypeReference
CE-178253 0.07 (Ki) GTPγS[1][2]
Rimonabant (SR141716A)Not explicitly found in direct comparisonGTPγS
AM251Not explicitly found in direct comparisonGTPγS
AM4113Not explicitly found in direct comparisonGTPγS
Taranabant (MK-0364)2.4 (EC50, inverse agonist activity)cAMP[4]
CP-945,598 (Otenabant)0.2 (Ki)GTPγS[1][5]

Note: The functional potency of CE-178253 in the GTPγS assay is notably higher than its binding affinity, suggesting a strong ability to inhibit G-protein coupling.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Displacement Assay for CB1 Receptor Binding Affinity (Ki)

This assay determines the affinity of a test compound (unlabeled antagonist) for the CB1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Materials:

  • Membrane preparations from cells expressing human CB1 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: Typically [3H]CP55,940 or [3H]SR141716A.

  • Test compounds (unlabeled CB1 antagonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at 30°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγ[35S] Binding Functional Assay for CB1 Antagonist Potency

This functional assay measures the ability of a CB1 antagonist to block the agonist-stimulated binding of GTPγ[35S], a non-hydrolyzable analog of GTP, to G-proteins coupled to the CB1 receptor. This provides a measure of the compound's ability to inhibit receptor signaling.

Materials:

  • Membrane preparations from cells expressing human CB1 receptors.

  • CB1 receptor agonist (e.g., CP55,940).

  • Test compounds (CB1 antagonists).

  • [35S]GTPγS.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test antagonist at various concentrations.

  • Agonist Stimulation: Add a fixed concentration of the CB1 agonist (typically at its EC80 or EC90 concentration) to stimulate the receptor.

  • GTPγ[35S] Binding: Initiate the binding reaction by adding [35S]GTPγS and GDP.

  • Incubation: Incubate the mixture to allow for [35S]GTPγS binding to the activated G-proteins (typically 60 minutes at 30°C).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of the antagonist in inhibiting the agonist-stimulated [35S]GTPγS binding. This IC50 value can be converted to a functional Ki value.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

CB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist CB1 Agonist (e.g., Anandamide) CB1R CB1 Receptor Agonist->CB1R Binds & Activates Antagonist CB1 Antagonist (e.g., CE-178253) Antagonist->CB1R Binds & Blocks G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Effector Downstream Effectors G_protein->Effector Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., ↓ Neurotransmitter Release) Effector->Response

Caption: CB1 Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional GTPγS Functional Assay B_Start Prepare CB1 Membranes, Radioligand, & Test Compound B_Incubate Incubate to Equilibrium B_Start->B_Incubate B_Filter Separate Bound/Unbound via Filtration B_Incubate->B_Filter B_Quantify Quantify Radioactivity B_Filter->B_Quantify B_Analyze Calculate Ki B_Quantify->B_Analyze F_Start Prepare CB1 Membranes, Agonist, Antagonist, GTPγ[35S] F_Incubate Incubate to Allow Binding F_Start->F_Incubate F_Filter Separate Bound/Unbound via Filtration F_Incubate->F_Filter F_Quantify Quantify Radioactivity F_Filter->F_Quantify F_Analyze Calculate IC50/Ki F_Quantify->F_Analyze

Caption: Workflow for CB1 Antagonist Potency Assays.

Conclusion

Based on the available in vitro data, CE-178253 emerges as a highly potent CB1 receptor antagonist with sub-nanomolar affinity in both binding and functional assays. Its potency is comparable to or greater than other well-known antagonists such as rimonabant, taranabant, and CP-945,598. The detailed experimental protocols and visual workflows provided in this guide are intended to support researchers in their efforts to further characterize CE-178253 and other CB1 antagonists, ultimately contributing to the development of novel therapeutics targeting the endocannabinoid system. Further head-to-head comparative studies under standardized conditions will be invaluable for a more definitive ranking of the potency of these compounds.

References

Off-Target Activity Screening of CE-178253 Benzenesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target activity of CE-178253 benzenesulfonate (B1194179), a potent and selective cannabinoid type 1 (CB1) receptor antagonist, with other relevant alternative compounds. Understanding the off-target profile of a drug candidate is crucial for predicting potential side effects and ensuring a favorable safety margin. This document summarizes available experimental data, details relevant protocols, and visualizes key concepts to aid in the evaluation of CE-178253's selectivity.

Executive Summary

CE-178253 has demonstrated a high degree of selectivity for the CB1 receptor in preclinical studies. Off-target screening assays have shown that at a concentration of 1 µM, CE-178253 does not exhibit significant binding to a wide range of other receptors, ion channels, and uptake sites.[1] This profile suggests a reduced potential for off-target mediated side effects compared to some first-generation CB1 receptor antagonists. This guide will delve into the specifics of these findings and compare them with data available for other CB1 receptor antagonists, including first-generation compounds like Rimonabant and Taranabant (B1681927), and second-generation compounds designed for improved safety.

Comparative Off-Target Activity

The following table summarizes the available quantitative data on the off-target activity of CE-178253 and selected alternative CB1 receptor antagonists. It is important to note that a direct head-to-head comparison across the same comprehensive panel of off-targets is not publicly available. The data presented is compiled from various sources and should be interpreted with this limitation in mind.

CompoundClassPrimary TargetOff-Target Activity SummaryReference
CE-178253 CB1 Receptor AntagonistCB1No significant binding (>50% inhibition) at 1 µM at a panel of other receptors, ion channels, and uptake sites. Greater than 1000-fold selectivity. No interaction with TRPV1 or GPR55.[1]
RimonabantFirst-Generation CB1 Receptor Antagonist (Inverse Agonist)CB1Binds to TRPV1 and exhibits agonist activity at GPR55.[1] Associated with psychiatric side effects leading to its withdrawal.[2][3][4][1][2][3][4]
TaranabantFirst-Generation CB1 Receptor Antagonist (Inverse Agonist)CB1Development halted due to psychiatric and gastrointestinal side effects.[3][5][3][5]
AM4113Second-Generation CB1 Receptor Antagonist (Neutral Antagonist)CB1Designed to avoid the inverse agonism of first-generation antagonists, potentially reducing certain side effects.[6][7] However, it has still been shown to produce anxiety-like effects in some animal models.[6][8]
AM6545Peripherally Restricted CB1 Receptor Antagonist (Neutral Antagonist)CB1Designed to limit brain penetration, thereby reducing centrally-mediated side effects like nausea and vomiting in animal studies.[8][8]
Compound 22 (Pyrazole derivative)Peripherally Restricted CB1 Receptor AntagonistCB1Displayed a clean off-target binding screen against 163 other receptors.[8][8]

Experimental Protocols

The assessment of off-target activity is a critical step in drug development. A variety of experimental methodologies are employed to build a comprehensive selectivity profile.

In Vitro Off-Target Screening

A common approach for initial off-target screening involves testing the compound of interest against a broad panel of receptors, ion channels, enzymes, and transporters.

Objective: To identify potential unintended molecular targets of a compound.

General Protocol:

  • Compound Preparation: The test compound (e.g., CE-178253 benzenesulfonate) is dissolved in a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then prepared to achieve the desired screening concentrations (e.g., 1 µM).

  • Assay Panel: A commercially available or in-house developed panel of assays is used. These are typically radioligand binding assays or functional assays. For CE-178253, a panel of various receptors, ion channels, and uptake sites was utilized.[1]

  • Binding Assays:

    • Cell membranes or recombinant proteins expressing the target of interest are incubated with a specific radioligand.

    • The test compound is added to the incubation mixture.

    • The amount of radioligand displaced by the test compound is measured using a scintillation counter or other appropriate detector.

    • Percentage inhibition of radioligand binding is calculated. A common threshold for a "hit" or significant activity is >50% inhibition at the screening concentration.

  • Functional Assays:

    • Cells expressing the target of interest are used.

    • The ability of the test compound to either agonize or antagonize the function of the target is measured. This can involve measuring second messengers (e.g., cAMP, Ca2+), ion flux, or reporter gene expression.

  • Data Analysis: The results are typically expressed as a percentage of inhibition or activation compared to a control. For compounds that show significant activity, follow-up dose-response studies are conducted to determine potency (e.g., Ki, IC50, or EC50 values).

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling and Antagonism

The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the mechanism of action for a CB1 antagonist like CE-178253.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gαi CB1->Gi activates Gbg Gβγ AC Adenylate Cyclase cAMP cAMP AC->cAMP converts Gi->AC inhibits Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 binds & activates CE178253 CE-178253 CE178253->CB1 binds & blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream regulates

Caption: CB1 receptor signaling pathway and the inhibitory action of CE-178253.

General Workflow for Off-Target Activity Screening

The logical flow of an off-target screening campaign is depicted in the diagram below. This process is designed to systematically identify and characterize unintended interactions of a drug candidate.

Off_Target_Workflow Start Drug Candidate (e.g., CE-178253) PrimaryScreen Broad Panel Off-Target Screen (Single High Concentration) Start->PrimaryScreen NoHits No Significant Off-Target Hits (High Selectivity) PrimaryScreen->NoHits < Threshold Hits Significant Off-Target Hits Identified PrimaryScreen->Hits > Threshold Proceed Proceed with Development NoHits->Proceed DoseResponse Dose-Response Studies (IC50/Ki) Hits->DoseResponse FunctionalAssay Functional Assays (Agonist/Antagonist Mode) DoseResponse->FunctionalAssay RiskAssessment Safety & Risk Assessment FunctionalAssay->RiskAssessment LeadOptimization Lead Optimization to Mitigate Off-Targets RiskAssessment->LeadOptimization RiskAssessment->Proceed Acceptable Risk LeadOptimization->Start New Candidate

Caption: A typical experimental workflow for identifying and characterizing off-target activities.

Conclusion

The available data indicates that this compound is a highly selective CB1 receptor antagonist with a favorable off-target profile in early preclinical assessments.[1] Its lack of significant interaction with a panel of other molecular targets at a concentration of 1 µM suggests a lower propensity for off-target related adverse effects compared to first-generation CB1 antagonists like Rimonabant. This high selectivity is a desirable characteristic for a therapeutic candidate. However, it is crucial for researchers and drug developers to consider that comprehensive in vivo safety and toxicology studies are necessary to fully elucidate the clinical safety profile of CE-178253. The development of second-generation and peripherally restricted CB1 antagonists highlights the ongoing effort to minimize the adverse effects associated with this class of drugs, and CE-178253 appears to be a promising candidate in this regard.

References

CE-178253 Benzenesulfonate: A Comparative Analysis of Cannabinoid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of CE-178253 benzenesulfonate (B1194179) for the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The data presented herein is intended to offer an objective comparison with other well-characterized cannabinoid receptor ligands, supported by experimental data from referenced literature.

High Selectivity of CE-178253 for the CB1 Receptor

CE-178253 benzenesulfonate has been identified as a potent and highly selective antagonist for the CB1 receptor. Experimental data from radioligand binding assays demonstrate a sub-nanomolar binding affinity for the human CB1 receptor, with a reported inhibition constant (Ki) of 0.33 nM. In stark contrast, its affinity for the human CB2 receptor is significantly lower, with a Ki value greater than 10,000 nM. This represents a selectivity of over 30,000-fold for the CB1 receptor over the CB2 receptor, highlighting its potential for targeted therapeutic applications involving the modulation of CB1 signaling pathways.

Comparative Binding Affinity Data

To contextualize the binding profile of CE-178253, the following table summarizes its binding affinity in comparison to other commonly studied cannabinoid receptor ligands. These comparators include antagonists/inverse agonists (SR141716A, AM251) and agonists (CP-55,940, WIN 55,212-2), providing a broad perspective on selectivity and potency.

CompoundTypeCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
CE-178253 Antagonist 0.33 >10,000 >30,303-fold for CB1
SR141716A (Rimonabant)Antagonist/Inverse Agonist1.98>1000>505-fold for CB1
CP-55,940Agonist0.6 - 5.00.7 - 2.6Non-selective
AM251Antagonist/Inverse Agonist7.492360~315-fold for CB1
WIN 55,212-2Agonist2.4 - 16.70.28 - 3.7~7-fold for CB2

Experimental Protocol: Radioligand Displacement Assay

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This technique quantifies the ability of a test compound (e.g., CE-178253) to displace a radiolabeled ligand that is known to bind to the target receptor.

Key Steps:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (human CB1 or CB2) are isolated and prepared.

  • Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]SR141716A for CB1 or [³H]CP-55,940 for CB2) is incubated with the receptor-containing membranes.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Below is a graphical representation of the typical workflow for a radioligand displacement assay.

Radioligand_Displacement_Assay cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Membranes (CB1 or CB2) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand ([³H]SR141716A or [³H]CP-55,940) Radioligand->Incubation TestCompound Unlabeled Test Compound (e.g., CE-178253) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Calculate IC50 and Ki Scintillation->Analysis Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Cannabinoid Agonist Agonist->CB1 Activates CE178253 CE-178253 (Antagonist) CE178253->CB1 Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Unveiling the Selectivity of CE-178253 Benzenesulfonate: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of CE-178253 benzenesulfonate (B1194179), a potent and highly selective cannabinoid receptor 1 (CB1) antagonist. By examining its binding affinity for its primary target in comparison to other receptors, this document serves as a critical resource for researchers investigating the therapeutic potential and off-target effects of this compound. The information presented herein is supported by experimental data and detailed methodologies to ensure clarity and reproducibility.

High Affinity and Selectivity for the CB1 Receptor

CE-178253 benzenesulfonate has been identified as a powerful antagonist of the human CB1 receptor, demonstrating sub-nanomolar potency. In competitive radioligand binding assays, it exhibits a high affinity for the CB1 receptor, with a reported inhibition constant (Ki) of 0.33 nM. In stark contrast, its affinity for the cannabinoid receptor 2 (CB2) is significantly lower, with a Ki value greater than 10,000 nM.[1] This substantial difference underscores the compound's remarkable selectivity for the CB1 receptor over the CB2 receptor.

CompoundTarget ReceptorInhibition Constant (Ki)
This compoundHuman Cannabinoid Receptor 1 (CB1)0.33 nM
This compoundHuman Cannabinoid Receptor 2 (CB2)> 10,000 nM

Cross-Reactivity Profile: A Look at Other Receptors

Representative CB1 Antagonist (Rimonabant)TargetActivity
Rimonabant (B1662492)GPR55Antagonist
Rimonabantµ-opioid receptorWeak antagonist
RimonabantVoltage-gated calcium channelsBlocker

Disclaimer: This table presents data for rimonabant as a representative selective CB1 antagonist and is intended for illustrative purposes only. The cross-reactivity profile of CE-178253 may differ.

Experimental Protocols

The determination of binding affinities for CE-178253 and other compounds is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human CB1 or CB2)

  • Radioligand with high affinity for the target receptor (e.g., [³H]SR141716A for CB1)

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared and protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes in the binding buffer. Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Receptor Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

A simplified workflow for a competitive radioligand binding assay.

CB1 Receptor Signaling Pathway

Understanding the signaling pathway of the primary target is crucial for interpreting the functional consequences of receptor antagonism. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Upon activation by an agonist, the CB1 receptor initiates a signaling cascade that includes:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence cell growth, differentiation, and survival.

As an antagonist, this compound blocks the activation of this pathway by endogenous or exogenous agonists.

CB1_signaling_pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Agonist Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response Ca_channel->Response K_channel->Response MAPK->Response CE178253 CE-178253 (Antagonist) CE178253->CB1R Blocks Activation

The signaling pathway of the CB1 receptor and the antagonistic action of CE-178253.

References

confirming the anorectic effects of CE-178253 in different models

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no publicly available information was found on a compound designated as CE-178253 in the context of appetite regulation or anorectic effects.

This lack of data prevents the creation of a comparison guide as requested. The core requirements for this guide, including quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, are entirely dependent on the availability of research findings for this specific compound.

For researchers, scientists, and drug development professionals interested in the anorectic properties of novel compounds, access to published preclinical and clinical data is essential for evaluation and comparison. Such data would typically include:

  • In vitro studies: detailing the compound's mechanism of action, such as receptor binding affinities or enzyme inhibition kinetics.

  • In vivo animal models: providing data on food intake, body weight changes, and behavioral observations in various models of obesity and appetite control.

  • Pharmacokinetic and pharmacodynamic profiles: outlining the absorption, distribution, metabolism, and excretion of the compound, as well as its dose-response relationship.

  • Safety and toxicology data: assessing the potential adverse effects of the compound.

Without any of this foundational information for CE-178253, it is impossible to:

  • Summarize quantitative data in comparative tables.

  • Provide detailed experimental methodologies.

  • Generate diagrams of its signaling pathways or experimental designs.

It is possible that "CE-178253" is an internal development code for a compound that has not yet been disclosed in public scientific forums, that the identifier is incorrect, or that research on this compound has not been published.

Professionals in the field seeking to understand the therapeutic landscape of anorectic agents are encouraged to rely on published data for known compounds. A thorough review of existing literature on established and emerging appetite-suppressing drugs can provide valuable insights for comparative analysis and future research directions.

Should information on CE-178253 become publicly available, a detailed comparison guide could be developed to assess its potential as an anorectic agent relative to other therapeutic alternatives.

A Head-to-Head Comparison of CE-178253 and Other Key Cannabinoid Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel cannabinoid receptor ligand CE-178253 with other well-established cannabinoid receptor modulators, including the full agonist CP-55,940, the aminoalkylindole agonist WIN 55,212-2, and the first-generation CB1 receptor antagonist/inverse agonist Rimonabant (SR141716A). The information presented is collated from peer-reviewed scientific literature to aid in the evaluation and selection of appropriate research tools for studies related to the endocannabinoid system.

Data Presentation: Quantitative Comparison of Cannabinoid Receptor Ligands

The following tables summarize the binding affinities and functional potencies of CE-178253 and comparator ligands at human cannabinoid receptors (CB1 and CB2). This quantitative data allows for a direct assessment of their potency and selectivity.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

LigandCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)
CE-178253 0.33 [1]>10,000 [1]>30,000 [1]
CP-55,9400.940.66~0.7
WIN 55,212-22.80.28~0.1
Rimonabant (SR141716A)1.8>1000>555

Note: Ki values are indicative of the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity

LigandAssay TypeReceptorFunctional Potency (nM)Activity Type
CE-178253 [35S]GTPγS Binding Human CB1 Ki = 0.07 [1]Antagonist [1]
CP-55,940[35S]GTPγS BindingHuman CB1EC50 = 3.4Full Agonist
CP-55,940cAMP InhibitionHuman CB1IC50 = 1.83[2]Full Agonist[2]
CP-55,940cAMP InhibitionHuman CB2IC50 = 2.89[2]Full Agonist[2]
WIN 55,212-2cAMP InhibitionHuman CB1IC50 = 7.4[3]Full Agonist
Rimonabant (SR141716A)[35S]GTPγS BindingHuman CB1-Inverse Agonist

Note: EC50 represents the concentration of an agonist that produces 50% of the maximal response. IC50 is the concentration of an inhibitor that reduces the response by 50%. Ki in a functional assay represents the equilibrium dissociation constant of an antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of the key assays used to characterize the cannabinoid receptor ligands discussed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To measure the affinity of a ligand for CB1 and CB2 receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor.

  • Assay Buffer: A typical buffer used is 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.

  • Competition Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]SR141716A for CB1) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., CE-178253).

  • Incubation: The mixture is incubated, typically at 30°C for 60 minutes, to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubation (e.g., 30°C, 60 min) Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]SR141716A) Radioligand->Incubation Test_Compound Unlabeled Test Compound (e.g., CE-178253) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Binding Assay Workflow
[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the cannabinoid receptors. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a ligand at CB1 receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the CB1 receptor are used.

  • Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 100 mM NaCl, and 30 µM GDP.[1]

  • Incubation: Membranes are incubated with the test compound (and a known agonist like CP-55,940 when testing for antagonism) and a constant concentration of [35S]GTPγS.[1]

  • Reaction Termination: The reaction is stopped by rapid filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.

  • Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while a blockage of agonist-stimulated binding indicates antagonist activity. A decrease in basal binding suggests inverse agonist activity.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes CB1 Receptor Membranes Incubation Incubation Membranes->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Ligands Test Ligand ± Agonist Ligands->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Determine Functional Activity Counting->Analysis

[35S]GTPγS Binding Assay Workflow

Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon activation by an agonist, a signaling cascade is initiated that leads to various cellular responses.

Cannabinoid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Agonist Agonist (e.g., CP-55,940) Agonist->CB1 Activates Antagonist Antagonist (e.g., CE-178253) Antagonist->CB1 Blocks ATP ATP ATP->AC

Simplified Cannabinoid Receptor Signaling Pathway

Summary and Conclusion

CE-178253 emerges as a highly potent and selective antagonist for the human CB1 receptor.[1] Its sub-nanomolar binding affinity and functional antagonism at CB1, coupled with its exceptionally low affinity for the CB2 receptor (over 30,000-fold selectivity), distinguish it from non-selective ligands like CP-55,940 and WIN 55,212-2.[1] Compared to the well-characterized CB1 antagonist/inverse agonist Rimonabant, CE-178253 exhibits comparable or greater potency in in vitro assays.

The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to make informed decisions when selecting cannabinoid receptor ligands for their studies. The high selectivity of CE-178253 makes it a valuable tool for specifically probing the function of the CB1 receptor in various physiological and pathological processes.

References

Validating the Central Nervous System Penetration of CE-178253: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the central nervous system (CNS) penetration of CE-178253, a potent and selective cannabinoid type 1 (CB1) receptor antagonist.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in the evaluation of this compound against other relevant alternatives.

Comparative Analysis of CNS Penetration

The ability of a drug to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating CNS disorders. This is often quantified by the brain-to-plasma concentration ratio (B/P ratio or Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). While specific quantitative in vivo CNS penetration data for CE-178253 from peer-reviewed publications were not publicly accessible at the time of this review, its description as a "centrally-acting CB1 receptor antagonist" suggests significant brain penetration.[1][2] For the purpose of this comparative guide, we will use a hypothetical B/P ratio for CE-178253 that is consistent with a CNS-active compound.

In contrast, several alternative CB1 receptor antagonists have been specifically designed to have limited brain penetration to avoid CNS-mediated side effects. The table below summarizes the available brain-to-plasma ratio data for CE-178253 (hypothetical) and these peripherally restricted alternatives.

CompoundTypeBrain-to-Plasma Ratio (B/P)SpeciesReference
CE-178253 Centrally-Acting CB1 Antagonist~1.0 (Hypothetical)N/A[1][2]
Rimonabant Analogues (3 & 4)Peripherally Restricted CB1 Antagonist<0.04Rat[3]
TXX-552Peripherally Restricted CB1 Antagonist0.02Rat[4]
Pyrazole DerivativePeripherally Restricted CB1 Antagonist~0.016 (1:64)N/A[4]
AM6545Peripherally Restricted CB1 Antagonist0.20 - 0.41N/A[4]

Experimental Protocols for Assessing CNS Penetration

A variety of in vitro and in vivo methods are employed to evaluate the CNS penetration of drug candidates. These assays provide crucial data on a compound's ability to cross the BBB and its distribution within the brain.

In Vitro Assays
  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This high-throughput assay assesses the passive diffusion of a compound across an artificial membrane coated with brain lipids, simulating the BBB. It is a rapid and cost-effective method for early-stage screening of compounds with poor passive permeability.[5]

  • MDR1-MDCK Cell Model: This assay utilizes Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux transporter. It is used to identify compounds that are substrates for P-gp, a key efflux pump at the BBB that actively transports drugs out of the brain.[5]

  • Brain Tissue Binding Assay: This assay determines the extent to which a drug binds to brain tissue components. Typically, brain homogenate is incubated with the test compound, and techniques like equilibrium dialysis or ultrafiltration are used to separate the bound and unbound drug fractions.[6][] The unbound fraction (fu,brain) is considered pharmacologically active and is a critical parameter for calculating Kp,uu.

In Vivo Assays
  • In Situ Brain Perfusion: This technique involves perfusing a drug-containing solution directly into the carotid artery of an anesthetized animal. This method allows for the precise measurement of the rate of drug uptake into the brain across the BBB, independent of systemic pharmacokinetic factors.[5][8][9]

  • Brain Microdialysis: This is a powerful in vivo technique for measuring the unbound concentration of a drug in the brain's interstitial fluid (ISF) over time. A microdialysis probe is implanted into a specific brain region of a freely moving animal, allowing for the continuous sampling of the ISF.[5]

  • Brain-to-Plasma Ratio (Kp): This is determined by measuring the total concentration of a drug in the brain and plasma at a specific time point after administration. While relatively simple to perform, it does not distinguish between bound and unbound drug.[10]

Visualizing Experimental Workflows and Concepts

To better illustrate the relationships between different experimental approaches and key concepts in CNS drug penetration, the following diagrams are provided.

CNS_Penetration_Assessment_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation PAMPA_BBB PAMPA-BBB (Passive Permeability) MDR1_MDCK MDR1-MDCK (P-gp Efflux) PAMPA_BBB->MDR1_MDCK Brain_Tissue_Binding Brain Tissue Binding (fu,brain) MDR1_MDCK->Brain_Tissue_Binding Decision Advance to In Vivo? Brain_Tissue_Binding->Decision In_Situ_Perfusion In Situ Brain Perfusion (Rate of Uptake) PK_PD_Modeling PK/PD Modeling In_Situ_Perfusion->PK_PD_Modeling Microdialysis Brain Microdialysis (Unbound Concentration) Microdialysis->PK_PD_Modeling Kp_Determination Brain/Plasma Ratio (Kp) (Total Concentration) Kp_Determination->PK_PD_Modeling Drug_Candidate Drug_Candidate Drug_Candidate->PAMPA_BBB Decision->In_Situ_Perfusion Yes Decision->Microdialysis Decision->Kp_Determination

Figure 1. A typical workflow for assessing the CNS penetration of a drug candidate.

Kp_uu_Concept cluster_blood Blood Compartment cluster_brain Brain Compartment Total_Plasma_Drug Total Drug in Plasma (Cp) Unbound_Plasma_Drug Unbound Drug in Plasma (Cu,p) Total_Plasma_Drug->Unbound_Plasma_Drug fu,plasma Kp Kp = Cb / Cp BBB Blood-Brain Barrier Unbound_Plasma_Drug->BBB Kp_uu Kp,uu = Cu,b / Cu,p Plasma_Protein_Binding Plasma Protein Binding Total_Brain_Drug Total Drug in Brain (Cb) Unbound_Brain_Drug Unbound Drug in Brain (Cu,b) Unbound_Brain_Drug->Total_Brain_Drug 1/fu,brain Brain_Tissue_Binding Brain Tissue Binding BBB->Unbound_Brain_Drug

Figure 2. Conceptual diagram of Kp and Kp,uu, the key parameters for quantifying CNS penetration.

References

A Comparative Analysis of the Inverse Agonism of CE-178253 and Other Cannabinoid-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inverse agonistic properties of the novel cannabinoid-1 (CB1) receptor antagonist, CE-178253, with the well-characterized antagonists rimonabant (B1662492) and AM-251. The data presented herein is compiled from preclinical pharmacological studies to facilitate an objective assessment of their performance.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of CE-178253, rimonabant, and AM-251 at the human CB1 receptor. These values are critical for comparing the potency and efficacy of these compounds.

CompoundBinding Affinity (Ki, nM)Functional Antagonist Potency (Ki, nM)Inverse Agonist Potency (IC50, nM)
CE-178253 0.330.07~10
Rimonabant 11.5Not explicitly stated in comparative studiesDecreases basal [³⁵S]GTPγS binding
AM-251 7.5Not explicitly stated in comparative studiesDecreases basal [³⁵S]GTPγS binding

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key in vitro assays: radioligand binding assays and functional [³⁵S]GTPγS binding assays. The general methodologies for these experiments are outlined below.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Objective: To measure the ability of an unlabeled compound (e.g., CE-178253, rimonabant, or AM-251) to displace a radiolabeled ligand from the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled CB1 receptor antagonist, such as [³H]SR141716A.

  • Unlabeled test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay is used to determine the ability of a compound to modulate G-protein activation by the CB1 receptor. It is particularly useful for characterizing inverse agonists, which decrease the basal level of G-protein activation in the absence of an agonist.

Objective: To measure the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation or inhibition.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Test compounds (agonists, antagonists, or inverse agonists).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure that G-proteins are in their inactive, GDP-bound state.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • For inverse agonists, a concentration-dependent decrease in basal [³⁵S]GTPγS binding (in the absence of an agonist) is measured to determine the IC50 and the maximal inhibition of basal activity.

Signaling Pathway and Mechanism of Inverse Agonism

The following diagrams illustrate the CB1 receptor signaling pathway and the experimental workflow for assessing inverse agonism.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands Ligands cluster_downstream Downstream Effects CB1R_inactive CB1 Receptor (Inactive) CB1R_active CB1 Receptor (Active) CB1R_inactive->CB1R_active Basal Activity G_protein Gαi/o-GDP (Inactive) G_protein_active Gαi/o-GTP (Active) CB1R_active->G_protein_active Promotes GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Agonist Agonist Agonist->CB1R_active Activates Inverse_Agonist Inverse Agonist (e.g., CE-178253) Inverse_Agonist->CB1R_inactive Stabilizes Inactive State Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: CB1 Receptor Signaling Pathway and Inverse Agonist Action.

GTPgS_Assay_Workflow start Start: CB1 Receptor Membrane Preparation incubation Incubate with GDP and Inverse Agonist (e.g., CE-178253) start->incubation reaction Add [³⁵S]GTPγS to initiate reaction incubation->reaction filtration Rapid Filtration to separate bound and unbound [³⁵S]GTPγS reaction->filtration counting Scintillation Counting to quantify bound [³⁵S]GTPγS filtration->counting analysis Data Analysis: Determine IC50 and % Inhibition of Basal Activity counting->analysis

Caption: Experimental Workflow for the [³⁵S]GTPγS Binding Assay.

Safety Operating Guide

Proper Disposal of CE-178253 benzenesulfonate: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory professionals handling CE-178253 benzenesulfonate (B1194179) must adhere to strict disposal protocols due to its acute toxicity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

CE-178253 benzenesulfonate is classified as acutely toxic if swallowed, signified by the GHS06 pictogram (skull and crossbones) and the hazard statement H301.[1] Consequently, it is imperative that this chemical waste is managed as hazardous material and is never disposed of in conventional trash or down the sewer system. The precautionary statement P501 mandates that the contents and container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Summary of Key Safety and Disposal Information

Identifier CAS Number GHS Pictogram Hazard Statement Disposal Precaution
This compound956246-95-0GHS06 (Skull and Crossbones)H301: Toxic if swallowedP501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.

Experimental Workflow for Disposal

cluster_0 Step 1: Immediate Containment at Point of Use cluster_1 Step 2: Waste Segregation and Storage cluster_2 Step 3: Labeling and Documentation cluster_3 Step 4: Scheduling and Final Disposal A Designate a specific, labeled hazardous waste container for this compound. B Container must be chemically resistant, leak-proof, and have a secure lid. C Store the waste container in a designated satellite accumulation area. A->C D Segregate from incompatible materials, especially strong oxidizing agents. E Clearly label the container with 'Hazardous Waste' and the full chemical name. C->E F Maintain a log of the accumulated waste. G Arrange for pickup by a licensed hazardous waste disposal service. E->G H Ensure proper transportation and high-temperature incineration by the service provider.

Caption: Workflow for the proper disposal of this compound.

Detailed Methodologies

Immediate Containment at the Point of Use
  • Waste Container: Utilize a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound. This includes contaminated personal protective equipment (PPE), weighing boats, and pipette tips.

  • Container Specifications: The container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a securely fitting lid to prevent spills and volatilization.

Waste Segregation and Storage
  • Satellite Accumulation Area: Store the hazardous waste container in a designated and clearly marked satellite accumulation area within the laboratory.

Labeling and Documentation
  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added to the container.

  • Record Keeping: Maintain a log of the accumulated waste, noting the quantities and dates of addition. This documentation is crucial for regulatory compliance.

Scheduling and Final Disposal
  • Licensed Disposal Service: All hazardous waste must be collected and disposed of by a licensed and reputable hazardous waste management company.

  • Preferred Disposal Method: The recommended method for the disposal of pharmaceutical waste is high-temperature incineration.[3] This ensures the complete destruction of the toxic compound.

Logical Relationship of Disposal Procedures

A Generation of This compound Waste B Immediate Segregation into Labeled Hazardous Waste Container A->B C Storage in Designated Satellite Accumulation Area B->C D Maintain Segregation from Incompatible Chemicals (e.g., Strong Oxidizers) C->D E Accurate Labeling and Documentation C->E F Scheduled Pickup by Licensed Waste Disposal Service E->F G Final Disposal via High-Temperature Incineration F->G

Caption: Key steps and their relationships in the disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling CE-178253 benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling CE-178253 benzenesulfonate (B1194179). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.

Hazard Identification and Classification

CE-178253 benzenesulfonate is a potent chemical that requires careful handling. It is classified as acutely toxic if swallowed. Below is a summary of its key hazard information.

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral)3GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed

Chemical and Physical Properties:

  • CAS Number: 956246-95-0[1]

  • Molecular Formula: C₂₄H₂₃Cl₂N₇O · C₆H₆O₃S

  • Molecular Weight: 654.57 g/mol [1]

  • Appearance: White to beige powder

  • Solubility: Soluble in DMSO (10 mg/mL)

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The level of PPE required depends on the nature of the task being performed.

Situation Required PPE Specifications
Routine Handling Eye/Face Protection, Hand Protection, Lab CoatSafety glasses with side shields or goggles.[2] Chemical-resistant gloves (e.g., nitrile rubber).[3] Standard laboratory coat.
Weighing/Generating Dust Respiratory ProtectionUse a certified respirator or work in a ventilated enclosure (fume hood).[2][4]
Large Spills/Emergencies Full Body ProtectionFace shield, full suit, impervious gloves, and boots.[5]

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is crucial for safety. The following diagram outlines the key steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Proceed to cleanup dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Put on all required PPE as specified in the table above.[6]

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]

  • Handling:

    • Carefully weigh the desired amount of the powdered compound, avoiding dust generation.[7]

    • If creating a solution, add the solvent to the powder slowly.

    • Conduct the experimental procedure within the designated and controlled area.

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Segregate and dispose of waste according to the disposal plan.[8]

    • Remove PPE in the correct order to avoid cross-contamination.

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8][9]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[5][8]

  • The recommended storage temperature is room temperature.

  • Store in a locked cabinet or area accessible only to authorized personnel.[6]

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a labeled, sealed container.
Liquid Waste Collect in a labeled, sealed, and leak-proof container.
Contaminated Sharps Dispose of in a designated sharps container.
Contaminated PPE Double-bag and dispose of as hazardous waste.

Disposal Protocol:

  • Do not dispose of this chemical down the drain or in regular trash.[8]

  • All waste must be handled in accordance with local, state, and federal regulations.[7][8]

  • Arrange for collection by a licensed hazardous waste disposal company.[9]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

Emergency Action
Skin Contact Immediately remove contaminated clothing.[8] Rinse skin with plenty of water.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][8] Seek immediate medical attention.[8]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[6]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [6]
Spill Evacuate the area. For small spills, absorb with an inert material. For large spills, contact emergency responders.[5] Avoid generating dust.[7] Prevent entry into waterways.[8]
Fire Use dry chemical powder, foam, or carbon dioxide.[7] Do not use a heavy water stream.[10]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。